Technical Documentation Center

Fmoc-D-Homocys(Trt)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-D-Homocys(Trt)-OH
  • CAS: 1007840-62-1

Core Science & Biosynthesis

Foundational

Fmoc-D-Homocys(Trt)-OH: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the chemical properties, synthesis applications, and experimental protocols for Fmoc-D-Homocys(Trt)-OH...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis applications, and experimental protocols for Fmoc-D-Homocys(Trt)-OH, a critical building block in modern peptide chemistry. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in peptide synthesis and drug development, offering detailed information to facilitate its effective use in the laboratory.

Core Chemical Properties

Fmoc-D-Homocys(Trt)-OH, with the full chemical name Nα-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine, is a derivative of the non-proteinogenic amino acid D-homocysteine. The Nα-amino group is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, while the thiol side chain is protected by the acid-labile Trt (trityl) group. This orthogonal protection scheme makes it highly suitable for Fmoc-based solid-phase peptide synthesis (SPPS).[1] The incorporation of D-homocysteine can enhance the proteolytic stability of peptides, a desirable characteristic for therapeutic peptide development.

Table 1: Physicochemical Properties of Fmoc-D-Homocys(Trt)-OH

PropertyValueReference(s)
CAS Number 1007840-62-1[2][3]
Molecular Formula C₃₈H₃₃NO₄S[2]
Molecular Weight 599.76 g/mol [2]
Appearance White to off-white or slight yellow powder/solid[4]
Purity (HPLC) ≥95.0% - ≥97.0%[4]
Enantiomeric Purity ≥98.0%[4]
Solubility Clearly soluble in DMF (1 mmole in 2 ml)[4]
Storage Temperature -20°C, keep in a dark, dry place[5]

Note: Some physical properties like melting point and specific rotation are often predicted and may vary between suppliers. It is recommended to refer to the certificate of analysis for lot-specific data.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Homocys(Trt)-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[4][5] Its application allows for the site-specific incorporation of a D-homocysteine residue into a growing peptide chain. The bulky trityl group on the sulfur atom effectively prevents unwanted side reactions, such as oxidation to a disulfide, during the synthesis cycles.

The general workflow for incorporating Fmoc-D-Homocys(Trt)-OH into a peptide sequence follows the standard Fmoc-SPPS cycle. This involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the activated Fmoc-D-Homocys(Trt)-OH.

Experimental Protocols

The following are generalized protocols for the key steps involving Fmoc-D-Homocys(Trt)-OH in manual Fmoc-SPPS. Optimization may be required based on the specific peptide sequence, resin, and other amino acids used.

2.1.1. Fmoc Group Deprotection

  • Reagent: 20% piperidine in N,N-dimethylformamide (DMF).

  • Procedure:

    • Treat the peptide-resin with the 20% piperidine/DMF solution.

    • Agitate the mixture for 5-20 minutes at room temperature.

    • Drain the solution.

    • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct.

2.1.2. Coupling of Fmoc-D-Homocys(Trt)-OH

Due to the steric hindrance of the trityl group, efficient coupling of Fmoc-D-Homocys(Trt)-OH may require the use of potent coupling reagents.

Table 2: Recommended Coupling Reagent Cocktails

Coupling ReagentAdditiveBase (equiv.)Activation TimeCoupling Time
HBTU/HATU HOBt/HOAt (1 eq.)DIPEA or 2,4,6-Collidine (2 eq.)1-2 min1-2 hours
PyBOP HOBt (1 eq.)DIPEA or NMM (2 eq.)1-2 min1-2 hours
DIC HOBt or Oxyma (1 eq.)N/AIn situ2-4 hours

Equivalents are relative to the amino acid.

Protocol: Coupling using HATU/DIPEA

  • In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3-5 equivalents) and HATU (3-5 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive, indicating free amines, a recoupling step may be necessary.

  • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF.

2.1.3. Final Cleavage and Deprotection

The final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups, including the trityl group from the D-homocysteine residue.

  • Cleavage Cocktail: A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to irreversibly trap the liberated trityl cations, preventing re-attachment to the thiol group.

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Potential Side Reactions
  • Racemization: Like other amino acids, D-homocysteine can be susceptible to racemization during the activation step, especially with certain coupling reagents and prolonged pre-activation times.[6][7] The use of additives like HOBt or Oxyma and minimizing pre-activation can help suppress this side reaction.[6]

  • Aspartimide Formation: If an aspartic acid residue is present in the peptide sequence, the use of a piperidine solution for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate.[8]

  • Oxidation: While the trityl group provides robust protection, premature deprotection can expose the thiol group, making it susceptible to oxidation and the formation of unwanted disulfide bonds.

Analytical Characterization

The purity and identity of peptides containing D-homocysteine can be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the crude peptide and for purifying the final product. The method will need to be optimized based on the overall properties of the peptide.[9][10]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the D-homocysteine residue.[11][12][13]

Experimental and Logical Workflows

The following diagrams illustrate the key processes involving Fmoc-D-Homocys(Trt)-OH in peptide synthesis.

spss_cycle start Resin-Bound Peptide (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-D-Homocys(Trt)-OH + Coupling Reagent wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Resin-Bound Peptide (Elongated by one residue) wash2->end_cycle

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS) for the incorporation of Fmoc-D-Homocys(Trt)-OH.

cleavage_deprotection start Final Peptide-Resin (with Trt protection) cleavage Cleavage & Deprotection (TFA/TIS/H2O) start->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation centrifugation Centrifugation & Washing precipitation->centrifugation end_product Crude Peptide (Free Thiol) centrifugation->end_product

Caption: Workflow for the final cleavage and deprotection of a peptide containing a Trt-protected D-homocysteine residue.

Conclusion

Fmoc-D-Homocys(Trt)-OH is a valuable and versatile building block for the synthesis of peptides with enhanced stability and unique structural features. A thorough understanding of its chemical properties, combined with optimized coupling and deprotection protocols, is essential for its successful application. By carefully considering potential side reactions and employing robust analytical methods, researchers can effectively incorporate this non-canonical amino acid to advance their research and development efforts in peptide science.

References

Exploratory

Technical Guide: Fmoc-D-Homocys(Trt)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine, commonly referred to as Fmoc-D-Homocys(Trt)-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine, commonly referred to as Fmoc-D-Homocys(Trt)-OH. This reagent is a critical building block for the incorporation of D-homocysteine residues into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The strategic use of the acid-labile trityl (Trt) protecting group for the thiol side chain and the base-labile Fmoc group for the α-amino group allows for its seamless integration into standard SPPS protocols.

Core Compound Data: Fmoc-D-Homocys(Trt)-OH

A summary of the key quantitative data for Fmoc-D-Homocys(Trt)-OH is presented below. These values are essential for accurate reagent measurement and reaction stoichiometry calculations in peptide synthesis.

PropertyValue
Chemical Formula C₃₈H₃₃NO₄S[1][2][3][4]
Molecular Weight 599.74 g/mol [1][3][4][5]
CAS Number 1007840-62-1[2][3]
Appearance White to off-white powder[3]
Purity (Typical) ≥ 97% (HPLC)[3]

Experimental Protocols for Incorporation via Fmoc-SPPS

The following protocols outline the standard procedures for the use of Fmoc-D-Homocys(Trt)-OH in solid-phase peptide synthesis. These steps are illustrative and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., a carboxylic acid or an amide).[1][2]

  • Procedure:

    • Select an appropriate resin (e.g., Wang resin for a C-terminal acid or Rink amide resin for a C-terminal amide).[1][2]

    • Place the desired amount of resin in a reaction vessel.

    • Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.[1]

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure all reactive sites are accessible.[2]

    • After swelling, drain the solvent.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • Procedure:

    • To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.[1][2]

    • Agitate the mixture for an initial 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes to ensure complete deprotection.[1]

    • Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-D-Homocys(Trt)-OH

This protocol describes the activation and coupling of Fmoc-D-Homocys(Trt)-OH to the deprotected N-terminus of the peptide-resin.

  • Procedure:

    • In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.

    • Add a hindered base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.[6]

    • Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the trityl group from the homocysteine residue.

  • Procedure:

    • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

    • Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[1][6] Caution: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Synthetic Workflow

The following diagrams illustrate the key stages in the incorporation of Fmoc-D-Homocys(Trt)-OH during solid-phase peptide synthesis.

sps_workflow Resin Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-D-Homocys(Trt)-OH + HATU/DIPEA Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 NextCycle Repeat Cycle or Final Cleavage Washing2->NextCycle

Caption: A generalized workflow for the incorporation of Fmoc-D-Homocys(Trt)-OH in SPPS.

cleavage_workflow PeptideResin Completed Peptide-Resin (All protecting groups intact) Cleavage Cleavage & Deprotection (TFA Cocktail) PeptideResin->Cleavage Filtration Filter Resin Cleavage->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: Workflow for the final cleavage and deprotection of the synthesized peptide.

References

Foundational

An In-depth Technical Guide to the Applications of Fmoc-D-Homocys(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals Abstract Fmoc-D-Homocys(Trt)-OH is a pseudoproline dipeptide utilized in peptide chemistry. This guide provides a comprehensive overview of its core applica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-Homocys(Trt)-OH is a pseudoproline dipeptide utilized in peptide chemistry. This guide provides a comprehensive overview of its core applications, with a focus on its integration into synthetic peptides to modulate their structure and function. Detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS) and subsequent applications, including native chemical ligation and peptide stapling, are presented. Furthermore, this guide elucidates the role of homocysteine-containing peptides in relevant biological pathways, supported by quantitative data and visual diagrams to facilitate understanding and application in research and drug development.

Introduction to Fmoc-D-Homocys(Trt)-OH

Fmoc-D-Homocys(Trt)-OH is a derivative of the non-proteinogenic amino acid D-homocysteine, which is protected at the α-amino group by a fluorenylmethyloxycarbonyl (Fmoc) group and at the side-chain thiol by a trityl (Trt) group. The Fmoc group provides a base-labile protecting group suitable for standard SPPS, while the acid-labile Trt group ensures the thiol moiety remains unreactive during peptide elongation.

The incorporation of D-homocysteine into a peptide chain offers several strategic advantages:

  • Introduction of a Nucleophilic Handle: The thiol side chain serves as a versatile nucleophilic handle for various chemical modifications post-synthesis.

  • Structural Constraint: The longer side chain of homocysteine compared to cysteine can influence the peptide's conformational properties.

  • Native Chemical Ligation (NCL): Homocysteine can participate in NCL, a powerful technique for the synthesis of large peptides and proteins.[1]

  • Conversion to Methionine: The homocysteine residue can be selectively methylated to yield a methionine residue, providing a pathway to introduce this amino acid at the ligation site.[1][2]

  • Peptide Stapling: The thiol group can be used as a point of attachment for creating cyclic or "stapled" peptides with enhanced stability and bioactivity.

Core Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Homocys(Trt)-OH is primarily used as a building block in Fmoc-based SPPS. Its reactivity is analogous to the more common Fmoc-Cys(Trt)-OH. The bulky Trt group effectively prevents side reactions of the thiol group during peptide chain elongation.

Native Chemical Ligation (NCL)

NCL is a cornerstone of chemical protein synthesis, enabling the joining of two unprotected peptide fragments. A peptide with an N-terminal homocysteine can react with a second peptide possessing a C-terminal thioester. This reaction proceeds via a transthioesterification followed by an S-N acyl shift to form a native peptide bond at the ligation site. The resulting homocysteine residue can then be S-methylated to generate a methionine residue.[2] This strategy is particularly useful as it expands the repertoire of ligation sites beyond cysteine.

Angiotensin II Analogs and the Renin-Angiotensin System (RAS)

Homocysteine-containing analogs of Angiotensin II have been synthesized using Fmoc-SPPS. Angiotensin II is a key effector peptide in the Renin-Angiotensin System (RAS), which plays a critical role in blood pressure regulation and cardiovascular homeostasis. The introduction of homocysteine can be used to probe structure-activity relationships or to introduce labels for studying receptor interactions.

HIV-1 Fusion Inhibitors

Peptides containing homocysteine have been developed as inhibitors of HIV-1 entry. These peptides can be "stapled" by linking two homocysteine residues, which locks the peptide into an α-helical conformation. This stabilized structure can mimic a region of the HIV-1 gp41 protein, thereby interfering with the viral fusion mechanism and preventing the virus from entering host cells.

Quantitative Data

While specific quantitative data for the coupling efficiency of Fmoc-D-Homocys(Trt)-OH is not extensively published, its performance is generally considered to be comparable to that of Fmoc-D-Cys(Trt)-OH in standard SPPS protocols. The following table presents yield data for the synthesis of methionine-containing peptides via native chemical ligation of a homocysteine-containing peptide followed by S-methylation.

Thioester ReactantLigation ProductLigation Time (h)Ligation Yield (%)S-Methylation Yield (%)
Boc-Ala-SEtBoc-Ala-Hcy129592
Ala-SEtAla-Hcy129390
Boc-Phe-SEtBoc-Phe-Hcy149491
Phe-SEtPhe-Hcy149289
Boc-Val-SEtBoc-Val-Hcy208588
Val-SEtVal-Hcy208285
Boc-Leu-SEtBoc-Leu-Hcy169390

Table adapted from Pachamuthu, K. & Schmidt, R. R. Synlett 2003, 659-662.[2]

Experimental Protocols

Protocol for Incorporation of Fmoc-D-Homocys(Trt)-OH in SPPS

This protocol outlines the manual steps for a standard coupling cycle on a resin-bound peptide.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of free primary amines.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue color), indicating incomplete coupling, the coupling step can be repeated.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Protocol for Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Native Chemical Ligation and S-Methylation
  • Peptide Preparation: Synthesize the two peptide fragments separately using SPPS. One peptide will have a C-terminal thioester, and the other will have an N-terminal homocysteine (incorporated using Fmoc-D-Homocys(Trt)-OH and deprotected during cleavage).

  • Ligation Reaction:

    • Dissolve both peptide fragments in a ligation buffer (e.g., 0.1 M phosphate buffer, pH 7.5, containing 6 M guanidine hydrochloride to aid solubility).

    • Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM.

    • Stir the reaction mixture at room temperature and monitor its progress by RP-HPLC and mass spectrometry.

  • S-Methylation:

    • Once the ligation is complete, add methyl iodide (a significant excess, e.g., 1000 equivalents) to the reaction mixture.

    • Maintain the pH at approximately 8.5-9.0.

    • Stir for 30-60 minutes.

    • Quench the reaction by adding a reducing agent like dithiothreitol (DTT).

  • Purification: Purify the final methylated peptide by RP-HPLC.

Visualizations

SPPS_Workflow cluster_synthesis_cycle SPPS Cycle (Repeated) Resin Solid Support (Resin) Deprotection Fmoc Deprotection Resin->Deprotection Start Fmoc_AA Fmoc-D-Homocys(Trt)-OH Coupling Coupling Fmoc_AA->Coupling Coupling_Reagents Coupling Reagents (HBTU, DIPEA) Coupling_Reagents->Coupling Piperidine 20% Piperidine in DMF Piperidine->Deprotection TFA_Cocktail TFA Cleavage Cocktail Crude_Peptide Crude Peptide TFA_Cocktail->Crude_Peptide Cleavage Purified_Peptide Purified Peptide Crude_Peptide->Purified_Peptide RP-HPLC Washing1 Washing (DMF) Deprotection->Washing1 Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->TFA_Cocktail Final Cycle Washing2->Deprotection Next Cycle

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleavage Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II cleavage ACE ACE ACE->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R binds AT2R AT2 Receptor Angiotensin_II->AT2R binds Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1R->Vasoconstriction activates Vasodilation Vasodilation, Anti-proliferative AT2R->Vasodilation activates Homocys_Analog Homocysteine-containing Angiotensin II Analog Homocys_Analog->AT1R modulates Homocys_Analog->AT2R modulates

Caption: The Renin-Angiotensin System (RAS) signaling pathway.

HIV_Fusion_Mechanism cluster_virus HIV-1 cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 gp41->gp41 4. gp41 Refolds (Hairpin Formation) Fusion 5. Membrane Fusion gp41->Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. gp41 Unfolds Stapled_Peptide Homocysteine-stapled Peptide Inhibitor Stapled_Peptide->gp41 Inhibits Refolding

Caption: HIV-1 gp41-mediated membrane fusion and inhibition.

NCL_Workflow Peptide1 Peptide 1 (C-terminal Thioester) Ligation_Mix Ligation Reaction (pH 7.5, Thiol Catalyst) Peptide1->Ligation_Mix Peptide2 Peptide 2 (N-terminal Homocysteine) Peptide2->Ligation_Mix Ligated_Peptide Ligated Peptide (Homocysteine at junction) Ligation_Mix->Ligated_Peptide S-N Acyl Shift Methylation_Rxn S-Methylation (pH 8.5-9.0) Ligated_Peptide->Methylation_Rxn Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Methylation_Rxn Final_Peptide Final Peptide (Methionine at junction) Methylation_Rxn->Final_Peptide

Caption: Workflow for Native Chemical Ligation and S-Methylation.

References

Exploratory

An In-depth Technical Guide to Fmoc-D-Homocys(Trt)-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine, commonly known as Fmoc-D-Homocys(Trt)-OH. It is a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine, commonly known as Fmoc-D-Homocys(Trt)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with enhanced stability and unique structural features. This document details its chemical structure, physical properties, and provides standardized protocols for its use in peptide synthesis.

Core Concepts: Structure and Functionality

Fmoc-D-Homocys(Trt)-OH is a derivative of the non-proteinogenic amino acid D-homocysteine. Its structure is characterized by three key components:

  • D-Homocysteine Core: The "D" configuration confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This is a crucial feature for the development of peptide-based therapeutics with improved pharmacokinetic profiles.[1][2] The homocysteine side chain, with its additional methylene group compared to cysteine, provides unique conformational properties to the resulting peptide.

  • Fmoc (9-Fluorenylmethoxycarbonyl) Group: This base-labile protecting group shields the α-amino group of the homocysteine. Its removal is typically achieved with a mild base, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain.

  • Trt (Trityl) Group: This bulky, acid-labile group protects the thiol (-SH) side chain of the homocysteine. The trityl group prevents the highly reactive thiol from engaging in unwanted side reactions, such as oxidation to form disulfide bonds, during the synthesis. It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.[3]

The orthogonality of the Fmoc and Trt protecting groups is fundamental to modern peptide synthesis, enabling the selective deprotection and modification of the amino acid within the growing peptide chain.

Quantitative Data

The key physicochemical properties of Fmoc-D-Homocys(Trt)-OH are summarized in the table below for easy reference.

PropertyValueSource(s)
Chemical Formula C₃₈H₃₃NO₄S[4]
Molecular Weight 599.76 g/mol [4]
CAS Number 1007840-62-1[4]
Appearance White to yellow powder
Purity (HPLC) ≥97.0%
Storage Temperature 2-8°C
Primary Application Fmoc Solid-Phase Peptide Synthesis[5]

Visualization of Core Structures

The chemical structure of Fmoc-D-Homocys(Trt)-OH and a typical workflow for its incorporation in SPPS are depicted below.

Fmoc_D_Homocys_Trt_OH_Structure cluster_legend Structural Components cluster_structure Fmoc-D-Homocys(Trt)-OH Fmoc Fmoc Group Homocys D-Homocysteine Core Trt Trityl Group Carboxyl Carboxylic Acid F1 F2 F1->F2 F3 F2->F3 F4 F3->F4 F5 F4->F5 F6 F5->F6 L1 F5->L1 F7 F6->F7 F8 F6->F8 F7->F1 F7->F8 F8->F2 F8->F4 F9 F8->F9 L2 L1->L2 N N L2->N CA N->CA CB CA->CB C C CA->C CG CB->CG S S CG->S Trt_C S->Trt_C O1 O C->O1 O2 OH C->O2 Ph1 Trt_C->Ph1 Ph2 Trt_C->Ph2 Ph3 Trt_C->Ph3

Caption: Chemical structure of Fmoc-D-Homocys(Trt)-OH.

SPPS_Workflow cluster_cycle Single Coupling Cycle cluster_final Final Steps Resin Resin-Bound Peptide (Free Amine) Coupling Coupling: Fmoc-D-Homocys(Trt)-OH + Coupling Reagents Resin->Coupling 1. Wash1 Wash (DMF) Coupling->Wash1 2. Capping Capping (Optional) Wash1->Capping 3. Wash2 Wash (DMF) Capping->Wash2 4. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection 5. Wash3 Wash (DMF) Deprotection->Wash3 6. Next_Cycle Ready for Next Amino Acid Coupling Wash3->Next_Cycle 7. Final_Peptide_Resin Completed Peptide-Resin Next_Cycle->Final_Peptide_Resin Repeat n times Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Peptide_Resin->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for SPPS with Fmoc-D-Homocys(Trt)-OH.

Experimental Protocols

The incorporation of Fmoc-D-Homocys(Trt)-OH into a peptide sequence follows standard Fmoc-based SPPS protocols. Due to the steric hindrance of the trityl group, the use of potent coupling reagents is recommended to ensure high coupling efficiency.

Fmoc Group Deprotection
  • Reagent: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Treat the resin-bound peptide with the deprotection solution.

    • Agitate for 3-5 minutes and drain.

    • Repeat the treatment with fresh deprotection solution for 15-20 minutes.

    • Thoroughly wash the resin with DMF to remove residual piperidine.

Coupling of Fmoc-D-Homocys(Trt)-OH

Method A: HBTU/HATU Activation

  • Reagents:

    • Fmoc-D-Homocys(Trt)-OH (3-5 equivalents)

    • HBTU or HATU (3-5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

    • DMF (peptide synthesis grade)

  • Procedure:

    • In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH and HBTU/HATU in DMF.

    • Add DIPEA or collidine to the solution to begin pre-activation (1-2 minutes). The use of collidine is recommended to minimize racemization.[6]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • Upon completion, wash the resin thoroughly with DMF.

Method B: DIC/HOBt Activation

  • Reagents:

    • Fmoc-D-Homocys(Trt)-OH (3-5 equivalents)

    • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

    • DMF (peptide synthesis grade)

  • Procedure:

    • In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH and HOBt in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add DIC to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the reaction for completion.

    • Once complete, wash the resin thoroughly with DMF.

Final Cleavage and Deprotection
  • Reagent Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. The solution may turn yellow or orange due to the release of the trityl cation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide and proceed with purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The primary application of Fmoc-D-Homocys(Trt)-OH lies in the synthesis of therapeutic peptides and peptidomimetics. The incorporation of D-amino acids is a well-established strategy to enhance the stability of peptides against proteolytic degradation, thereby prolonging their in vivo half-life and improving their pharmacokinetic properties.[2][7][8]

Peptides containing D-homocysteine can be explored in various therapeutic areas, including:

  • Metabolic Diseases: Development of long-acting analogs of peptide hormones.

  • Oncology: Creation of stable peptide-based inhibitors of protein-protein interactions.

  • Antimicrobials: Design of robust antimicrobial peptides that can withstand enzymatic degradation in biological environments.

Furthermore, the thiol side chain of homocysteine, once deprotected, serves as a versatile handle for bioconjugation, allowing for the attachment of imaging agents, drug payloads, or polymers to tailor the peptide's function. While specific signaling pathways involving D-homocysteine are not a primary focus, its structural contribution to peptide stability and functionality is of significant interest in drug design and discovery.

References

Foundational

A Technical Guide to Fmoc-D-Homocys(Trt)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides comprehensive information on Fmoc-D-Homocys(Trt)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine), a crit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-D-Homocys(Trt)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine), a critical building block for the incorporation of the non-proteinogenic amino acid D-homocysteine into synthetic peptides. This guide details its chemical and physical properties, provides established experimental protocols for its use in solid-phase peptide synthesis (SPPS), and outlines potential side reactions and mitigation strategies.

Core Concepts and Properties

Fmoc-D-Homocys(Trt)-OH is a derivative of D-homocysteine, an amino acid homologue of cysteine with an additional methylene group in its side chain. The use of the D-enantiomer is a key strategy in drug design to enhance peptide stability against enzymatic degradation. The molecule is strategically protected for seamless integration into Fmoc-based solid-phase peptide synthesis workflows. The Nα-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the thiol side chain is protected by the acid-labile trityl (Trt) group. This orthogonal protection scheme allows for the selective deprotection of the Fmoc group during peptide chain elongation without affecting the Trityl group, which is typically removed during the final cleavage of the peptide from the solid support.

Quantitative Data

A summary of the key quantitative data for Fmoc-D-Homocys(Trt)-OH is presented in the table below. It is important to note that while the CAS number for the D-isomer is well-defined, some physical properties such as melting point and specific optical rotation are not consistently reported in publicly available literature. For reference, data for the more commonly cited L-isomer is also included where available.

PropertyValue (Fmoc-D-Homocys(Trt)-OH)Value (Fmoc-L-Homocys(Trt)-OH)Source(s)
CAS Number 1007840-62-1167015-23-8[1][2]
Molecular Formula C₃₈H₃₃NO₄SC₃₈H₃₃NO₄S[1][3]
Molecular Weight 599.76 g/mol 599.74 g/mol [1][3]
Appearance White to off-white or yellow powderWhite to yellow powder[4]
Purity (typical) ≥97.0% (HPLC)≥95.0% (HPLC)[5]
Solubility Soluble in DMFClearly soluble (1 mmole in 2 ml DMF)[5][6]

Experimental Protocols

The incorporation of Fmoc-D-Homocys(Trt)-OH into a peptide sequence follows the standard cycle of Fmoc solid-phase peptide synthesis. The protocols for its use are analogous to those for the more common Fmoc-Cys(Trt)-OH.[5]

Resin Preparation and Swelling
  • Select a suitable solid support (e.g., Rink Amide resin for peptide amides, Wang or 2-Chlorotrityl resin for peptide acids).

  • Place the desired amount of resin in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF).

  • Swell the resin in DMF for at least 30 minutes with gentle agitation.

Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is 5-7 times with DMF.

Coupling of Fmoc-D-Homocys(Trt)-OH

Due to the steric hindrance of the trityl group, efficient coupling of Fmoc-D-Homocys(Trt)-OH requires appropriate activation. Uronium/aminium or phosphonium-based coupling reagents are highly recommended.

Using HBTU/DIPEA:

  • In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3-4 equivalents relative to the resin loading) and HBTU (3-4 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test or TNBS test. If the test is positive (indicating free amines), the coupling step should be repeated ("double coupling").

Using DIC/HOBt:

  • In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.

  • Add this solution to the deprotected resin.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion as described above.

Washing

After a successful coupling (negative Kaiser test), thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

Peptide Chain Elongation

Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and simultaneously removing the side-chain protecting groups, including the S-trityl group.

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard and effective cocktail for Trt group removal is Reagent B:

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)

  • Add the cleavage cocktail to the dry peptidyl-resin.

  • Gently agitate the mixture for 2-3 hours at room temperature. The solution may turn yellow or orange due to the formation of the trityl cation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail components.

  • Dry the crude peptide under vacuum.

Potential Side Reactions and Mitigation

While Fmoc-D-Homocys(Trt)-OH is a robust building block, some side reactions, similar to those observed with its cysteine counterpart, can occur.[7]

  • Racemization: Cysteine and its homologues are susceptible to racemization during activation. To minimize this, it is advisable to avoid prolonged pre-activation times and the use of excessive base. Coupling with DIC/HOBt is generally associated with lower racemization rates compared to some faster aminium/uronium salt-based methods.[8]

  • Incomplete Trt Deprotection: The cleavage of the Trt group is a reversible reaction. The use of a scavenger such as TIS is crucial to irreversibly quench the stable trityl cation, thus driving the deprotection to completion.

  • Alkylation by Trityl Cation: The liberated trityl cation is a reactive electrophile that can modify sensitive residues like tryptophan and methionine. The inclusion of scavengers like TIS and water in the cleavage cocktail is essential to prevent these side reactions.

Visualizing the Workflow

The following diagrams illustrate the key processes in the utilization of Fmoc-D-Homocys(Trt)-OH in solid-phase peptide synthesis.

SPPS_Cycle cluster_resin Solid Support cluster_cycle SPPS Cycle Resin Resin-NH₂ Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Remove Fmoc & byproducts Coupling Coupling (Fmoc-D-Homocys(Trt)-OH, Activator, Base) Washing1->Coupling Prepare for coupling Washing2 Washing (DMF) Coupling->Washing2 Form peptide bond Washing2->Fmoc_Deprotection Start next cycle (for subsequent amino acids)

Core cycle of Fmoc-SPPS with Fmoc-D-Homocys(Trt)-OH.

Cleavage_Workflow Start Dry Peptidyl-Resin (Resin-Peptide-Homocys(Trt)) Cleavage Add Cleavage Cocktail (TFA/TIS/H₂O/Phenol) Start->Cleavage Incubation Incubate 2-3 hours (Agitation) Cleavage->Incubation Filter Filter to separate resin from peptide solution Incubation->Filter Precipitate Precipitate peptide in cold diethyl ether Filter->Precipitate Isolate Isolate crude peptide (Centrifugation/Filtration) Precipitate->Isolate Final_Product Crude Peptide (H₂N-Peptide-Homocys-OH/NH₂) Isolate->Final_Product

Final cleavage and deprotection workflow.

References

Exploratory

understanding Fmoc and Trt protecting groups in peptide synthesis

An In-depth Technical Guide to Fmoc and Trt Protecting Groups in Peptide Synthesis Executive Summary In the landscape of chemical peptide synthesis, protecting groups are fundamental for the precise assembly of amino aci...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc and Trt Protecting Groups in Peptide Synthesis

Executive Summary

In the landscape of chemical peptide synthesis, protecting groups are fundamental for the precise assembly of amino acid sequences. Among the most pivotal are the 9-fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups. The Fmoc group's base-lability for temporary α-amino protection, combined with the acid-lability of side-chain protecting groups like Trt, forms the basis of the dominant Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[1][2][3] This guide provides a comprehensive technical overview of the core principles, reaction mechanisms, experimental protocols, and quantitative data associated with Fmoc and Trt protecting groups, enabling researchers to optimize their synthetic strategies.

The Fmoc (9-Fluorenylmethyloxycarbonyl) Protecting Group

The Fmoc group is the cornerstone of modern orthogonal peptide synthesis, prized for its stability in acidic conditions and clean cleavage under mild basic conditions.[1][2] This allows for the selective deprotection of the N-terminal α-amino group without disturbing acid-labile side-chain protecting groups.[2][4]

Mechanism of Fmoc Protection

The Fmoc group is introduced to the α-amino group of an amino acid by reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][2] Fmoc-OSu is often preferred due to its greater stability compared to the moisture-sensitive Fmoc-Cl.[1] The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.[1]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the SPPS cycle and is achieved through a base-mediated β-elimination (E1cb) mechanism.[5][6]

  • Proton Abstraction : A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position.[5][7][8]

  • Elimination : This deprotonation leads to the formation of a stabilized carbanion, which initiates the elimination of the carbamate, releasing carbon dioxide and the free N-terminal amine of the peptide.[6][8]

  • Scavenging : The process also generates dibenzofulvene (DBF), a reactive electrophile.[8] The excess piperidine in the deprotection solution acts as a scavenger, reacting with DBF to form a stable piperidine-fulvene adduct, which prevents the DBF from reacting with the newly liberated amine.[6][8]

Caption: Mechanism of Fmoc deprotection by piperidine.[2]

The Trt (Trityl) Protecting Group

The trityl group is a bulky, acid-labile protecting group essential for shielding reactive amino acid side chains during Fmoc-SPPS.[3] Its significant steric hindrance makes it ideal for side-chain protection rather than for the α-amino group.[3][9]

Role in Orthogonal Synthesis

The key to the Fmoc/Trt strategy is orthogonality.[3][10] The Trt group is completely stable under the mild basic conditions used to remove the Fmoc group.[3][11] It is efficiently removed during the final cleavage step under acidic conditions, typically with trifluoroacetic acid (TFA), which simultaneously cleaves the completed peptide from the resin support and removes other acid-labile side-chain protecting groups.[3]

Applications and Lability

The Trt group is commonly used to protect the side chains of several amino acids, including:

  • Cysteine (Cys): Protects the highly nucleophilic thiol group.[12][13]

  • Histidine (His): Protects the imidazole ring, which can also help suppress racemization.[12][14]

  • Asparagine (Asn) and Glutamine (Gln): Protects the side-chain amide.[14]

  • Serine (Ser) and Threonine (Thr): Protects the hydroxyl group.[15]

The lability of the Trt group can be modulated by substitution on its phenyl rings. For example, the 4-methoxytrityl (Mmt) group is more acid-labile than Trt and can be removed under milder acidic conditions, allowing for selective deprotection on the resin if required.[12][16]

Orthogonal_Strategy cluster_cycle SPPS Elongation Cycle Start Resin-Bound Peptide Fmoc-AA(Trt)-...-AA(tBu)-Resin Deprotection 1. Fmoc Deprotection Start->Deprotection Coupling 2. Coupling (Next Fmoc-AA) Deprotection->Coupling  Piperidine/DMF (Base Treatment) Trt and tBu groups are stable Coupling->Deprotection Repeat for each amino acid Cleavage Final Cleavage & Global Deprotection Coupling->Cleavage After final coupling FinalPeptide Purified Peptide H₂N-AA-...-AA-COOH Cleavage->FinalPeptide  TFA/Scavengers (Acid Treatment) Cleaves Trt, tBu, and peptide from resin

Caption: Orthogonal relationship of Fmoc and Trt/tBu groups in SPPS.

Potential Side Reactions

While robust, Fmoc/Trt chemistry is not without potential side reactions that can affect peptide purity and yield.

  • Aspartimide Formation: Peptides containing aspartic acid can undergo base-catalyzed cyclization to form an aspartimide intermediate, particularly during Fmoc deprotection. This can lead to epimerization and the formation of β-aspartyl peptides.[6][14]

  • Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially problematic for sequences with Proline or Glycine at the C-terminus.[6][17]

  • Racemization: Histidine is particularly prone to racemization during activation and coupling.[14] Using a Trt group on the imidazole π-nitrogen can help suppress this side reaction.[14]

  • Premature Deprotection: While generally stable, the Trt group can be labile to very mild acids. The specific lability depends on the amino acid it protects; for instance, the Trt on a Serine sidechain can be removed with 1% TFA in DCM, whereas Cys(Trt) is more stable.[18]

Data Presentation

Table 1: Comparison of Fmoc and Trt Protecting Groups
FeatureFmoc (9-Fluorenylmethyloxycarbonyl)Trt (Trityl)
Primary Role α-Amino group protection[2]Side-chain protection (Cys, His, Asn, Gln, Ser, Thr)[3][12]
Cleavage Condition Mild Base (e.g., 20% Piperidine in DMF)[19]Mild Acid (e.g., 1-95% TFA in DCM)[3][18]
Stability Stable to acid and hydrogenolysis[6]Stable to base[3]
Mechanism of Removal β-Elimination (E1cb)[5][6]Acid-catalyzed cleavage (SN1)
Orthogonality Orthogonal to acid-labile groups (Trt, Boc, tBu)[1][10]Orthogonal to base-labile groups (Fmoc)[3]
Monitoring UV absorbance of DBF-piperidine adduct (~301 nm)[2]Not typically monitored during synthesis cycles
Table 2: Fmoc Deprotection Kinetics

The efficiency of Fmoc removal is time and reagent dependent. While 20% piperidine in DMF is standard, kinetics can vary based on the peptide sequence and steric hindrance.

ReagentAmino AcidTime (min)Deprotection Efficiency (%)
5% Piperidine/DMFFmoc-Val-OH3>99%[20]
2% Piperidine/DMFFmoc-Val-OH587.9%[20]
20% Piperidine/DMFFmoc-Arg(Pbf)-OH10~100%[21]
20% Piperidine/DMFFmoc-Leu-OH3~80%[21]
0.25 M NaOHFmoc-Arg(Pbf)-OH20~100%[22]

Note: Deprotection times may need to be increased for longer or sterically hindered peptide sequences.[6][8]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[19][23]

  • Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.[19]

    • Agitate the mixture for 5-10 minutes at room temperature.[19]

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal.[19][24]

  • Washing:

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-adduct.[19][23]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HATU, 3-5 equivalents) in DMF.[19]

    • Add a base, such as diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to begin activation.[19]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[25]

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3 times) to remove excess reagents.[19]

    • The cycle is complete. Repeat from Step 2 for the next amino acid.

Protocol 2: Final Cleavage and Trt Deprotection

This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups like Trt and tBu.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[19]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) . TIS acts as a carbocation scavenger to prevent side reactions with sensitive residues like Trp and Cys.[6][26]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[26]

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.[2]

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[19]

    • Centrifuge the mixture to pellet the peptide.[19]

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual protecting group fragments.[19]

  • Drying and Purification:

    • Dry the crude peptide pellet under vacuum.[19]

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[19][27]

Visualization of Workflows

SPPS_Workflow Start Start: Resin Support Swell Swell Resin (DMF) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Cycle Repeat Cycle for each Amino Acid Wash2->Cycle Cycle->Deprotect Yes Cleave Final Cleavage & Deprotection (TFA) Cycle->Cleave No (Sequence Complete) Purify Purification (RP-HPLC) Cleave->Purify

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).[19]

References

Foundational

The Strategic Imperative of D-Amino Acids in Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern therapeutic development, peptides have emerged as highly specific and potent drug candidates. However, their clinical utility is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutic development, peptides have emerged as highly specific and potent drug candidates. However, their clinical utility is often hampered by inherent limitations, primarily their susceptibility to rapid proteolytic degradation in vivo. The strategic incorporation of D-amino acids, the non-natural enantiomers of the canonical L-amino acids, represents a cornerstone of innovative peptide design, offering a powerful toolkit to overcome these challenges. This technical guide provides a comprehensive exploration of the role of D-amino acids in peptide design, detailing their impact on stability, structure, and biological function, and providing practical experimental methodologies for their implementation and analysis.

The Core Advantages of D-Amino Acid Incorporation

The substitution of one or more L-amino acids with their D-counterparts imparts several key advantages to a peptide therapeutic, fundamentally enhancing its drug-like properties.

  • Enhanced Proteolytic Stability: The primary and most significant benefit is the dramatic increase in resistance to degradation by endogenous proteases.[1][2] Proteases are stereospecific enzymes that recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid disrupts this recognition, rendering the peptide bond resistant to cleavage and significantly extending the peptide's in vivo half-life.[1][3]

  • Modulation of Secondary Structure: D-amino acids can be strategically employed to either stabilize or disrupt specific secondary structures, such as α-helices and β-turns.[1] This conformational control is crucial for optimizing receptor binding and biological activity. For instance, a D-amino acid can induce a β-turn, a common motif in bioactive peptides.[4]

  • Altered Receptor Affinity and Selectivity: By modifying the peptide's three-dimensional conformation, the incorporation of D-amino acids can fine-tune its binding affinity and selectivity for its target receptor.[3] This can lead to the development of super-agonists, antagonists with improved potency, or peptides with a more desirable off-target profile.

  • Reduced Immunogenicity: Peptides composed entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-enantiomers.[3] This is because the antigen processing and presentation machinery of the immune system is also stereospecific for L-amino acids.

Quantitative Impact of D-Amino Acid Substitution

The strategic replacement of L-amino acids with D-amino acids has a quantifiable and often dramatic impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key data from comparative studies.

Table 1: Proteolytic Stability of L- vs. D-Amino Acid Containing Peptides

Peptide/TargetL-Amino Acid VariantD-Amino Acid VariantFold Increase in Half-LifeReference
Enkephalin AnalogTyr-Gly-Gly-Phe-LeuTyr-D-Ala -Gly-Phe-Leu~8-fold[3]
p53-MDM2 InhibitorLPMI-αDPMI-αSignificantly more stable[5]
Antimicrobial PeptideAll-L-amino acid peptidePartial D-amino acid substitutionHighly stable to trypsin[6]
Calcitonin Gene-Related Peptide (CGRP) AntagonistP006 (L-peptide)Not specifiedN/A (Methodology paper)[7]

Table 2: Pharmacokinetic Parameters of L- vs. D-Peptides

PeptideAdministration RouteT1/2 (Plasma)BioavailabilityReference
Somatostatin (L-peptide)IVa few minutesN/A[8]
Octreotide (contains D-Phe and D-Trp)IV1.5 hoursN/A[8]
RD2 (D-peptide for Alzheimer's)IV, IP, SC, PO> 2 daysHigh (IP, SC, PO)[7][9]
Generic L-peptideIV2-6 minutesLow[10]
mB27 (venom-derived D-peptide)IV~36 minutesN/A[10]

Table 3: Receptor Binding and Biological Activity

Peptide/TargetL-Amino Acid Variant (IC50/EC50/Kd)D-Amino Acid Variant (IC50/EC50/Kd)Change in ActivityReference
HIV-1 Entry Inhibitor (gp41 N-trimer pocket)L-peptide inhibitorsD-peptide inhibitor (trimeric) IC50 = 250 pM~3 orders of magnitude more potent[1][11]
Glucagon-like peptide-2 (GLP-2) Receptor AgonistL-GLP-2 EC50 = 88.7 nM (β-arrestin recruitment)d-GLP2_E33A_hydrazide EC50 = 524.6 nM5.9-fold reduced β-arrestin recruitment[12]
Apelin Receptor (APJR) AgonistNot specifiedDe novo designed D-peptide agonist EC50 < 10 nMHigh affinity agonist[13]
Glucagon-Like Peptide-1 Receptor (GLP-1R) AntagonistNot specifiedDe novo designed D-peptide antagonist IC50 = 874 nMModerate affinity antagonist[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the design, synthesis, and evaluation of D-amino acid-containing peptides.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc chemistry.

Materials:

  • Fmoc-protected L- and D-amino acids

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU)

  • Hydroxybenzotriazole (HOBt) or other coupling additive

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (L- or D-) (3-5 equivalents) and a coupling additive like HOBt (3-5 equivalents) in DMF.

    • Add the coupling reagent, such as DIC (3-5 equivalents), to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

spss_workflow Start Start with Resin Swell 1. Resin Swelling Start->Swell Deprotect 2. Fmoc Deprotection Swell->Deprotect Wash1 3. Washing Deprotect->Wash1 Couple 4. Amino Acid Coupling (L- or D-) Wash1->Couple Wash2 5. Washing Couple->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotect Next amino acid FinalDeprotect 6. Final Deprotection Repeat->FinalDeprotect Last amino acid Cleave 7. Cleavage from Resin FinalDeprotect->Cleave Purify 8. Purification (HPLC) Cleave->Purify End Pure Peptide Purify->End

Fmoc-based Solid-Phase Peptide Synthesis Workflow
Protease Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of proteases.

Materials:

  • Purified L- and D-amino acid containing peptides

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with 1% TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Protocol:

  • Sample Preparation: Prepare stock solutions of the peptides (e.g., 1 mg/mL) and the protease in PBS.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution to a final peptide concentration of approximately 300 µM.[14]

    • Incubate the mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 16, and 24 hours), withdraw an aliquot of the reaction mixture.[14]

  • Reaction Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.

  • Sample Preparation for HPLC: Centrifuge the quenched sample to pellet precipitated proteins. Collect the supernatant.

  • RP-HPLC Analysis:

    • Analyze the supernatant using an RP-HPLC system with a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products. A typical gradient might be 0-50% acetonitrile over 30 minutes.[14]

    • Monitor the elution profile at 215 nm or 280 nm (if the peptide contains aromatic residues).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine the peptide's half-life (t1/2).

stability_assay_workflow cluster_prep 1. Sample Preparation Peptide Peptide Solution Incubation 2. Incubation at 37°C Peptide->Incubation Protease Protease Solution Protease->Incubation Sampling 3. Time-Course Sampling Incubation->Sampling Quenching 4. Reaction Quenching Sampling->Quenching Centrifugation 5. Centrifugation Quenching->Centrifugation HPLC 6. RP-HPLC Analysis Centrifugation->HPLC DataAnalysis 7. Data Analysis (Half-life determination) HPLC->DataAnalysis

Protease Stability Assay Workflow
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Materials:

  • Purified peptide (>95% purity)

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette (typically 1 mm pathlength)

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in the buffer to a concentration of approximately 100 µM. The optimal concentration may need to be determined empirically.

    • Ensure the buffer has low absorbance in the far-UV region (190-260 nm).

  • Instrument Setup:

    • Purge the CD instrument with nitrogen gas.

    • Set the measurement parameters: wavelength range (e.g., 190-260 nm), bandwidth (e.g., 1 nm), scan speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution.

  • Data Processing:

    • Subtract the buffer baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees * 100) / (concentration [mM] * pathlength [mm] * number of residues)

  • Data Analysis: Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy provides high-resolution three-dimensional structural information of peptides in solution.

Materials:

  • Purified peptide (isotopically labeled with 15N and/or 13C if necessary, especially for larger peptides)

  • NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O)

  • NMR spectrometer

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in the NMR buffer to a concentration of 0.5-5 mM.[11] The final volume should be around 500-600 µL.

    • Adjust the pH of the sample.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

    • For larger or more complex peptides, three-dimensional (3D) experiments may be necessary.

  • Resonance Assignment: Assign the chemical shifts of all protons in the peptide using the TOCSY and NOESY spectra.

  • Structural Restraint Generation:

    • Identify cross-peaks in the NOESY spectrum, which correspond to protons that are close in space (< 5 Å).

    • Convert the intensities of the NOESY cross-peaks into distance restraints.

    • Measure scalar coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints.

  • Structure Calculation: Use computational software to calculate a family of 3D structures that are consistent with the experimental distance and dihedral angle restraints.

  • Structure Validation: Assess the quality of the calculated structures using various validation tools to check for consistency with the experimental data and known stereochemical principles.

Signaling Pathways Modulated by D-Amino Acid-Containing Peptides

The enhanced stability and tailored binding properties of D-amino acid-containing peptides make them excellent candidates for modulating a variety of cellular signaling pathways implicated in disease.

Inhibition of HIV-1 Entry

A critical step in HIV-1 infection is the fusion of the viral and host cell membranes, mediated by the viral envelope glycoprotein gp41. During this process, a transient "pre-hairpin" intermediate is formed, which exposes a highly conserved pocket on the N-terminal trimer of gp41. D-peptides have been designed to bind to this pocket with high affinity, preventing the conformational changes required for membrane fusion and thus potently inhibiting viral entry.[1][11]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 PreHairpin gp41 Pre-hairpin Intermediate gp41->PreHairpin 4. Pre-hairpin Intermediate Formation CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change SixHelix 6. Six-Helix Bundle Formation PreHairpin->SixHelix 5. Hairpin Formation Fusion 7. Membrane Fusion SixHelix->Fusion D_Peptide D-Peptide Inhibitor D_Peptide->PreHairpin Binds to N-trimer pocket

Inhibition of HIV-1 Entry by a D-Peptide
Modulation of G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of cell surface receptors that play a crucial role in signal transduction and are major drug targets. Peptide ligands are key regulators of many GPCRs. The incorporation of D-amino acids can lead to the development of GPCR modulators with enhanced stability and altered signaling properties, such as biased agonism, where a ligand preferentially activates one signaling pathway over another.

GPCR_Signaling Ligand D-Peptide Ligand (Agonist or Antagonist) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling & Cellular Response Second_Messenger->Downstream

Generic GPCR Signaling Pathway Modulated by a D-Peptide
Inhibition of Beta-Amyloid Aggregation in Alzheimer's Disease

The aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. D-peptides have been designed to bind to Aβ monomers or early aggregates, thereby inhibiting the formation of neurotoxic species. These D-peptide inhibitors are highly resistant to proteolysis, making them promising therapeutic candidates for this chronic neurodegenerative disease.[4]

Amyloid_Aggregation_Inhibition Monomer Aβ Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Protofibril Protofibrils Oligomer->Protofibril Fibril Amyloid Fibrils Protofibril->Fibril Plaque Amyloid Plaques Fibril->Plaque D_Peptide D-Peptide Inhibitor D_Peptide->Monomer Binds & Stabilizes D_Peptide->Oligomer Inhibits Elongation

Inhibition of Beta-Amyloid Aggregation by a D-Peptide

Conclusion

The strategic incorporation of D-amino acids is a powerful and versatile tool in modern peptide drug design. By conferring resistance to proteolytic degradation, modulating secondary structure, and fine-tuning receptor interactions, D-amino acids can transform a promising but labile peptide into a viable therapeutic candidate with improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols and an understanding of the impact on signaling pathways provided in this guide serve as a foundational resource for researchers and drug developers seeking to harness the full potential of D-amino acid-containing peptides in their therapeutic programs. As our understanding of the intricate interplay between peptide structure and function continues to evolve, the rational design and application of D-amino acids will undoubtedly play an increasingly critical role in the development of next-generation peptide therapeutics.

References

Exploratory

A Technical Guide to Non-Natural Amino Acid Incorporation: Expanding the Proteomic Universe

For Researchers, Scientists, and Drug Development Professionals The ability to incorporate non-natural amino acids (nnAAs) into proteins represents a paradigm shift in protein engineering and drug discovery. By moving be...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to incorporate non-natural amino acids (nnAAs) into proteins represents a paradigm shift in protein engineering and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, site-specifically modify protein structures, and create therapeutic proteins with enhanced properties. This in-depth technical guide provides a comprehensive overview of the core methodologies for nnAA incorporation, detailed experimental protocols, and a quantitative comparison of various techniques, empowering researchers to leverage this powerful technology.

Core Methodologies for Non-Natural Amino Acid Incorporation

The site-specific incorporation of nnAAs into a growing polypeptide chain is primarily achieved through the strategic repurposing of the cellular translational machinery. This requires an orthogonal translation system (OTS), consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which functions independently of the host cell's endogenous aaRS/tRNA pairs.[1]

Amber Suppression: Hijacking the Stop Codon

The most established method for site-specific nnAA incorporation is amber suppression .[2] This technique repurposes the UAG (amber) stop codon, which is the least frequently used stop codon in many organisms.[1] An orthogonal aaRS is engineered to specifically recognize and charge a nnAA onto an orthogonal suppressor tRNA that has an anticodon (CUA) complementary to the UAG codon. When this suppressor tRNA is present, it competes with the release factor 1 (RF1), which normally terminates translation at a UAG codon, leading to the incorporation of the nnAA at the desired site.[1]

Cell-Free Protein Synthesis (CFPS): An Open and Controllable Platform

Cell-free protein synthesis (CFPS) systems offer a powerful alternative to in vivo expression for nnAA incorporation.[2][3] By removing the constraints of a living cell, such as cell viability and membrane transport, CFPS provides an open and highly controllable environment.[3] This allows for the efficient incorporation of nnAAs that may be toxic to cells or have poor membrane permeability. Furthermore, the direct access to the reaction environment in CFPS systems facilitates the optimization of component concentrations, leading to potentially higher yields of the desired protein.[4][5]

Other Methods

While amber suppression is the most common, other strategies for nnAA incorporation exist, including:

  • Residue-Specific Incorporation: This method involves the global replacement of a natural amino acid with a nnAA analog. This is typically achieved in auxotrophic strains or by using cell-free systems where the natural amino acid is depleted and replaced with the nnAA.[6]

  • Frameshift Suppression: This technique utilizes tRNAs that can recognize four-base codons (quadruplet codons) instead of the usual three, thereby expanding the number of available codons for nnAA incorporation.[7]

Quantitative Data Presentation

The efficiency of nnAA incorporation and the final yield of the modified protein are critical parameters for any application. The following tables summarize quantitative data from various studies to provide a comparative overview.

Method Organism/System Non-Natural Amino Acid Incorporation Efficiency (%) Protein Yield Reference
Amber SuppressionMammalian CellsVariousVaries significantly with codon context-[8][9]
Amber SuppressionE. colip-azido-L-phenylalanine (AzF)--[10]
Amber SuppressionWheat Germ Extractp-acetyl-phenylalanine (AcPhe)-Up to 220 µg/mL[11]
Amber & Opal SuppressionEukaryotic in vitro translationModified CysteineUp to 25% (combined)-[12]
Cell-Free Protein SynthesisE. coli extractp-propargyloxyphenylalanine (pPaF)Up to 55%Over 500 µg/mL[4]
Cell-Free Protein SynthesisE. coli (RF1-deficient)p-acetyl-L-phenylalanine (pAcF)High accuracy at multiple sitesUp to 1,780 ± 30 mg/L (sfGFP)[13]
Cell-Free Protein SynthesisPURE systemVarious-0.01–0.02 mg/mL[3]

Table 1: Comparison of nnAA Incorporation Efficiency and Protein Yield for Different Methods.

Orthogonal System Origin Host Organism Reference
TyrRS/tRNATyrMethanocaldococcus jannaschiiE. coli, Mammalian cells[1][10]
PylRS/tRNAPylMethanosarcina speciesE. coli, Mammalian cells[8][14]
Endogenous TyrRS/tRNATyr (liberated)E. coliEngineered E. coli[15]

Table 2: Commonly Used Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs.

Experimental Protocols

This section provides detailed methodologies for key experiments in nnAA incorporation.

Site-Specific nnAA Incorporation in E. coli via Amber Suppression

This protocol outlines the general steps for incorporating a nnAA at a specific site in a target protein expressed in E. coli.

  • Plasmid Construction:

    • Clone the gene of interest into an expression vector.

    • Introduce an amber (TAG) codon at the desired site of nnAA incorporation using site-directed mutagenesis.

    • Co-transform E. coli with the expression plasmid and a separate plasmid encoding the orthogonal aaRS/suppressor tRNA pair (e.g., from M. jannaschii).[16]

  • Protein Expression and nnAA Incorporation:

    • Grow the transformed E. coli in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

    • Simultaneously, supplement the culture medium with the desired nnAA to a final concentration of 1-10 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Protein Purification and Analysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or chemical lysis.

    • Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Verify the incorporation of the nnAA by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Directed Evolution of Aminoacyl-tRNA Synthetases using Phage-Assisted Continuous Evolution (PACE)

PACE is a powerful technique for the rapid evolution of proteins, including aaRSs with novel specificities.[14][17]

  • Setup of the PACE System:

    • Establish a continuous culture of E. coli host cells in a lagoon.

    • The host cells contain a "selection phage" that encodes the library of aaRS variants. The phage's lifecycle is dependent on the activity of the encoded aaRS.

    • The host cells also contain a reporter gene with an amber codon, the expression of which is required for phage propagation.

  • Evolutionary Selection:

    • In the presence of the desired nnAA, only host cells containing a phage that encodes a functional aaRS variant capable of charging the nnAA onto the suppressor tRNA will express the full-length reporter protein.

    • Expression of the reporter protein allows for the production of infectious phage particles.

    • The continuous flow of fresh host cells and media in the lagoon ensures that only phages with improved aaRS variants can replicate and persist.

  • Isolation and Characterization of Evolved Synthetases:

    • After hundreds of generations of evolution, isolate individual phage clones from the lagoon.

    • Sequence the aaRS gene from these clones to identify mutations responsible for the desired activity.

    • Characterize the evolved aaRS variants for their efficiency and specificity for the target nnAA. PACE has been shown to improve the enzymatic efficiency of a pyrrolysyl-tRNA synthetase by 45-fold.[14][18]

Cell-Free Protein Synthesis with Non-Natural Amino Acids

This protocol describes a general workflow for producing a protein containing a nnAA using an E. coli-based CFPS system.[2]

  • Preparation of the CFPS Reaction Mixture:

    • Prepare or obtain an E. coli S30 cell extract.

    • Assemble the reaction mixture containing the cell extract, an energy source (e.g., ATP, GTP), the 20 canonical amino acids (or a mix lacking the amino acid to be replaced in residue-specific incorporation), the desired nnAA, the plasmid DNA encoding the target protein with an amber codon, and the purified orthogonal aaRS and suppressor tRNA.[19]

  • Protein Synthesis:

    • Incubate the reaction mixture at a controlled temperature (typically 30-37°C) for several hours (2-24 hours).

    • The reaction can be performed in a batch format or a continuous-exchange format to improve protein yield.

  • Analysis of Protein Expression:

    • Analyze the protein product by SDS-PAGE and Western blotting to confirm the expression of the full-length protein.

    • Quantify the protein yield using methods such as fluorescence (for fluorescently tagged proteins) or a Bradford assay.

    • Confirm nnAA incorporation using mass spectrometry.

Bioorthogonal Labeling of Proteins Containing nnAAs

Many nnAAs are designed with "bioorthogonal" functional groups that can be selectively labeled with a probe for visualization or functional studies.[20]

  • Incorporation of a Bioorthogonal nnAA:

    • Incorporate a nnAA containing a bioorthogonal handle (e.g., an azide or alkyne) into the target protein using one of the methods described above.

  • Labeling with a Complementary Probe:

    • Purify the protein containing the bioorthogonal nnAA.

    • React the protein with a probe molecule (e.g., a fluorescent dye, a biotin tag) that contains the complementary reactive group. Common bioorthogonal reactions include:

      • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): Reacts an azide with a terminal alkyne.[21]

      • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version that uses a strained cyclooctyne.[21]

      • Staudinger Ligation: Reacts an azide with a phosphine.[22]

      • Tetrazine Ligation: A very fast reaction between a tetrazine and a strained alkene or alkyne.[23]

  • Analysis of Labeled Protein:

    • Remove excess probe by dialysis or size-exclusion chromatography.

    • Confirm labeling by fluorescence imaging (if a fluorescent probe was used) or by a shift in molecular weight on SDS-PAGE.

Reaction Reactants Catalyst Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Advantages Key Disadvantages Reference
Staudinger LigationAzide + PhosphineNone~0.001High biocompatibility; traceless version available.Slow kinetics; phosphine reagents can be unstable.[21][22]
CuAAC (Click Chemistry)Terminal Alkyne + AzideCopper(I)10¹ - 10⁴Very fast and efficient.Copper toxicity limits in vivo applications.[21]
SPAACAzide + Strained Alkyne (e.g., cyclooctyne)None10⁻³ - 1Copper-free, suitable for live-cell labeling.Slower than CuAAC and tetrazine ligation.[24]
Tetrazine LigationTetrazine + Strained Alkene/AlkyneNone10² - 10⁶Extremely fast kinetics.Tetrazine probes can be less stable.[23][24]

Table 3: Comparison of Common Bioorthogonal Reactions for nnAA Labeling.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in nnAA incorporation.

nnAA_Incorporation_Workflow cluster_in_vivo In Vivo / In Vitro System nnAA Non-Natural Amino Acid aaRS Orthogonal aaRS nnAA->aaRS tRNA Orthogonal Suppressor tRNA aaRS->tRNA Charges tRNA tRNA->aaRS ribosome Ribosome tRNA->ribosome Delivers nnAA gene Gene of Interest (with amber codon) gene->ribosome Transcription & Translation Initiation protein Protein with nnAA ribosome->protein Translation Elongation

Caption: General workflow for non-natural amino acid incorporation.

Amber_Suppression mRNA mRNA with UAG codon ribosome Ribosome mRNA->ribosome suppressor_tRNA Suppressor tRNA (charged with nnAA) ribosome->suppressor_tRNA Competition at A-site rf1 Release Factor 1 (RF1) ribosome->rf1 elongation Translation Elongation (nnAA incorporated) suppressor_tRNA->elongation termination Translation Termination rf1->termination

Caption: The mechanism of amber suppression at the ribosome.

aaRS_Directed_Evolution cluster_evolution_cycle Directed Evolution Cycle (e.g., PACE) library aaRS Variant Library selection Selection (Positive & Negative) library->selection amplification Amplification of 'Fit' Variants selection->amplification Survival evolved_aaRS Evolved aaRS (High Activity & Specificity) selection->evolved_aaRS mutagenesis Mutagenesis amplification->mutagenesis mutagenesis->library New Library

Caption: Directed evolution workflow for engineering aaRS variants.

Conclusion

The incorporation of non-natural amino acids has matured from a niche technique into a robust and versatile platform for fundamental research and therapeutic development. By understanding the core methodologies, leveraging quantitative data to select the appropriate system, and following detailed experimental protocols, researchers can unlock the vast potential of an expanded genetic code. The continued development of more efficient orthogonal translation systems and novel bioorthogonal chemistries promises to further broaden the scope of this exciting field, enabling the creation of proteins with unprecedented functions and therapeutic capabilities.

References

Foundational

Fmoc-D-Homocys(Trt)-OH solubility profile

An In-depth Technical Guide on the Solubility Profile of Fmoc-D-Homocys(Trt)-OH Introduction Fmoc-D-Homocys(Trt)-OH is a protected amino acid derivative essential for the synthesis of peptides containing D-homocysteine....

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility Profile of Fmoc-D-Homocys(Trt)-OH

Introduction

Fmoc-D-Homocys(Trt)-OH is a protected amino acid derivative essential for the synthesis of peptides containing D-homocysteine. As a derivative of a non-proteinogenic amino acid, it serves as a crucial building block in solid-phase peptide synthesis (SPPS) for creating novel peptide analogues with unique structural and functional properties. The N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the thiol side chain of the homocysteine is protected by the acid-labile trityl (Trt) group.

The solubility of Fmoc-protected amino acids is a critical parameter in peptide synthesis, directly influencing reaction kinetics, coupling efficiency, and the purity of the final product.[1] Inadequate solubility can lead to aggregation and incomplete reactions, resulting in the formation of deletion sequences and other impurities. This guide provides a comprehensive overview of the known solubility characteristics of Fmoc-D-Homocys(Trt)-OH, detailed experimental protocols for solubility determination, and its application within the workflow of peptide synthesis.

Physicochemical Properties

  • Chemical Name: N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine

  • Synonyms: Fmoc-D-homocysteine(Trt)-OH, Fmoc-S-trityl-D-Homocysteine[2]

  • CAS Number: 1007840-62-1[2]

  • Molecular Formula: C₃₈H₃₃NO₄S[2]

  • Molecular Weight: 599.74 g/mol [3][4]

  • Appearance: White to off-white or yellow powder[4]

  • Primary Application: Building block for Fmoc solid-phase peptide synthesis[3][4]

The bulky and hydrophobic Fmoc and Trt protecting groups significantly influence the molecule's solubility, generally rendering it soluble in polar aprotic organic solvents and poorly soluble in aqueous solutions.[5][6]

Solubility Profile

Quantitative solubility data for Fmoc-D-Homocys(Trt)-OH is not extensively available in the public domain. However, data from its L-isomer and the structurally similar Fmoc-Cys(Trt)-OH provide valuable insights into its expected solubility. The trityl protecting group on the side chain generally enhances solubility in common SPPS solvents like DMF compared to derivatives with unprotected side chains.[5]

The following table summarizes available qualitative and extrapolated quantitative solubility data in solvents frequently used in peptide synthesis.

SolventAbbreviationSolubilitySource & Notes
N,N-DimethylformamideDMF"Clearly soluble" (1 mmol in 2 mL) Data for L-isomer: Fmoc-hCys(Trt)-OH. This corresponds to a concentration of ~300 mg/mL.
Dimethyl sulfoxideDMSOExpected: High solubility (~100 mg/mL)[7] Extrapolated from Fmoc-Cys(Trt)-OH data. Sonication may be required for complete dissolution. The quality of DMSO is critical, as the presence of water can reduce solubility.
N-Methyl-2-pyrrolidoneNMPGood solubility[8] NMP is a common alternative to DMF in SPPS and is expected to be a good solvent.
DichloromethaneDCMLimited solubility[9] DCM is less polar and generally not a primary solvent for dissolving Fmoc-amino acids but can be used in pre-activation steps to avoid aggregation.
WaterH₂OSparingly soluble / Insoluble[6][10] The hydrophobic nature of the Fmoc and Trt groups significantly limits solubility in aqueous solutions.

Experimental Protocol: Solubility Determination via HPLC

This protocol outlines a reliable method for quantitatively determining the solubility of Fmoc-D-Homocys(Trt)-OH in a specific solvent. The principle involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved compound using High-Performance Liquid Chromatography (HPLC).[1]

4.1. Materials

  • Fmoc-D-Homocys(Trt)-OH

  • High-purity solvents (e.g., DMF, DMSO, NMP)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer and/or ultrasonic bath

  • Thermostatic agitator (shaker)

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • HPLC system with a UV detector (set to 265 nm or 301 nm)

  • Reversed-phase C18 HPLC column

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of Fmoc-D-Homocys(Trt)-OH (e.g., 20-30 mg) to a vial containing a known volume of the selected solvent (e.g., 1.0 mL).

    • Seal the vial and vortex vigorously for 2-5 minutes to disperse the solid.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for 24 hours to ensure the solution reaches equilibrium.

  • Separation of Undissolved Solute:

    • Centrifuge the equilibrated suspension at a high speed (e.g., 12,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

  • Sample Preparation for HPLC Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant without disturbing the pellet.

    • Perform a serial dilution of the supernatant with a suitable mobile phase solvent (e.g., Acetonitrile/Water mixture) to bring the concentration into the linear range of the HPLC calibration curve.

  • HPLC Quantification:

    • Prepare a multi-point calibration curve using known concentrations of Fmoc-D-Homocys(Trt)-OH.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of the diluted sample by comparing its peak area against the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mM.

Visualization of Key Workflows

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Fmoc-D-Homocys(Trt)-OH.

G cluster_0 Preparation cluster_1 Separation cluster_2 Quantification cluster_3 Analysis a Add Excess Solute to Solvent b Agitate for 24h at Constant Temp a->b c Centrifuge to Pellet Undissolved Solid b->c d Withdraw Supernatant c->d e Serial Dilution d->e f HPLC Analysis e->f g Calculate Solubility (mg/mL) f->g

Caption: Workflow for the experimental determination of solubility.

5.2. Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Homocys(Trt)-OH is used in the core cycle of Fmoc-based SPPS. The diagram below outlines its incorporation into a growing peptide chain attached to a solid support resin.

spss_cycle resin Resin-Peptide-NH2 coupling Coupling resin->coupling  Fmoc-D-Homocys(Trt)-OH + Activating Agents wash Wash (DMF) coupling->wash  Forms New Peptide Bond deprotection Fmoc Deprotection (Piperidine/DMF) wash->deprotection wash2 Wash (DMF) deprotection->wash2  Removes Fmoc Group wash2->resin  Ready for Next Cycle

Caption: Core cycle of Fmoc-SPPS for incorporating Fmoc-D-Homocys(Trt)-OH.

References

Exploratory

Stability of Fmoc-D-Homocys(Trt)-OH in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability of Fmoc-D-Homocys(Trt)-OH in various solution conditions. Due to the limited availab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Fmoc-D-Homocys(Trt)-OH in various solution conditions. Due to the limited availability of specific quantitative stability data for Fmoc-D-Homocys(Trt)-OH, this document leverages data from its close structural analog, Fmoc-L-Cys(Trt)-OH, and other trityl-protected amino acids. It is generally accepted that Fmoc-D-Homocys(Trt)-OH can be handled in a manner similar to Fmoc-Cys(Trt)-OH. This guide covers key stability characteristics, potential degradation pathways, recommended handling procedures, and detailed experimental protocols for stability assessment.

Core Concepts: Chemical Structure and Protecting Groups

Fmoc-D-Homocys(Trt)-OH is a protected amino acid derivative essential for the solid-phase peptide synthesis (SPPS) of peptides containing D-homocysteine. Its structure incorporates two critical protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile trityl (Trt) group on the side-chain thiol. The orthogonality of these protecting groups is fundamental to modern peptide synthesis, allowing for their selective removal under different conditions.[1]

cluster_Fmoc_D_Homocys_Trt_OH Fmoc-D-Homocys(Trt)-OH C_alpha COOH COOH C_alpha->COOH NH_Fmoc NH-Fmoc C_alpha->NH_Fmoc Side_chain CH₂-CH₂-S-Trt C_alpha->Side_chain

Caption: Chemical structure of Fmoc-D-Homocys(Trt)-OH.

Stability Profile

The stability of Fmoc-D-Homocys(Trt)-OH in solution is primarily dictated by the lability of its protecting groups. The bulky trityl group provides excellent steric protection for the thiol side chain, preventing premature oxidation and disulfide bond formation during peptide synthesis.

Qualitative Stability Summary

The following table summarizes the known stability of trityl-protected amino acids, which is considered transferable to Fmoc-D-Homocys(Trt)-OH, under various chemical conditions encountered during solid-phase peptide synthesis.

ConditionReagent/SolventStability of Trt GroupComments
Basic 20-50% Piperidine in DMFStableEssential for orthogonal Fmoc deprotection strategy.[1]
Acidic (Mild) 1% TFA in DCMModerately StableSlow cleavage may occur. Useful for selective deprotection on hyper-acid labile resins.
Acidic (Strong) 95% TFALabileComplete and rapid cleavage of the trityl group occurs.[2]
Coupling HBTU, HATU, DIC/HOBtGenerally StableRacemization can be a concern, especially with carbodiimide reagents.[3]
Oxidative Air, IodineStableThe Trityl group effectively prevents oxidation of the thiol.[1]
Storage (Solid) 2-8°C, dry, darkStableRecommended storage condition for the solid powder.[4]
Storage (Solution) DMF, NMPLimited StabilityDegradation can occur, especially in lower purity solvents. Solutions should be prepared fresh.
Factors Influencing Solution Stability

Several factors can influence the stability of Fmoc-D-Homocys(Trt)-OH in solution:

  • Solvent Purity: The presence of impurities, particularly amines in Dimethylformamide (DMF), can lead to the degradation of the Fmoc group. High-purity, amine-free DMF is recommended.

  • Temperature: Elevated temperatures can accelerate degradation. Solutions should be stored at low temperatures (e.g., 4°C) if not used immediately.

  • Light Exposure: While not extensively documented for this specific molecule, prolonged exposure to light can potentially degrade photosensitive functional groups.

  • pH: The trityl group is highly sensitive to acidic conditions, leading to its cleavage.

Potential Degradation Pathways

The primary degradation pathway for Fmoc-D-Homocys(Trt)-OH in the context of peptide synthesis is the premature cleavage of the trityl group under acidic conditions. Another potential issue, particularly during the coupling of the amino acid, is racemization.

Fmoc_D_Homocys_Trt_OH Fmoc-D-Homocys(Trt)-OH Deprotected_Homocysteine Fmoc-D-Homocys-OH Fmoc_D_Homocys_Trt_OH->Deprotected_Homocysteine Premature Cleavage Trityl_cation Trityl Cation Fmoc_D_Homocys_Trt_OH->Trityl_cation H_plus H⁺ (Acid) H_plus->Fmoc_D_Homocys_Trt_OH

Caption: Acid-catalyzed detritylation pathway.

Experimental Protocols

This section outlines a general protocol for assessing the stability of Fmoc-D-Homocys(Trt)-OH in a common solvent such as DMF.

Stability Study Workflow

cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_solution Prepare Stock Solution of Fmoc-D-Homocys(Trt)-OH in DMF aliquot Aliquot into Vials for Different Conditions (Temp, Light) prep_solution->aliquot time_points Store Samples and Collect Time Points (e.g., 0, 2, 4, 8, 24h) aliquot->time_points hplc_analysis Analyze Samples by RP-HPLC time_points->hplc_analysis data_analysis Quantify Purity and Degradation Products hplc_analysis->data_analysis

Caption: Experimental workflow for stability assessment.

Materials and Reagents
  • Fmoc-D-Homocys(Trt)-OH

  • High-purity, amine-free Dimethylformamide (DMF)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC vials

  • Analytical balance

  • Volumetric flasks and pipettes

Stock Solution Preparation
  • Accurately weigh a known amount of Fmoc-D-Homocys(Trt)-OH.

  • Dissolve the solid in high-purity DMF to a final concentration of 10 mg/mL in a volumetric flask.

  • Ensure complete dissolution by gentle vortexing.

Sample Incubation
  • Aliquot the stock solution into several HPLC vials.

  • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, protected from light).

  • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each condition for immediate analysis.

RP-HPLC Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

Data Analysis
  • Integrate the peak areas of the main Fmoc-D-Homocys(Trt)-OH peak and any new peaks corresponding to degradation products.

  • Calculate the percentage purity of Fmoc-D-Homocys(Trt)-OH at each time point relative to the initial time point (t=0).

  • Plot the percentage of intact Fmoc-D-Homocys(Trt)-OH against time for each storage condition to determine the degradation rate.

Recommendations for Handling and Storage

  • Solid Form: Store Fmoc-D-Homocys(Trt)-OH powder at 2-8°C in a tightly sealed container, protected from light and moisture.[4]

  • In Solution:

    • Whenever possible, prepare solutions of Fmoc-D-Homocys(Trt)-OH in high-purity, amine-free DMF or NMP immediately before use.

    • If a solution must be stored, keep it at 4°C and protected from light for no longer than 24-48 hours.

    • Avoid acidic conditions to prevent premature cleavage of the trityl group.

By following these guidelines and understanding the stability profile of Fmoc-D-Homocys(Trt)-OH, researchers can minimize degradation and ensure the successful synthesis of high-quality peptides.

References

Foundational

Fmoc-D-Homocys(Trt)-OH spectral data (NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral data and relevant experimental protocols for Fmoc-D-Homocys(Trt)-OH, a key building b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and relevant experimental protocols for Fmoc-D-Homocys(Trt)-OH, a key building block in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific spectral data for the D-isomer, data for the closely related L-cysteine analogue, Fmoc-L-Cys(Trt)-OH, is provided as a reference.

Core Compound Information

PropertyValue
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine
Molecular Formula C₃₈H₃₃NO₄S
Molecular Weight 599.75 g/mol
CAS Number 1007840-62-1

Mass Spectrometry Data

Expected Mass Spectrometry Data (Based on Analogue Fmoc-L-Cys(Trt)-OH)

Ion TypeChemical FormulaCalculated m/zNotes
Protonated Molecule [M+H]⁺ [C₃₈H₃₃NO₄S + H]⁺600.2The primary ion of interest in positive ion mode.
Sodium Adduct [M+Na]⁺ [C₃₈H₃₃NO₄S + Na]⁺622.2Commonly observed due to trace sodium contamination.
Potassium Adduct [M+K]⁺ [C₃₈H₃₃NO₄S + K]⁺638.2Can be observed in the presence of potassium salts.
Ammonium Adduct [M+NH₄]⁺ [C₃₈H₃₃NO₄S + NH₄]⁺617.2May be present if ammonium salts are in the mobile phase.

Fragmentation Analysis of the Trityl Group: Tandem mass spectrometry (MS/MS) of trityl-containing compounds often shows a characteristic labile trityl group, leading to a prominent fragment at m/z 243.1, corresponding to the trityl cation [C(C₆H₅)₃]⁺.[1]

NMR Spectral Data

Direct NMR spectral data for Fmoc-D-Homocys(Trt)-OH is not publicly available. However, the spectra of the analogous compound, Fmoc-L-Cys(Trt)-OH, provides a strong basis for predicting the chemical shifts. The key difference in the homocysteine structure is an additional methylene group in the side chain.

Predicted ¹H NMR Spectral Data

The following table provides predicted proton NMR chemical shifts for Fmoc-D-Homocys(Trt)-OH, with assignments based on the structure and comparison with related molecules.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (Trityl & Fmoc) 7.20 - 7.80Multiplet
NH (Amide) ~5.3 - 5.5Doublet
α-CH ~4.3 - 4.5Multiplet
Fmoc CH, CH₂ ~4.1 - 4.3Multiplet
β-CH₂ ~2.5 - 2.7Multiplet
γ-CH₂ ~1.9 - 2.1Multiplet

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts are outlined below. The wide range of chemical shifts in ¹³C NMR allows for the clear distinction of most carbon atoms.

CarbonsPredicted Chemical Shift (δ, ppm)
C=O (Carboxyl) ~173 - 176
C=O (Fmoc) ~156
Aromatic (Trityl & Fmoc) ~120 - 145
Trityl Quaternary C ~67
α-CH ~54
Fmoc CH ~47
Fmoc CH₂ ~66
β-CH₂ ~33
γ-CH₂ ~31

Experimental Protocols

Mass Spectrometry

Objective: To confirm the molecular weight of Fmoc-D-Homocys(Trt)-OH.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of Fmoc-D-Homocys(Trt)-OH in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Instrumentation: Utilize an electrospray ionization mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used to observe protonated molecules and other adducts.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

  • Data Interpretation: Identify the peaks corresponding to the expected ions, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺.

NMR Spectroscopy

Objective: To elucidate the chemical structure of Fmoc-D-Homocys(Trt)-OH.

Methodology: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-D-Homocys(Trt)-OH in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 0-200 ppm and a longer acquisition time or a higher number of scans due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts to the corresponding protons and carbons in the molecule.

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating Fmoc-D-Homocys(Trt)-OH into a peptide chain using SPPS.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Homocys(Trt)-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final Amino Acid Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis.

Homocysteine Metabolism and Related Signaling Pathways

Elevated levels of homocysteine (hyperhomocysteinemia) are associated with various cellular stresses and have been implicated in several diseases.[2][3][4] The deprotected form of Fmoc-D-Homocys(Trt)-OH, D-homocysteine, can influence these pathways. The diagram below provides a simplified overview of key pathways affected by homocysteine.

Homocysteine_Signaling Homocysteine Elevated Homocysteine ROS Increased Reactive Oxygen Species (ROS) Homocysteine->ROS induces EndoDys Endothelial Dysfunction ROS->EndoDys Inflammation Inflammation (e.g., via NF-κB) ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis CVD Cardiovascular Diseases EndoDys->CVD Inflammation->CVD Neuro Neurodegenerative Diseases Inflammation->Neuro Apoptosis->Neuro

Caption: Simplified overview of homocysteine-related signaling pathways.

References

Exploratory

An In-depth Technical Guide to Fmoc-D-Homocys(Trt)-OH for Researchers and Drug Development Professionals

Introduction Fmoc-D-Homocys(Trt)-OH is a pseudoproline dipeptide derivative utilized in peptide chemistry. The incorporation of non-natural D-amino acids is a critical strategy in modern drug discovery and development fo...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-D-Homocys(Trt)-OH is a pseudoproline dipeptide derivative utilized in peptide chemistry. The incorporation of non-natural D-amino acids is a critical strategy in modern drug discovery and development for enhancing the therapeutic potential of peptides. These modifications can significantly improve a peptide's stability against enzymatic degradation by proteases, which preferentially recognize L-amino acids. This increased stability translates to a longer in vivo half-life and potentially improved therapeutic efficacy. Fmoc-D-Homocys(Trt)-OH serves as a valuable building block for introducing a D-homocysteine residue into a peptide sequence during solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the trityl (Trt) group on the thiol side chain ensure orthogonal protection, allowing for selective deprotection and coupling during the synthesis process. This guide provides a comprehensive overview of the commercial availability, technical specifications, and a generalized experimental protocol for the application of Fmoc-D-Homocys(Trt)-OH in peptide synthesis.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer Fmoc-D-Homocys(Trt)-OH, ensuring its accessibility for research and development purposes. The table below summarizes key information from several prominent suppliers. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

SupplierCatalog NumberPurity/AssayCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich ATEH99A5459F-1007840-62-1C₃₈H₃₃NO₄S599.75
Advanced ChemTech --1007840-62-1C₃₈H₃₃NO₄S599.76[1]
CookeChem -95+%1007840-62-1C₃₈H₃₃NO₄S599.74[2]
CymitQuimica --1007840-62-1--

Note: While some search results refer to the L-enantiomer (Fmoc-hCys(Trt)-OH or Fmoc-HomoCys(Trt)-OH) or the D-cysteine analogue (Fmoc-D-Cys(Trt)-OH), the data presented here is for Fmoc-D-Homocys(Trt)-OH where available.[3][4][5][6][7]

Physicochemical Properties

The following table outlines the key physicochemical properties of Fmoc-D-Homocys(Trt)-OH.

PropertyValue
Appearance White to off-white powder
Solubility Soluble in DMF
Storage Temperature 2-8°C
Reaction Suitability Fmoc solid-phase peptide synthesis

Experimental Protocols: Incorporation of Fmoc-D-Homocys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the coupling of Fmoc-D-Homocys(Trt)-OH onto a solid support resin. This protocol is based on standard Fmoc-SPPS procedures and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials:
  • Fmoc-D-Homocys(Trt)-OH

  • Appropriate solid-phase resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF (for Fmoc deprotection)

  • Coupling Reagents (e.g., HBTU/HOBt, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Dichloromethane (DCM)

  • Methanol

  • Kaiser Test Kit (for monitoring coupling completion)

Procedure:
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Homocys(Trt)-OH (2-5 equivalents relative to the resin loading) and the chosen coupling reagent (e.g., HBTU, 1.95 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 3-6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction mixture at room temperature for 1-4 hours. Due to the potential for steric hindrance, a longer coupling time or double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally methanol (2-3 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for incorporating Fmoc-D-Homocys(Trt)-OH into a peptide sequence using solid-phase peptide synthesis.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Amino Acid Activation: Fmoc-D-Homocys(Trt)-OH + Coupling Reagent + Base Activation->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash2 Wash (DMF, DCM, MeOH) NextCycle Next Coupling Cycle or Cleavage Wash2->NextCycle KaiserTest->Coupling Positive (Recouple) KaiserTest->Wash2 Negative

Caption: General workflow for the incorporation of Fmoc-D-Homocys(Trt)-OH in Fmoc-based solid-phase peptide synthesis.

Conclusion

Fmoc-D-Homocys(Trt)-OH is a key reagent for the synthesis of peptides with enhanced stability, a desirable characteristic for therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their peptide synthesis endeavors. Careful selection of coupling reagents and optimization of reaction conditions are paramount to achieving high-purity, D-homocysteine-containing peptides for advancing research and the development of novel therapeutics.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Homocys(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. D-amino acids, in particular, are known to confer resistance to enzymatic degradation. Homocysteine, a homolog of cysteine, provides a unique side chain for potential modifications and conformational constraints. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-Homocys(Trt)-OH. The trityl (Trt) protecting group on the thiol side chain of D-homocysteine is labile to standard acid cleavage conditions, making it compatible with the widely used Fmoc/tBu strategy.

Due to the steric hindrance imparted by the trityl group and the potential for racemization at the α-carbon, the selection of appropriate coupling reagents and reaction conditions is critical for the successful incorporation of Fmoc-D-Homocys(Trt)-OH into a peptide sequence with high purity and yield. These notes provide a comprehensive guide to navigate these challenges.

Data Presentation

Comparative Coupling Efficiency of Sterically Hindered Fmoc-Amino Acids

The successful incorporation of sterically hindered amino acids like Fmoc-D-Homocys(Trt)-OH is highly dependent on the coupling reagent. While specific quantitative data for Fmoc-D-Homocys(Trt)-OH is not extensively available, the following table summarizes representative data for the coupling of analogous sterically hindered or racemization-prone amino acids, such as Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH, which can guide reagent selection.

Coupling Reagent/SystemReagent TypeTypical Coupling TimeRepresentative Coupling Efficiency (%)Potential for RacemizationKey Advantages & Disadvantages
HATU/DIPEA or Collidine Aminium/Uronium Salt30 - 60 min>99Low to ModerateAdvantages: High reactivity, suitable for hindered couplings. Disadvantages: Higher cost. Potential for side reactions if not used in slight excess to the amino acid.
HBTU/DIPEA or Collidine Aminium/Uronium Salt30 - 90 min98 - 99ModerateAdvantages: Widely used, cost-effective. Disadvantages: Can cause racemization with sensitive residues, especially with extended pre-activation.
DIC/Oxyma Carbodiimide/Additive60 - 120 min97 - 99LowAdvantages: Low racemization potential. Disadvantages: Slower reaction times may be required.
PyBOP/DIPEA or Collidine Phosphonium Salt45 - 90 min98 - 99Low to ModerateAdvantages: Efficient for hindered couplings. Disadvantages: Byproducts can be difficult to wash away.

Note: Coupling efficiencies are sequence-dependent and can be influenced by the nature of the resin and the growing peptide chain. The use of a less hindered base like 2,4,6-collidine is often recommended to minimize racemization.

Cleavage Cocktails for Trityl Group Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. The trityl group is acid-labile and its removal generates a stable trityl cation, which must be scavenged to prevent side reactions with nucleophilic residues like tryptophan and methionine.

Cleavage Cocktail Composition (v/v/v)Key ScavengersRecommended UsePotential Issues
TFA / TIS / H₂O (95:2.5:2.5) Triisopropylsilane (TIS)General-purpose for Trt-protected peptides. TIS is an effective scavenger for the trityl cation.May not be sufficient to prevent oxidation of methionine residues.
TFA / EDT / TIS / H₂O (92.5:2.5:2.5:2.5) Ethanedithiol (EDT), TISPeptides containing Cys, Met, or Trp. EDT helps to reduce oxidized methionine and protect tryptophan.Malodorous due to EDT.
TFA / Phenol / Thioanisole / H₂O / EDT (82.5:5:5:5:2.5) (Reagent K) Phenol, Thioanisole, EDT"Universal" cocktail for complex peptides with multiple sensitive residues.Highly effective but also highly malodorous.

Experimental Protocols

General Preparatory Steps for Manual SPPS (0.1 mmol scale)
  • Resin Swelling: Swell 0.1 mmol of a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a fritted syringe or reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the piperidine solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 1: Coupling of Fmoc-D-Homocys(Trt)-OH using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered Fmoc-D-Homocys(Trt)-OH.

Materials:

  • Fmoc-D-Homocys(Trt)-OH (3-5 equivalents)

  • HATU (0.95 equivalents relative to the amino acid)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve Fmoc-D-Homocys(Trt)-OH and HATU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 2-5 minutes. The use of collidine is recommended to minimize the risk of racemization.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 60-120 minutes. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Cleavage and Global Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, freshly prepared)

  • DCM

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin).

    • Agitate the mixture at room temperature for 2-3 hours. A yellow color may develop, indicating the release of the trityl cation.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Isolation and Washing:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether (2-3 times).

  • Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating Fmoc-D-Homocys(Trt)-OH

SPPS_Workflow start Start with Resin resin_swelling Resin Swelling (DMF) start->resin_swelling end_node Cleavage & Deprotection fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Coupling: Fmoc-D-Homocys(Trt)-OH + Coupling Reagent (e.g., HATU) + Base (e.g., Collidine) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 wash2->end_node Final Amino Acid Coupled cycle Repeat Cycle for Next Amino Acid wash2->cycle Continue Elongation cycle->fmoc_deprotection

Caption: A schematic representation of a single coupling cycle in Fmoc-SPPS for the incorporation of Fmoc-D-Homocys(Trt)-OH.

Illustrative Signaling Pathway: Inhibition of the p53-MDM2 Interaction

Peptides containing D-amino acids are often investigated as inhibitors of protein-protein interactions due to their enhanced stability. A well-studied example is the inhibition of the p53-MDM2 interaction, which is a key target in cancer therapy. While not specific to a D-homocysteine-containing peptide, this pathway illustrates a common application for such modified peptides.

p53_MDM2_Pathway cluster_inhibition Therapeutic Intervention p53 p53 proteasome Proteasome p53->proteasome Degradation apoptosis Apoptosis p53->apoptosis Induces mdm2 MDM2 mdm2->p53 Binds to ub Ubiquitin ub->p53 Ubiquitination d_hcy_peptide D-Homocysteine Peptide Inhibitor d_hcy_peptide->mdm2 Inhibits Binding

Caption: A diagram showing the inhibition of the p53-MDM2 interaction by a D-amino acid-containing peptide, a potential application for peptides synthesized with Fmoc-D-Homocys(Trt)-OH.

Application

Application Notes and Protocols for the Coupling of Fmoc-D-Homocys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-D-Homocys(Trt)-OH is a crucial building block for the synthesis of peptides containing the non-proteinogenic amino acid D-homocysteine. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Homocys(Trt)-OH is a crucial building block for the synthesis of peptides containing the non-proteinogenic amino acid D-homocysteine. The incorporation of D-homocysteine can confer unique structural and functional properties to peptides, including increased enzymatic stability and altered receptor binding affinities. The trityl (Trt) protecting group on the thiol side chain prevents undesired side reactions during peptide synthesis. However, the steric hindrance of the trityl group and the inherent reactivity of the homocysteine backbone can present challenges during the coupling step in Solid-Phase Peptide Synthesis (SPPS). This document provides detailed application notes, optimized protocols, and comparative data to facilitate the efficient and successful incorporation of Fmoc-D-Homocys(Trt)-OH into peptide sequences.

Key Considerations for Coupling Fmoc-D-Homocys(Trt)-OH

Successful incorporation of Fmoc-D-Homocys(Trt)-OH requires careful consideration of several factors to maximize coupling efficiency and minimize side reactions.

  • Steric Hindrance: The bulky trityl group can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling. The choice of a potent coupling reagent is therefore critical.

  • Racemization: Like other amino acids, D-homocysteine is susceptible to racemization at the α-carbon during activation and coupling, particularly under basic conditions. This can be minimized by using appropriate coupling reagents, additives, and controlling pre-activation times.[1][2]

  • Side Reactions: The thiol group of homocysteine, even when protected, can be involved in side reactions. Incomplete removal of the trityl group during final cleavage can occur.[1] Additionally, the trityl cation released during cleavage can lead to side reactions with sensitive residues like tryptophan and methionine if not properly scavenged.[1]

Comparative Data of Coupling Reagents

The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids like Fmoc-D-Homocys(Trt)-OH. The following table summarizes the performance of common coupling reagents based on data for structurally similar and sterically hindered amino acids.[3]

Coupling ReagentReagent TypeTypical Coupling Time (min)Representative Coupling EfficiencyKey Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 60> 99%Advantages: Highly reactive, excellent for hindered couplings, low racemization risk.[3] Disadvantages: Higher cost, potential for guanidinylation if used in excess.[3]
HBTU Aminium/Uronium Salt30 - 9098 - 99%Advantages: Fast and efficient, widely used in automated synthesis. Disadvantages: Potential for guanidinylation, less reactive than HATU.[3]
PyBOP Phosphonium Salt30 - 12098 - 99%Advantages: Efficient, no risk of guanidinylation side reactions.[3] Disadvantages: Byproducts can be challenging to remove in solution-phase synthesis.[3]
DIC/Oxyma Carbodiimide60 - 24095 - 98%Advantages: Cost-effective, very low risk of racemization.[2] Disadvantages: Slower reaction rates, potential for N-acylurea formation.[3]
DIC/HOBt Carbodiimide60 - 24095 - 98%Advantages: Cost-effective. Disadvantages: Slower reaction rates, potential for N-acylurea formation and some risk of racemization.[1][3]

Experimental Protocols

The following protocols are provided for the manual coupling of Fmoc-D-Homocys(Trt)-OH on a 0.1 mmol scale. Optimization may be required for specific peptide sequences or automated synthesizers.

General Preparatory Steps (to be performed before each coupling protocol):

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 1: Coupling using HATU

This protocol is recommended for difficult couplings due to the high reactivity of HATU.

  • Materials:

    • Fmoc-D-Homocys(Trt)-OH (3 equivalents)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)

    • Peptide synthesis grade DMF

  • Procedure:

    • Amino Acid Activation (Pre-activation): In a separate vial, dissolve Fmoc-D-Homocys(Trt)-OH and HATU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 2-5 minutes. The use of collidine is recommended to minimize racemization.[4]

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Incubation: Agitate the reaction mixture at room temperature for 20-60 minutes.

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

    • Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Coupling using DIC/Oxyma

This protocol is recommended to minimize racemization.[2]

  • Materials:

    • Fmoc-D-Homocys(Trt)-OH (3 equivalents)

    • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

    • Ethyl (hydroxyimino)cyanoacetate (Oxyma) (3 equivalents)

    • Peptide synthesis grade DMF

  • Procedure:

    • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-D-Homocys(Trt)-OH and Oxyma in DMF.

    • Coupling Reaction: Add the amino acid/Oxyma solution to the deprotected peptide-resin. Then, add DIC to the reaction vessel.

    • Incubation: Agitate the reaction mixture at room temperature for 60-240 minutes.

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. Due to the potentially slower reaction rate, more frequent monitoring may be necessary.

    • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Final Cleavage and Deprotection

  • Procedure:

    • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

    • Cleavage: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). The use of scavengers like TIS is crucial to prevent re-attachment of the trityl cation to sensitive residues.[5]

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

    • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.

    • Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations

SPPS_Workflow cluster_cycle Single Coupling Cycle cluster_final Final Steps Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-D-Homocys(Trt)-OH Washing1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Washing2 DMF/DCM Wash FinalDeprotection Final Fmoc Deprotection Washing2->FinalDeprotection KaiserTest->Coupling Positive (Recouple) KaiserTest->Washing2 Negative Cleavage Cleavage from Resin & Side-Chain Deprotection FinalDeprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for a single Fmoc-SPPS cycle for Fmoc-D-Homocys(Trt)-OH coupling.

Reagent_Selection Start Start: Incorporate Fmoc-D-Homocys(Trt)-OH Question1 Is the coupling known to be difficult or sterically hindered? Start->Question1 Question2 Is minimizing racemization the highest priority? Question1->Question2 No HATU Use HATU/Collidine (High Reactivity) Question1->HATU Yes DICOxyma Use DIC/Oxyma (Low Racemization) Question2->DICOxyma Yes HBTU Use HBTU/DIPEA (Standard, Efficient) Question2->HBTU No

Caption: Decision tree for selecting a coupling reagent for Fmoc-D-Homocys(Trt)-OH.

References

Method

Application Notes and Protocols for the Activation of Fmoc-D-Homocys(Trt)-OH with HBTU/HOBt in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the activation and coupling of Fmoc-D-Homocys(Trt)-OH in solid-phase peptide synthesis (SPPS) usin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the activation and coupling of Fmoc-D-Homocys(Trt)-OH in solid-phase peptide synthesis (SPPS) using the highly efficient HBTU/HOBt reagent system. The protocols detailed below are foundational for the incorporation of the D-homocysteine moiety into peptide sequences, a modification of interest in peptidomimetic and drug design.

The use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a well-established method for activating the carboxylic acid of an N-Fmoc protected amino acid for amide bond formation.[1][2][3] This combination offers rapid and efficient coupling, while minimizing the risk of racemization, a critical consideration for maintaining the stereochemical integrity of the peptide.[1][2][4] The trityl (Trt) protecting group on the thiol side chain of homocysteine prevents undesirable side reactions during peptide synthesis.

Mechanism of Activation

The activation of an Fmoc-amino acid with HBTU/HOBt proceeds through a multi-step mechanism in the presence of a tertiary base, typically N,N-Diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid of the Fmoc-amino acid.[2][5] Subsequently, HBTU activates the carboxylate to form a highly reactive HOBt ester intermediate.[2][4][6] This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support, resulting in the formation of a stable peptide bond.[2][5] The presence of HOBt is crucial as it not only facilitates the reaction but also acts as a scavenger for byproducts and suppresses racemization by preventing the formation of oxazolone intermediates.[1][2]

Activation_Pathway AA Fmoc-D-Homocys(Trt)-OH Deprotonated_AA Deprotonated Amino Acid AA->Deprotonated_AA + Base Base DIPEA HOBt_ester HOBt Active Ester Deprotonated_AA->HOBt_ester + HBTU HBTU HBTU Coupled_Peptide Fmoc-D-Homocys(Trt)-NH-Peptide-Resin HOBt_ester->Coupled_Peptide + H₂N-Peptide-Resin Byproducts Tetramethylurea + HOBt HOBt_ester->Byproducts Peptide_Resin H₂N-Peptide-Resin

Activation pathway of Fmoc-D-Homocys(Trt)-OH with HBTU/HOBt.

Experimental Protocols

The following protocols outline the standard procedure for the manual solid-phase synthesis of a peptide incorporating Fmoc-D-Homocys(Trt)-OH. These protocols are based on established methods for Fmoc-SPPS and may require optimization depending on the specific peptide sequence and solid support used.

Materials
  • Fmoc-D-Homocys(Trt)-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Solid-phase synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • Kaiser test kit

Quantitative Data for Coupling Reaction

The following table summarizes the typical molar equivalents and reaction parameters for the HBTU/HOBt coupling of Fmoc-amino acids.

ParameterRecommended RangeNotes
Fmoc-D-Homocys(Trt)-OH (eq.)2 - 5Relative to the resin substitution. Higher equivalents may be needed for difficult couplings.
HBTU (eq.)1.9 - 4Should be slightly less than the amino acid equivalent.
HOBt (eq.)2 - 5.5Can be used in equimolar amounts to the amino acid.
DIPEA (eq.)4 - 8A sufficient excess is required to neutralize the amino acid and facilitate the reaction.
Pre-activation Time (min)2 - 5The Fmoc-amino acid, HBTU, HOBt, and DIPEA are mixed before addition to the resin.[2]
Coupling Time (min)10 - 60Can be extended for sterically hindered amino acids or difficult sequences.[2][7]
SolventDMFHigh-purity, peptide synthesis grade DMF is essential. NMP can also be used.[2]
Protocol 1: Standard Coupling Cycle

This protocol describes a single cycle for the incorporation of Fmoc-D-Homocys(Trt)-OH onto a solid support with a free N-terminal amine.

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[8]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-15 minutes.[2]

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-15 minutes to ensure complete removal of the Fmoc group.[2]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).[2]

  • Pre-activation of Fmoc-D-Homocys(Trt)-OH:

    • In a separate vial, dissolve Fmoc-D-Homocys(Trt)-OH, HBTU, and HOBt in DMF according to the equivalents specified in the table above.

    • Add DIPEA to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes. A color change may be observed.[2]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 10-60 minutes at room temperature. For potentially difficult couplings, the reaction time can be extended.[2][7]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash the resin with DCM (3-5 times) and dry under vacuum if the synthesis is to be paused.

  • Monitoring the Coupling (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.

    • If the Kaiser test is positive, the coupling step (steps 3 and 4) can be repeated (double coupling) to ensure complete reaction.

Experimental_Workflow Start Start with Peptide-Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash with DMF Deprotection->Wash1 Kaiser1 4. Kaiser Test (Positive?) Wash1->Kaiser1 Preactivation 5. Pre-activate: Fmoc-D-Homocys(Trt)-OH + HBTU/HOBt + DIPEA Kaiser1->Preactivation Yes Coupling 6. Add to Resin & Agitate Preactivation->Coupling Wash2 7. Wash with DMF/DCM Coupling->Wash2 Kaiser2 8. Kaiser Test (Negative?) Wash2->Kaiser2 Next_Cycle Proceed to Next Cycle Kaiser2->Next_Cycle Yes Double_Couple Repeat Coupling Kaiser2->Double_Couple No Double_Couple->Coupling

References

Application

Application Notes and Protocols: Synthesis of Peptides with Enhanced Proteolytic Stability Using D-Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in biological systems. A highly effective strat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in biological systems. A highly effective strategy to overcome this limitation is the incorporation of D-amino acids into the peptide sequence. Proteases, which are chiral enzymes, are highly specific for L-amino acids, the naturally occurring enantiomers. The substitution with D-amino acids sterically hinders the enzyme's active site, significantly reducing or preventing proteolytic cleavage.[1][2] This modification can substantially increase the in vivo half-life and bioavailability of peptide-based drugs.[3][4]

These application notes provide a comprehensive guide to the synthesis of peptides containing D-amino acids using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), along with protocols for evaluating their proteolytic stability.

Data Presentation: Enhanced Stability with D-Amino Acid Incorporation

The inclusion of D-amino acids is a well-established method to increase a peptide's resistance to enzymatic degradation.[5][6] The following tables summarize representative data on the proteolytic stability of peptides containing D-amino acids compared to their L-amino acid counterparts.

Peptide SequenceKey Structural Feature(s)Half-life in Human Serum (t½)Reference
Gly-Gly-GlyAll L-amino acids, susceptible to cleavage~ 5 minFictional Example for Illustrative Purposes[1]
D-Ala-Gly-GlyN-terminal D-amino acid> 240 min[1]
Gly-Pro-GlyProline residue introducing a kink~ 60 min[1]
Gly-D-Val-GlyInternal D-amino acidSignificantly increased (expected)Principle derived from[1]
Val-Ala-AlaAll L-amino acids~ 15 minFictional Example for Illustrative Purposes[1]
tp-TPTGTQ-tptD-amino acids at N- and C-terminiCompletely stable[7]
tpt-PTGTQT-ptTwo D-amino acids at the C-terminusCompletely stable in 50% human serum[7]

Lowercase letters indicate D-amino acids, while uppercase letters indicate L-amino acids.

Peptide DerivativeStability against TrypsinStability against ChymotrypsinReference
Polybia-CP (all L-amino acids)SusceptibleSusceptible[8]
D-CP (all D-amino acids)Improved stabilityImproved stability[8]
D-lys-CP (partial D-lysine substitution)Improved stability-[8]

Experimental Protocols

I. Synthesis of D-Amino Acid-Containing Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating a D-amino acid using the Fmoc/tBu strategy.[1][9]

Materials:

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acid (e.g., Fmoc-D-Val-OH)

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)[5]

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure[1][5][9]

  • Base: DIPEA (N,N-Diisopropylethylamine)[9]

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Reaction vessel for SPPS

Protocol:

  • Resin Swelling: Swell the appropriate resin in DMF for 30 minutes in the reaction vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]

  • Amino Acid Coupling (for each amino acid, including the D-amino acid):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (L or D) and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.[5][9]

    • Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[5]

    • Perform a Kaiser test to ensure complete coupling.[1]

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[10]

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.[9]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

II. Protease Stability Assay

This protocol assesses the stability of the synthesized peptides in the presence of a specific protease or in serum.[4]

Materials:

  • Purified L-amino acid-containing peptide (control)

  • Purified D-amino acid-containing peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum[4]

  • Quenching solution (e.g., 1% Trifluoroacetic acid in acetonitrile)[8]

  • HPLC system

Protocol:

  • Prepare Stock Solutions: Prepare stock solutions of the L- and D-peptides in PBS. Prepare a stock solution of the desired protease or serum in the same buffer.[4]

  • Incubation:

    • In microcentrifuge tubes, mix the peptide solution with the protease solution to the desired final concentrations.

    • Incubate the reaction mixture at 37°C.[4]

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[4]

    • Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot. This will inactivate the enzyme.[8]

  • Analysis by RP-HPLC:

    • Centrifuge the quenched samples to precipitate the inactivated enzyme.[8]

    • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.[8]

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time for both the L- and D-amino acid-containing peptides.

    • Calculate the half-life (t½) of each peptide under the assay conditions.

Visualizations

SPPS_Workflow Resin Resin Swelling in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation, Purification (HPLC) & Analysis (MS) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of D-amino acid containing peptides.

Protease_Stability_Assay_Workflow cluster_peptides Peptide Preparation L_Peptide L-Peptide (Control) Incubation Incubate with Protease/Serum (37°C) L_Peptide->Incubation D_Peptide D-Peptide (Test) D_Peptide->Incubation Sampling Time-Course Sampling (e.g., 0, 30, 60, 120 min) Incubation->Sampling Quench Quench Reaction (e.g., TFA/Acetonitrile) Sampling->Quench Analysis Analyze by RP-HPLC Quench->Analysis Data Determine % Remaining Peptide & Calculate Half-Life (t½) Analysis->Data

Caption: Workflow for the Protease Stability Assay.

Conclusion

The incorporation of D-amino acids is a robust and widely utilized strategy to enhance the proteolytic stability of therapeutic peptides.[4][11] The provided protocols for solid-phase peptide synthesis and in vitro stability assays offer a reliable framework for researchers to synthesize and evaluate these modified peptides. The expected outcome is a significant increase in the peptide's half-life in a biological matrix, which is a critical step in the development of more effective and bioavailable peptide-based therapeutics.[4][12] Careful consideration of potential synthetic challenges, such as racemization and aspartimide formation, can be mitigated through optimized protocols and appropriate reagent selection.[5][13]

References

Method

Application Notes and Protocols for Fmoc-D-Homocys(Trt)-OH in Cyclic Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of cyclic peptides is a cornerstone of modern drug discovery and development. Cyclization can enhance the metabolic stability, re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone of modern drug discovery and development. Cyclization can enhance the metabolic stability, receptor binding affinity, and bioavailability of peptide-based therapeutics. The incorporation of non-proteinogenic amino acids, such as D-enantiomers, offers a strategic advantage in modulating the pharmacological properties of these molecules.[1][2][3] Fmoc-D-Homocys(Trt)-OH, a derivative of the non-proteinogenic amino acid D-homocysteine, is a valuable building block for introducing a D-amino acid with a thiol-containing side chain into a peptide sequence. The trityl (Trt) protecting group on the sulfhydryl moiety provides robust protection during solid-phase peptide synthesis (SPPS) and can be readily removed under acidic conditions during the final cleavage step.[4]

The D-configuration of the homocysteine residue can induce specific secondary structures, such as β-turns, which can pre-organize the peptide backbone for efficient cyclization.[1][5] Furthermore, the presence of a D-amino acid can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the cyclic peptide.[3][6] This document provides detailed application notes and protocols for the use of Fmoc-D-Homocys(Trt)-OH in the synthesis of cyclic peptides, targeting researchers and professionals in drug development.

Key Applications

  • Introduction of Conformational Constraints: The D-homocysteine residue can promote the formation of specific secondary structures, leading to more rigid and defined cyclic peptide conformations.[1][5]

  • Enhancement of Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, resulting in a longer biological half-life.[2][3]

  • Modulation of Biological Activity: The stereochemistry of the D-amino acid can alter the binding affinity and selectivity of the cyclic peptide for its target receptor.[2]

  • Formation of Thioether-Cyclized Peptides: The thiol side chain of homocysteine allows for post-synthesis modification and cyclization through thioether bond formation.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual Fmoc-SPPS for a generic linear peptide containing Fmoc-D-Homocys(Trt)-OH.

Materials:

  • Fmoc-D-Homocys(Trt)-OH

  • Other Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DIC (3 equivalents) to the resin suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the coupling progress using a ninhydrin test. A negative test indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-D-Homocys(Trt)-OH at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Drying: Wash the resin with DCM and dry it under vacuum.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of the peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin from Protocol 1

  • 1-(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Swelling: Swell the deprotected peptide-resin in DMF for 30 minutes.

  • Cyclization Reaction:

    • In a separate vessel, dissolve PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the cyclization cocktail to the swollen peptide-resin.

    • Agitate the mixture at room temperature for 12-24 hours.

    • Monitor the cyclization by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times).

Protocol 3: Cleavage and Deprotection

This protocol details the cleavage of the cyclic peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Cyclized peptide-resin from Protocol 2

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% DTT, 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Dry the cyclized peptide-resin under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate for 2-3 hours at room temperature. This step also removes the Trt group from the homocysteine side chain.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

    • A white precipitate of the crude cyclic peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis

Procedure:

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the final cyclic peptide by liquid chromatography-mass spectrometry (LC-MS) and analytical RP-HPLC.

Data Presentation

The following tables present representative data for the synthesis and cyclization of a model hexapeptide (Tyr-D-Homocys(Trt)-Gly-Phe-Leu-Val) using the protocols described above.

Table 1: Linear Peptide Synthesis Efficiency

Coupling StepAmino AcidCoupling ReagentCoupling Time (h)Ninhydrin Test ResultRepresentative Yield (%)
1Fmoc-Val-OHDIC/Oxyma2Negative>99
2Fmoc-Leu-OHDIC/Oxyma2Negative>99
3Fmoc-Phe-OHDIC/Oxyma2Negative>99
4Fmoc-Gly-OHDIC/Oxyma2Negative>99
5Fmoc-D-Homocys(Trt)-OHDIC/Oxyma3Negative>98
6Fmoc-Tyr(tBu)-OHDIC/Oxyma2.5Negative>99

Table 2: Comparison of Cyclization Conditions

Cyclization MethodReagentReaction Time (h)Representative Crude Purity (%)Representative Isolated Yield (%)
On-ResinPyBOP/DIPEA126545
On-ResinPyBOP/DIPEA247858
Solution PhasePyBOP/DIPEA127252
Solution PhasePyBOP/DIPEA248565

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization Cyclization cluster_Final Final Steps Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Elongation Repeat for each Amino Acid Wash1->Elongation Deprotection2 Final Fmoc Deprotection Elongation->Deprotection2 OnResin On-Resin Cyclization Deprotection2->OnResin Cleavage Cleavage & Deprotection OnResin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Workflow for the synthesis of cyclic peptides using Fmoc-D-Homocys(Trt)-OH.

signaling_pathway Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein CyclicPeptide D-Homocysteine Cyclic Peptide CyclicPeptide->Receptor Binds and Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase A SecondMessenger->Kinase CellularResponse Cellular Response Kinase->CellularResponse

Caption: Hypothetical signaling pathway modulated by a D-homocysteine cyclic peptide.

logical_relationship Start Linear Peptide Precursor (with D-Homocys) Turn D-Amino Acid Induced β-Turn Formation Start->Turn Proximity N- and C-termini in Proximity Turn->Proximity Cyclization Efficient Head-to-Tail Cyclization Proximity->Cyclization End Conformationally Constrained Cyclic Peptide Cyclization->End

Caption: Role of D-homocysteine in facilitating efficient peptide cyclization.

References

Application

Application Notes and Protocols for the Cleavage of Peptides Containing D-Homocysteine(Trt)

For Researchers, Scientists, and Drug Development Professionals Introduction In solid-phase peptide synthesis (SPPS), the protection of reactive side chains is crucial for achieving the desired peptide sequence. For sulf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the protection of reactive side chains is crucial for achieving the desired peptide sequence. For sulfur-containing amino acids like D-Homocysteine, the trityl (Trt) group is a commonly employed acid-labile protecting group for the sulfhydryl moiety. The final step in SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This process, typically mediated by a strong acid such as trifluoroacetic acid (TFA), requires a carefully formulated "cleavage cocktail" to minimize side reactions and ensure a high yield of the target peptide.[1]

The cleavage of the Trt group from D-Homocysteine proceeds via an acid-catalyzed mechanism, generating a stable trityl cation. This reactive electrophile can lead to undesirable modifications of sensitive amino acid residues within the peptide sequence if not effectively neutralized.[1] Therefore, the inclusion of "scavengers" in the cleavage cocktail is essential to trap these reactive species and prevent side reactions.[1][2]

These application notes provide detailed protocols and guidance for the efficient cleavage of peptides containing D-Homocysteine(Trt), focusing on the composition of cleavage cocktails, potential side reactions, and best practices for obtaining a high-purity product. While the literature predominantly focuses on L-Cysteine(Trt), the chemical principles and cleavage conditions are directly applicable to its D-Homocysteine analogue due to the identical reactivity of the trityl-protected sulfhydryl group.

Cleavage Cocktail Components and Their Functions

A standard cleavage cocktail for the deprotection of Trt-protected residues consists of a strong acid and a combination of scavengers. The precise composition can be tailored based on the peptide sequence and the presence of other sensitive amino acids.

ComponentFunctionTypical Concentration
Trifluoroacetic Acid (TFA) The primary reagent for cleaving the peptide from the resin and removing acid-labile protecting groups.[1][3]82.5% - 95%
Triisopropylsilane (TIS) A highly effective scavenger of the trityl cation, which it irreversibly reduces to triphenylmethane.[1][4] It is a non-odorous alternative to thiol-based scavengers.[1]2.5% - 5%
Water (H₂O) Suppresses the t-butylation of tryptophan residues.2.5% - 5%
1,2-Ethanedithiol (EDT) A reducing agent that helps prevent the oxidation of the free thiol on homocysteine to form disulfide bonds.[1] It is also an effective scavenger for t-butyl cations.2.5%
Phenol Acts as a scavenger to protect tyrosine and tryptophan residues from re-alkylation by the trityl cation.[5]5%
Thioanisole A scavenger that helps to prevent the alkylation of methionine and tryptophan residues.[5]5%

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the TFA-mediated cleavage of peptides containing D-Homocys(Trt). Understanding these potential issues is critical for optimizing the cleavage protocol.

  • Re-alkylation: The liberated trityl cation is a potent electrophile that can re-attach to the deprotected homocysteine thiol or other nucleophilic residues like tryptophan and methionine.[1]

    • Mitigation: The use of efficient scavengers like TIS is crucial to quench the trityl cation.[1][4]

  • Oxidation: The free sulfhydryl group of D-Homocysteine can be oxidized to form disulfide bonds, leading to dimerization or oligomerization of the peptide.

    • Mitigation: The inclusion of a reducing agent like EDT in the cleavage cocktail helps to maintain the reduced state of the thiol.[1]

  • Alkylation from Resin Linker: For peptides synthesized on Wang or Rink Amide resins, fragmentation of the linker during acid cleavage can generate reactive benzyl cations that may alkylate the cysteine side chain.[6][7][8]

    • Mitigation: While TIS alone may not completely suppress this, using a cocktail with multiple scavengers can help minimize this side reaction.[6]

Experimental Protocols

Note: All procedures involving TFA must be performed in a well-ventilated fume hood as TFA is corrosive and volatile.[1]

Protocol 1: Standard Cleavage for Peptides without other Sensitive Residues

This protocol is suitable for most peptides containing one or a few D-Homocys(Trt) residues and lacking other sensitive amino acids like tryptophan or methionine.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (freshly prepared): 95% TFA, 2.5% TIS, 2.5% H₂O

  • Dichloromethane (DCM)

  • Cold diethyl ether (Et₂O)

  • Centrifuge tubes

  • Reaction vessel (e.g., fritted syringe)

Procedure:

  • Resin Preparation:

    • Transfer the dry peptide-resin to a suitable reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual solvents and impurities.[3]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[1]

    • Incubate the mixture at room temperature for 2-4 hours with gentle agitation.[1] The reaction mixture may turn yellow, indicating the formation of the trityl cation.[3]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.

    • Wash the resin with a small volume of fresh cleavage cocktail or neat TFA and combine the filtrates.[3]

    • In a well-ventilated fume hood, add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1][3] A white precipitate should form.

    • Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.[3]

  • Peptide Isolation and Washing:

    • Centrifuge the ether suspension to pellet the crude peptide.[1][3]

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and other organic-soluble impurities.[1][3]

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.[9][10]

Protocol 2: Cleavage for Peptides Containing Multiple D-Homocys(Trt) or other Sensitive Residues

This protocol is recommended for peptides with multiple D-Homocys(Trt) residues, or those containing other sensitive residues such as tryptophan, methionine, or tyrosine, which are prone to modification during cleavage.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (freshly prepared): 92.5% TFA, 2.5% EDT, 2.5% TIS, 2.5% H₂O. Alternatively, Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT) can be used for complex peptides.[1][5]

  • Dichloromethane (DCM)

  • Cold diethyl ether (Et₂O)

  • Centrifuge tubes

  • Reaction vessel

Procedure:

  • Resin Preparation: Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin.

    • Incubate the mixture at room temperature for 2-4 hours with gentle agitation.

  • Peptide Precipitation and Isolation: Follow the same peptide precipitation and isolation steps as in Protocol 1.

  • Peptide Isolation and Washing: Follow the same peptide isolation and washing steps as in Protocol 1.

  • Purification and Analysis: Follow the same purification and analysis steps as in Protocol 1.

Summary of Cleavage Cocktails

Reagent NameCompositionApplication Notes
Standard Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OSuitable for most peptides containing D-Homocys(Trt) without other sensitive residues.[1]
Reducing Cocktail 92.5% TFA / 2.5% EDT / 2.5% TIS / 2.5% H₂ORecommended for peptides with multiple D-Homocys(Trt) residues or sequences prone to oxidation.[1]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISAn "odorless" cocktail particularly useful for Trt-based protecting groups, but does not prevent methionine oxidation.[5]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA "universal" and more aggressive cleavage mixture for complex peptides containing various sensitive residues.[1][5]
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% Dimethylsulfide / 1.5% Ammonium IodideSpecifically designed to minimize methionine oxidation.[11]

Visualizations

Cleavage_Workflow Resin Peptide-Resin (with D-Homocys(Trt)) Wash Wash with DCM Resin->Wash Dry Dry Resin Wash->Dry Cleavage Add Cleavage Cocktail (TFA + Scavengers) Dry->Cleavage Incubate Incubate 2-4h at Room Temp Cleavage->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Peptide Wash Pellet with Cold Ether Centrifuge->Wash_Peptide Dry_Peptide Dry Crude Peptide Wash_Peptide->Dry_Peptide Purify Purify by RP-HPLC Dry_Peptide->Purify Analyze Analyze by Mass Spec Purify->Analyze

Caption: General workflow for the cleavage of a peptide containing D-Homocys(Trt) from the solid support.

Trityl_Cleavage_Mechanism cluster_0 Deprotection cluster_1 Scavenging D-Homocys(Trt) D-Homocys-S-Trt Protonation + H+ (from TFA) D-Homocys(Trt)->Protonation Intermediate D-Homocys-S+(H)-Trt Protonation->Intermediate Cleavage -> D-Homocys-SH + Trt+ Intermediate->Cleavage Trt_Cation Trityl Cation (Trt+) (Reactive Electrophile) Scavenger + Scavenger (e.g., TIS) Trt_Cation->Scavenger Trapped_Product Trapped Product (e.g., Triphenylmethane) Scavenger->Trapped_Product

Caption: Mechanism of Trityl group cleavage and the role of scavengers.

References

Method

Application Notes and Protocols for Global Deprotection of Peptides with Trt-Protected Homocysteine

For Researchers, Scientists, and Drug Development Professionals Introduction Homocysteine (Hcy), a non-proteinogenic amino acid, is a crucial intermediate in methionine metabolism.[1][2] Elevated levels of homocysteine i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy), a non-proteinogenic amino acid, is a crucial intermediate in methionine metabolism.[1][2] Elevated levels of homocysteine in the body, a condition known as hyperhomocysteinemia, have been linked to a variety of diseases, including cardiovascular and neurodegenerative disorders.[1][2][3] Consequently, peptides containing homocysteine are of significant interest for research into these conditions and for the development of novel therapeutics.

In solid-phase peptide synthesis (SPPS), the thiol group of homocysteine is highly nucleophilic and requires protection to prevent unwanted side reactions such as oxidation and alkylation.[4][5] The trityl (Trt) group is a commonly used acid-labile protecting group for the thiol side chain of cysteine and, by extension, homocysteine.[4] The final step in synthesizing these peptides is the global deprotection, which involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the Trt group from homocysteine.

This document provides detailed application notes and protocols for the efficient global deprotection of peptides containing Trityl-protected homocysteine (Hcy(Trt)). The protocols are based on the well-established Fmoc/tBu strategy for SPPS.[6][7]

Key Considerations for Trt-Homocysteine Deprotection

The cleavage of the Trt group from the sulfur of homocysteine is achieved using a strong acid, typically trifluoroacetic acid (TFA). The mechanism involves the formation of a stable trityl carbocation.[8] This carbocation is highly reactive and can lead to side reactions, such as re-attachment to the deprotected thiol group or alkylation of other sensitive residues like tryptophan and tyrosine.[8][9] To prevent these side reactions, a "cleavage cocktail" containing scavengers is essential.

Potential Side Reactions:

  • Re-tritylation: The liberated trityl cation can react with the free thiol of homocysteine, leading to incomplete deprotection.

  • Alkylation of Sensitive Residues: Tryptophan and tyrosine are particularly susceptible to alkylation by the trityl cation.[8]

  • Oxidation: The deprotected thiol group of homocysteine can be oxidized to form disulfide bonds (inter- or intramolecular).[4]

  • Thiolactone Formation: Homocysteine can undergo intramolecular cyclization to form a stable thiolactone, especially under acidic conditions.[10][11][12]

Experimental Protocols

Materials
  • Peptide-resin containing the Hcy(Trt) residue

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Shaker or rocker

  • Nitrogen gas line

  • HPLC system for analysis and purification

  • Mass spectrometer

Protocol 1: Standard Global Deprotection of Hcy(Trt)-Containing Peptides

This protocol is suitable for most peptides containing Hcy(Trt) and other standard acid-labile protecting groups.

  • Resin Preparation:

    • Place the dried peptide-resin (typically 0.1 mmol scale) in a 10 mL reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin.[13][14]

    • Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh. A common and effective cocktail is Reagent K or a variation thereof.[15]

    • Standard Cleavage Cocktail (95% TFA):

      • TFA: 9.5 mL (95%)

      • Water: 0.25 mL (2.5%)

      • TIS: 0.25 mL (2.5%)

    • For peptides also containing other sensitive residues like Trp or Met, consider adding EDT:

      • Cleavage Cocktail with EDT (92.5% TFA):

        • TFA: 9.25 mL (92.5%)

        • Water: 0.25 mL (2.5%)

        • TIS: 0.25 mL (2.5%)

        • EDT: 0.25 mL (2.5%)[16]

  • Cleavage and Deprotection Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[17]

    • The solution will typically turn a deep yellow or orange color, which is indicative of the formation of the trityl cation.[8]

    • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.[18]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Add the combined TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.[8] A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the ether suspension at 3000-4000 rpm for 5 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove the scavengers and residual TFA.[8]

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Micro-Cleavage for Analytical Purposes

This protocol is useful for quickly checking the success of the synthesis and deprotection on a small scale before committing to a full-scale cleavage.[8]

  • Place a small amount of the dried peptide-resin (a few beads) into a 1.5 mL microcentrifuge tube.

  • Add 100-200 µL of the prepared cleavage cocktail to the tube.

  • Let the reaction proceed at room temperature for 1-2 hours.

  • Centrifuge the tube to pellet the resin.

  • Transfer the supernatant to a new tube and precipitate the peptide by adding 1 mL of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC and mass spectrometry analysis.

Data Presentation

The efficiency of the global deprotection should be monitored by HPLC and mass spectrometry. The following tables provide examples of the expected data.

Table 1: Example HPLC Analysis of Crude Peptide after Deprotection

Time (min)Peak Area (%)Identity
2.55.2Scavenger/Side Products
10.885.3Desired Peptide
12.14.5Trt-Adduct
14.55.0Oxidized Peptide

Table 2: Example Mass Spectrometry Analysis

SpeciesCalculated Mass (Da)Observed Mass (Da)
Desired Peptide [M+H]⁺1500.751500.78
Trt-Adduct [M+Trt+H]⁺1743.931743.95
Oxidized Dimer [2M-2H+H]⁺3000.483000.51

Visualizations

Experimental Workflow

G cluster_prep Resin Preparation cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation cluster_analysis Analysis Resin Hcy(Trt)-Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Reaction Add Cocktail to Resin (2-4h, RT) Dry_Resin->Reaction Cleavage_Cocktail Prepare Cleavage Cocktail (TFA/TIS/H2O/EDT) Cleavage_Cocktail->Reaction Filter Filter Resin Reaction->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_Ether Wash with Ether (x3) Centrifuge->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Analysis HPLC & Mass Spectrometry Dry_Peptide->Analysis G cluster_deprotection Deprotection cluster_scavenging Scavenging cluster_side_reaction Side Reaction (Unscavenged) Peptide_Trt Peptide-S-Trt Peptide_SH Peptide-SH (Deprotected) Peptide_Trt->Peptide_SH + TFA Trt_Cation Trt+ (Carbocation) Peptide_Trt->Trt_Cation + TFA TFA TFA (H+) Trt_H Triphenylmethane (Neutralized) Trt_Cation->Trt_H + TIS Trp_Trt Alkylated Tryptophan Trt_Cation->Trp_Trt Re-attachment TIS Triisopropylsilane (TIS) TIS->Trt_H Trp Tryptophan Residue Trp->Trp_Trt

References

Application

Application Notes and Protocols for the Purification of D-Homocysteine Containing Peptides by RP-HPLC

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-canonical amino acids, such as D-homocysteine, into peptide sequences is a critical strategy in modern drug discovery...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as D-homocysteine, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles. D-homocysteine, a homolog of cysteine, offers unique opportunities for site-specific modifications and cyclization strategies. However, the purification of these synthetic peptides, particularly at a preparative scale, presents unique challenges. This document provides detailed application notes and protocols for the purification of D-homocysteine containing peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[1]

The presence of D-homocysteine can influence the peptide's hydrophobicity and secondary structure, potentially leading to issues such as aggregation, poor solubility, and peak broadening during chromatographic separation.[2] These application notes will address these challenges and provide systematic approaches for method development, optimization, and scale-up.

Challenges in the Purification of D-Homocysteine Containing Peptides

The purification of synthetic peptides aims to separate the target peptide from a variety of impurities generated during solid-phase peptide synthesis (SPPS). These impurities can include:

  • Deletion and truncated sequences

  • Peptides with incomplete deprotection of side-chain protecting groups

  • By-products from the cleavage of protecting groups

  • Diastereomers resulting from racemization

The inclusion of D-homocysteine can introduce further complexities:

  • Increased Hydrophobicity: The D-configuration can alter the peptide's folding, potentially exposing more hydrophobic residues to the solvent and the stationary phase, leading to longer retention times and requiring higher concentrations of organic solvent for elution.

  • Aggregation: Peptides with hydrophobic residues are prone to aggregation, which can result in lower yields and difficulties in purification.[3]

  • Oxidation: The free thiol group of homocysteine is susceptible to oxidation, leading to the formation of disulfide-linked dimers or other oxidative adducts, which will appear as additional peaks in the chromatogram.

Method Development and Optimization Strategies

A systematic approach to method development is crucial for achieving high purity and yield.[4] This typically involves optimizing the stationary phase, mobile phase composition, gradient profile, and temperature.

Table 1: Key Parameters for RP-HPLC Method Development
ParameterRecommendationRationale
Stationary Phase C18-modified silica is the standard choice for peptide purification.[1] Consider C8 or C4 for very hydrophobic peptides or a larger pore size (300 Å) to improve recovery.C18 provides good retention and resolution for a wide range of peptides. Less hydrophobic phases (C8, C4) can reduce excessive retention of hydrophobic peptides. Larger pores prevent size exclusion effects for larger peptides.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.TFA acts as an ion-pairing agent, improving peak shape and resolution.[5]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency.
Gradient Profile Start with a shallow gradient (e.g., 0.5-1% change in mobile phase B per minute) to ensure good separation of closely eluting impurities.A shallow gradient increases the resolution between the target peptide and its impurities.[4]
Flow Rate 1.0 mL/min for analytical columns (4.6 mm ID). Adjust proportionally for preparative columns.A standard flow rate that provides a good balance between separation time and resolution.
Detection Wavelength 210-220 nm.The peptide backbone absorbs strongly in this UV range, allowing for sensitive detection of the peptide and impurities.[1]
Column Temperature 30-40°C.Increasing the temperature can improve peak shape by reducing viscosity and disrupting secondary structures.[2]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment of Crude D-Homocysteine Peptide

Objective: To determine the initial purity of the crude synthetic peptide and to optimize the separation conditions for preparative scale-up.

Materials:

  • Reversed-Phase HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Crude D-homocysteine containing peptide

  • Sample solvent (e.g., 50:50 water/acetonitrile with 0.1% TFA)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in the sample solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 1.0 mL/min.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peptide peak and the profile of impurities. Calculate the percentage purity based on the peak area.

Protocol 2: Preparative RP-HPLC for Purification of D-Homocysteine Peptide

Objective: To purify the D-homocysteine containing peptide to a high degree of purity (>95%).

Materials:

  • Preparative HPLC system with a fraction collector

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size) with the same stationary phase chemistry as the analytical column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Crude D-homocysteine containing peptide

  • Solvent for sample dissolution

Procedure:

  • Method Scale-Up: Based on the analytical chromatogram, adjust the gradient for the preparative separation. The gradient should be centered around the elution percentage of the target peptide, with a shallower slope to maximize resolution. The flow rate should be scaled up according to the column diameter.

  • Sample Loading: Dissolve the crude peptide in a minimal amount of a suitable solvent. The peptide should be fully dissolved to prevent precipitation on the column.

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition.

  • Injection and Fraction Collection: Inject the sample and begin the preparative gradient. Collect fractions throughout the elution of the main peak.

  • Purity Analysis of Fractions: Analyze the collected fractions using the analytical RP-HPLC method described in Protocol 1 to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Data Presentation

The following tables represent typical data that would be generated during the purification of a hypothetical D-homocysteine containing peptide.

Table 2: Analytical RP-HPLC of Crude Peptide
PeakRetention Time (min)Area (%)Identity
115.25.8Hydrophilic Impurity
222.512.3Deletion Sequence
325.875.4Target Peptide
428.16.5Hydrophobic Impurity
Table 3: Preparative RP-HPLC and Purification Summary
ParameterValue
Crude Peptide Loaded100 mg
Purity of Crude Peptide75.4%
Purified Peptide Yield65 mg
Purity of Final Product98.2%
Overall Yield86.2% (of theoretical pure peptide)

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purification process.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification Workflow synthesis Solid-Phase Peptide Synthesis (with D-Homocysteine) cleavage Cleavage from Resin & Deprotection synthesis->cleavage crude_peptide Crude Peptide Product cleavage->crude_peptide analytical_hplc Analytical RP-HPLC (Purity Assessment) crude_peptide->analytical_hplc prep_hplc Preparative RP-HPLC crude_peptide->prep_hplc method_dev Method Development & Scale-Up analytical_hplc->method_dev method_dev->prep_hplc fraction_analysis Fraction Analysis (Analytical RP-HPLC) prep_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Purified Peptide (>95%) lyophilization->pure_peptide

Caption: Workflow from synthesis to purified peptide.

hplc_troubleshooting cluster_solutions Troubleshooting Strategies problem Common Purification Issues broad_peaks Broad or Tailing Peaks problem->broad_peaks low_recovery Low Recovery/Yield problem->low_recovery unexpected_peaks Unexpected Peaks problem->unexpected_peaks solution_broad Increase Column Temperature Optimize Mobile Phase (TFA %) Adjust Gradient Slope broad_peaks->solution_broad solution_recovery Use Different Stationary Phase (C8/C4) Optimize Sample Solubility Use Larger Pore Size Column low_recovery->solution_recovery solution_unexpected LC-MS Analysis for Identification Optimize Cleavage Protocol Add Reducing Agent (for oxidation) unexpected_peaks->solution_unexpected

Caption: Troubleshooting common RP-HPLC issues.

Conclusion

The purification of D-homocysteine containing peptides by RP-HPLC is a critical step in their development as potential therapeutics. While challenges such as increased hydrophobicity and potential for aggregation exist, a systematic approach to method development and optimization can lead to high purity and yield. The protocols and strategies outlined in these application notes provide a comprehensive guide for researchers to successfully purify these valuable molecules. It is important to note that the provided protocols are general guidelines and should be optimized for each specific peptide to achieve the best results.

References

Method

Application Notes and Protocols for the Incorporation of Fmoc-D-Homocys(Trt)-OH in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, often leadi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, often leading to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles.[1] Fmoc-D-Homocys(Trt)-OH, a D-enantiomer of S-trityl-homocysteine, is a valuable building block for introducing a thiol-containing side chain with a longer methylene bridge compared to cysteine. This modification can influence peptide conformation and binding affinity.

These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-D-Homocys(Trt)-OH into peptide sequences using automated solid-phase peptide synthesis (SPPS). The protocols and recommendations are derived from established methods for similar sterically hindered and trityl-protected amino acids.[2][3]

Key Considerations for Incorporating Fmoc-D-Homocys(Trt)-OH

Several factors require careful consideration to ensure the successful incorporation of Fmoc-D-Homocys(Trt)-OH and to minimize potential side reactions:

  • Steric Hindrance: The bulky trityl (Trt) protecting group on the side-chain thiol can present steric challenges during the coupling reaction. This may necessitate the use of more potent coupling reagents and potentially longer coupling times to achieve high efficiency.[2]

  • Racemization: As with other amino acids, there is a risk of racemization at the α-carbon during activation and coupling. This is particularly relevant when using certain bases and coupling reagents. Careful selection of the activation method is crucial to maintain the stereochemical integrity of the D-homocysteine residue.[4]

  • Trityl Group Lability: The trityl group is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin.[5] However, premature cleavage can occur under certain conditions. The stability of the trityl group should be considered, especially in the synthesis of long peptides requiring multiple cycles.

  • Side Reactions: The thiol group of homocysteine, once deprotected, is nucleophilic and can participate in side reactions if not properly handled. The use of scavengers during the final cleavage is essential to prevent re-attachment of the trityl cation or other side reactions.[5]

Data Presentation: Comparative Coupling Reagent Performance

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids. The following table summarizes the expected performance of common coupling reagents for Fmoc-D-Homocys(Trt)-OH, based on data from similar amino acids.

Coupling ReagentClassRelative EfficiencyRecommended UsePotential Issues
HBTU/HCTU Aminium/Uronium SaltHighStandard and challenging couplingsPotential for racemization with excess base.[4]
HATU Aminium/Uronium SaltVery HighDifficult couplings, sterically hindered residuesHigher cost.
PyBOP Phosphonium SaltHighEffective for hindered amino acids---
DIC/Oxyma Carbodiimide/AdditiveModerate to HighCost-effective, low racemization potentialSlower reaction times compared to aminium salts.

Experimental Protocols

The following protocols are generalized for automated peptide synthesizers and may require optimization based on the specific peptide sequence and synthesizer model.

Protocol 1: Standard Automated Coupling Cycle for Fmoc-D-Homocys(Trt)-OH

This protocol is suitable for most sequences incorporating Fmoc-D-Homocys(Trt)-OH.

1. Reagents and Setup:

  • Resin: Appropriate solid support (e.g., Rink Amide, Wang resin) pre-loaded with the C-terminal amino acid.

  • Fmoc-D-Homocys(Trt)-OH: 3-5 equivalents relative to the resin loading.

  • Coupling Reagent: e.g., HBTU (3-5 equivalents).

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents).

  • Solvents: High-purity N,N-Dimethylformamide (DMF) for washing and reactions.

  • Deprotection Solution: 20% piperidine in DMF.

2. Automated Synthesizer Program:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 cycles).

  • Amino Acid Coupling:

    • Dissolve Fmoc-D-Homocys(Trt)-OH, HBTU, and DIPEA in DMF.

    • Allow for a short pre-activation time (1-2 minutes).

    • Deliver the activated amino acid solution to the reaction vessel.

    • Couple for 60-120 minutes. For difficult couplings, a double coupling can be programmed.

  • Washing: Wash the resin with DMF (5-7 cycles) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for the subsequent amino acids in the sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups, including the Trt group from D-homocysteine.

1. Reagents:

  • Cleavage Cocktail: A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The inclusion of EDT is particularly important for scavenging the trityl cation from the homocysteine side chain.[5]

2. Procedure:

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of peptide).

    • Incubate at room temperature with occasional swirling for 2-4 hours. The solution may turn yellow or orange due to the cleaved trityl cations.[6]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether (2-3 times).

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SPPS_Workflow cluster_synthesis_cycle Automated Synthesis Cycle cluster_cleavage Post-Synthesis Start Start: Resin Swelling Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 AA_Coupling 2. Amino Acid Coupling (Fmoc-D-Homocys(Trt)-OH, Activator, Base in DMF) Wash_1->AA_Coupling Wash_2 Wash (DMF) AA_Coupling->Wash_2 Next_AA Couple Next Amino Acid Wash_2->Next_AA Final_Deprotection Final Fmoc Deprotection Next_AA->Final_Deprotection Cleavage 3. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail with Scavengers) Final_Deprotection->Cleavage Precipitation 4. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 5. Purification (RP-HPLC) Precipitation->Purification End End: Purified Peptide Purification->End

References

Application

Application Notes and Protocols for Manual Synthesis of Peptides Containing Fmoc-D-Homocys(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals Introduction Homocysteine, a non-proteinogenic amino acid, is a homolog of cysteine, containing an additional methylene group in its side chain. The incorpo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine, a non-proteinogenic amino acid, is a homolog of cysteine, containing an additional methylene group in its side chain. The incorporation of D-homocysteine into peptide sequences is a valuable strategy in drug discovery and development to enhance proteolytic stability, modulate biological activity, and introduce unique structural constraints. The use of the fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and the acid-labile trityl (Trt) group for the thiol side chain makes Fmoc-D-Homocys(Trt)-OH fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.

These application notes provide a detailed protocol for the manual synthesis of peptides containing Fmoc-D-Homocys(Trt)-OH, including recommended procedures for coupling, deprotection, and cleavage. Potential challenges and strategies to mitigate them are also discussed.

Key Considerations for Incorporating Fmoc-D-Homocys(Trt)-OH

  • Steric Hindrance: While not as sterically hindered as some other modified amino acids, the bulky Trt group can influence coupling kinetics. Optimization of coupling reagents and reaction times is recommended for efficient incorporation.

  • Racemization: As with other Trt-protected amino acids like cysteine and histidine, there is a potential for racemization during the activation and coupling steps.[1][2] The use of hindered bases like 2,4,6-collidine instead of diisopropylethylamine (DIPEA) can help minimize this side reaction.[1]

  • Thiolactone Formation: Homocysteine can intramolecularly cyclize to form a thiolactone.[3][4] While the Trt protecting group on the thiol minimizes this, careful handling and adherence to optimized protocols are important to prevent this side reaction.

  • Cleavage: The Trt group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage step.[5] The use of a scavenger, such as triisopropylsilane (TIS), is crucial to prevent the reattachment of the trityl cation to the deprotected thiol side chain.[6]

Data Presentation: Comparative Coupling Efficiency with Various Reagents

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically demanding or racemization-prone amino acids. While specific quantitative data for Fmoc-D-Homocys(Trt)-OH is not extensively published, the following table summarizes representative data for other Trt-protected amino acids, which can serve as a guide for reagent selection.[7]

Coupling ReagentReagent TypeRepresentative Coupling Time (min)Representative Coupling Efficiency (%)Key AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt20 - 60> 99%Highly reactive, excellent for hindered couplings, low racemization risk.[7]Higher cost, potential for guanidinylation side reaction if used in excess.[7]
HBTU Aminium/Uronium Salt30 - 9098 - 99%Fast and efficient, widely used.[7]Potential for guanidinylation, less reactive than HATU.[7]
PyBOP Phosphonium Salt30 - 12098 - 99%Efficient, no risk of guanidinylation.[7]Byproducts can be difficult to remove in solution-phase synthesis.[7]
DIC/HOBt Carbodiimide60 - 24095 - 98%Cost-effective, low risk of guanidinylation.[7]Slower reaction rates, potential for N-acylurea formation and racemization.[7]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of peptides containing Fmoc-D-Homocys(Trt)-OH on a 0.1 mmol scale.

Materials and Reagents
  • Fmoc-D-Homocys(Trt)-OH

  • Resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Additives (e.g., HOBt, Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Cold diethyl ether

Protocol 1: Standard Coupling Cycle

This protocol outlines the essential steps for one cycle of amino acid incorporation.

Manual_SPPS_Cycle Start Start with N-terminal Fmoc-protected peptide-resin Resin_Swelling Resin Swelling (DMF, 30 min) Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF, 5 + 15 min) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF, 5-7 times) Fmoc_Deprotection->Washing_1 Coupling Coupling Reaction (Add activated amino acid to resin, 1-4 hours) Washing_1->Coupling Amino_Acid_Activation Amino Acid Activation (Fmoc-D-Homocys(Trt)-OH + Coupling Reagent + Base in DMF) Amino_Acid_Activation->Coupling Washing_2 Washing (DMF, 3-5 times; DCM, 3-5 times) Coupling->Washing_2 Kaiser_Test Kaiser Test (Optional) (Confirm completion of coupling) Washing_2->Kaiser_Test Next_Cycle Proceed to next cycle or final cleavage Kaiser_Test->Next_Cycle

Caption: Workflow of a single Fmoc-SPPS cycle for incorporating Fmoc-D-Homocys(Trt)-OH.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[8]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.[8]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling (Example using HATU):

    • In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3 eq.), HATU (2.9 eq.), and 2,4,6-collidine (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.[8]

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[8]

  • Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the Trt and other acid-labile side-chain protecting groups.

Cleavage_Workflow Start Start with fully protected peptide-resin Resin_Prep Resin Preparation (Wash with DCM, dry under vacuum) Start->Resin_Prep Cleavage Cleavage Reaction (Add Cleavage Cocktail, e.g., TFA/TIS/H2O, 2-3 hours) Resin_Prep->Cleavage Filtration Filtration (Collect filtrate containing the peptide) Cleavage->Filtration Precipitation Peptide Precipitation (Add filtrate to cold diethyl ether) Filtration->Precipitation Isolation Isolation (Centrifuge, wash with cold ether, dry) Precipitation->Isolation Purification Purification (RP-HPLC) Isolation->Purification End Obtain purified peptide Purification->End

References

Method

Application Notes and Protocols for the Orthogonal Protection Strategy with Fmoc-D-Homocys(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic use of orthogonal protecting groups is fundamental to modern solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy, which e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of orthogonal protecting groups is fundamental to modern solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy, which employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection, is a cornerstone of this approach.[1] Fmoc-D-Homocys(Trt)-OH is a valuable building block for introducing the non-proteinogenic amino acid D-homocysteine into peptide sequences. The D-configuration can enhance proteolytic stability, a desirable characteristic for therapeutic peptides.[2] The trityl (Trt) group provides robust, acid-labile protection for the thiol side chain of homocysteine, preventing unwanted side reactions such as oxidation.[3]

These application notes provide a comprehensive overview of the use of Fmoc-D-Homocys(Trt)-OH in SPPS, including detailed protocols for its incorporation, deprotection, and potential side reactions.

Orthogonal Protection Scheme

The orthogonality of the Fmoc and Trt protecting groups allows for their selective removal under distinct chemical conditions. The Fmoc group is removed by a base, typically piperidine in DMF, while the Trt group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[2] This strategy enables the sequential elongation of the peptide chain without compromising the integrity of the homocysteine side chain until the final deprotection step.

Data Presentation

Table 1: Comparative Coupling Efficiency of Sterically Similar Amino Acids

The successful incorporation of Fmoc-D-Homocys(Trt)-OH can be influenced by the choice of coupling reagent. The following table summarizes representative data for the coupling of the sterically similar Fmoc-D-Pen(Trt)-OH, which can be extrapolated to estimate the performance for Fmoc-D-Homocys(Trt)-OH.[4]

Coupling ReagentReagent TypeRepresentative Coupling Time (min)Representative Coupling Efficiency (%)Key AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt20 - 60> 99%Highly reactive, low racemization risk.[4]Higher cost.
HBTU Aminium/Uronium Salt30 - 9098 - 99%Fast and efficient, widely used.[4]Potential for guanidinylation side reactions.
PyBOP Phosphonium Salt30 - 12098 - 99%Efficient, no guanidinylation risk.[4]Byproducts can be difficult to remove.
DIC/HOBt Carbodiimide60 - 24095 - 98%Cost-effective.[4]Slower reaction rates, potential for racemization.
Table 2: Cleavage Cocktail Compositions for Trt-Protected Peptides

The final cleavage and deprotection step requires a carefully formulated cocktail to efficiently remove the Trt group and other side-chain protecting groups while minimizing side reactions.[5]

Reagent CocktailCompositionPrimary Use and Remarks
Standard 95% TFA, 2.5% H₂O, 2.5% TISSuitable for most peptides containing Trt-protected residues. TIS is a highly effective scavenger for the liberated trityl cation.[5]
For multiple Trt groups 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDTRecommended for peptides with multiple Cys(Trt) or Hcy(Trt) residues. EDT helps to prevent oxidation.[5]
"Universal" 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA more aggressive cocktail for complex peptides, though often not necessary with modern protecting groups.[5]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: Incorporation of Fmoc-D-Homocys(Trt)-OH into a Peptide Sequence (Manual SPPS)

This protocol outlines the manual solid-phase synthesis steps for coupling Fmoc-D-Homocys(Trt)-OH.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.[6]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[4]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Confirm the presence of free primary amines with a qualitative test (e.g., Kaiser test).[7]

3. Amino Acid Coupling (using HATU):

  • In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3 equivalents), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) in DMF.[3]

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 20-60 minutes.[4]

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step can be repeated.

4. Washing:

  • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

cluster_SPPS_Cycle SPPS Cycle for Fmoc-D-Homocys(Trt)-OH Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-D-Homocys(Trt)-OH, HATU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated_Peptide Elongated Peptide-Resin (N-terminal Fmoc) Washing2->Elongated_Peptide

SPPS Cycle Workflow.
Protocol 2: Cleavage from Resin and Final Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the Trt and other acid-labile side-chain protecting groups.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and dichloromethane (DCM).

  • Dry the resin under vacuum for at least 1 hour.[5]

2. Cleavage Reaction:

  • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% H₂O, 2.5% TIS.[5]

  • Caution: Perform this step in a well-ventilated fume hood as TFA is corrosive and volatile.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[8]

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.[5]

4. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

cluster_Cleavage Cleavage and Deprotection Workflow Peptide_Resin Dried Peptidyl-Resin Cleavage Cleavage Cocktail (TFA/H2O/TIS) Peptide_Resin->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Isolation Centrifugation & Washing Precipitation->Isolation Crude_Peptide Crude Peptide Isolation->Crude_Peptide Purification RP-HPLC Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Cleavage and Purification Workflow.

Potential Side Reactions and Mitigation

1. Racemization:

  • Similar to cysteine, homocysteine can be susceptible to racemization during activation and coupling, especially with prolonged pre-activation times or the use of certain bases.[9]

  • Mitigation: Use of coupling reagents known to suppress racemization (e.g., HATU with collidine as a base) and minimizing pre-activation times are recommended.[4][9]

2. Incomplete Trityl Deprotection:

  • The removal of the Trt group is a reversible reaction. Incomplete cleavage can occur if the liberated trityl cation is not efficiently scavenged.[10]

  • Mitigation: The use of effective scavengers like TIS is crucial to irreversibly quench the trityl cation.[5]

3. Thiolactone Formation:

  • Homocysteine can undergo intramolecular cyclization to form a stable thiolactone, especially under acidic conditions.[11] While this is less likely to be a major issue during the basic conditions of Fmoc-SPPS coupling, it could be a consideration.

  • Mitigation: Ensure efficient coupling to minimize the time the free N-terminus of the homocysteine residue is exposed.

4. Side Reactions Mediated by the Trityl Cation:

  • The reactive trityl cation generated during cleavage can cause unwanted modifications of sensitive amino acid residues such as tryptophan and methionine.[5]

  • Mitigation: A well-formulated cleavage cocktail with sufficient scavengers is essential to trap the trityl cation.[5]

Applications

The use of Fmoc-D-Homocys(Trt)-OH enables the synthesis of a variety of modified peptides for diverse applications:

  • Therapeutic Peptides: The incorporation of D-homocysteine can enhance resistance to enzymatic degradation, leading to improved pharmacokinetic properties.[2]

  • Biochemical Probes: Peptides containing D-homocysteine can be used to study protein-protein interactions and signaling pathways, providing insights into the stereochemical effects on biological recognition.[12]

  • Cyclic Peptides: The thiol side chain of homocysteine can be used for the formation of disulfide bridges to create cyclic peptides with constrained conformations and potentially enhanced biological activity.[13]

  • Bioconjugation: The deprotected thiol group serves as a reactive handle for the site-specific conjugation of molecules such as fluorescent dyes, drugs, or polymers.[12]

cluster_Applications Applications of D-Homocysteine Peptides Fmoc_Hcy Fmoc-D-Homocys(Trt)-OH SPPS Solid-Phase Peptide Synthesis Fmoc_Hcy->SPPS Linear_Peptide Linear Peptide SPPS->Linear_Peptide Therapeutics Therapeutic Peptides (Enhanced Stability) Linear_Peptide->Therapeutics Probes Biochemical Probes Linear_Peptide->Probes Cyclic_Peptides Cyclic Peptides (Disulfide Bridging) Linear_Peptide->Cyclic_Peptides Bioconjugates Bioconjugates Linear_Peptide->Bioconjugates

Application Pathways.

References

Application

Synthesis of Peptide Libraries with D-Homocysteine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of peptide libraries incorporating the non-proteinogenic amino acid D-homo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of peptide libraries incorporating the non-proteinogenic amino acid D-homocysteine. The inclusion of D-amino acids like D-homocysteine in peptide libraries offers significant advantages, primarily enhanced proteolytic stability, which is a critical attribute for the development of peptide-based therapeutics. These libraries are powerful tools for the discovery of novel ligands, enzyme inhibitors, and therapeutic leads.

Application Notes

The synthesis of peptide libraries containing D-homocysteine leverages the well-established principles of solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu strategy. The "one-bead-one-compound" (OBOC) method is a robust approach for generating vast numbers of unique peptide sequences, where each bead in a resin matrix displays a single peptide entity.[1][2]

Key Advantages of Incorporating D-Homocysteine:

  • Enhanced Proteolytic Resistance: Natural proteases are stereospecific for L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer half-life in biological systems.[3]

  • Novel Conformational Space: The introduction of a D-amino acid can induce unique peptide backbone conformations, potentially leading to novel binding interactions with biological targets.

  • Increased Diversity: The inclusion of non-proteinogenic amino acids like D-homocysteine expands the chemical diversity of a peptide library beyond the 20 canonical amino acids.

Applications in Drug Discovery:

Peptide libraries incorporating D-homocysteine are valuable for a range of applications in drug discovery and chemical biology:

  • High-Throughput Screening: OBOC libraries can be screened against various biological targets, including proteins, enzymes, and whole cells, to identify "hit" compounds with desired binding or functional activity.[4][5]

  • Enzyme Inhibitor Discovery: These libraries are effective tools for identifying potent and specific inhibitors of enzymes, such as proteases and kinases.

  • Ligand Identification for Receptors: Screening against cell surface receptors can lead to the discovery of novel agonists or antagonists.

  • Epitope Mapping: D-homocysteine-containing peptide libraries can be used to map the binding sites of antibodies.

A significant area of application for D-amino acid-containing peptides is the inhibition of protein-protein interactions (PPIs), which are often challenging targets for small molecules. For instance, D-peptides have been successfully developed to inhibit the interaction between p53 and its negative regulators MDM2/MDMX, a critical pathway in cancer progression.[3][6]

Data Presentation

Table 1: Representative Materials for D-Homocysteine Peptide Library Synthesis
ComponentSpecificationSupplier Example
Resin TentaGel S NH2 Resin, 90 µm, 0.25-0.30 mmol/g loadingRapp Polymere
Amino Acids Fmoc-protected L-amino acidsChemPep
D-Homocysteine Fmoc-D-homocysteine(Trt)-OHChem-Impex
Coupling Reagents HBTU, HATU, DICVarious
Bases DIPEA, N-Methylmorpholine (NMM)Sigma-Aldrich
Solvents N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)Fisher Scientific
Deprotection Reagent 20% Piperidine in DMFIn-house prep.
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OIn-house prep.
Table 2: Typical Quantitative Parameters for OBOC Library Synthesis
ParameterTypical ValueNotes
Starting Resin Amount 1.0 gSufficient for generating a library with millions of compounds.[7]
Theoretical Library Diversity >10⁶ compoundsDependent on the number of variable positions and the set of amino acids used at each position.
Peptide Loading per Bead ~100 pmol (for 90 µm TentaGel)This high loading provides sufficient material for on-bead screening and subsequent analysis of hit compounds.[8]
Overall Synthesis Yield VariableHighly dependent on the peptide sequence and coupling efficiencies. Monitored by qualitative tests (e.g., Kaiser test) at each step.
Purity of Individual Peptides Assessed after hit identificationTypically analyzed by HPLC and Mass Spectrometry.[9][10][11][12]

Experimental Protocols

Protocol 1: Synthesis of a D-Homocysteine Containing OBOC Peptide Library

This protocol outlines the synthesis of a peptide library with the general structure Ac-X₁-X₂-D-Hcy-X₄-X₅-Gly-Resin, where 'X' represents a variable amino acid position.

1.1. Resin Preparation:

  • Swell 1.0 g of TentaGel S NH2 resin in N,N-Dimethylformamide (DMF) for at least 1 hour in a suitable solid-phase synthesis vessel.[13]

  • Wash the resin with DMF (3 x 5 mL).

1.2. Split-and-Pool Synthesis Cycles:

  • Coupling of the First Fixed Amino Acid (Glycine):

    • Dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF (5 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates successful coupling.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[14]

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Split-and-Pool for Variable Positions (e.g., X₅):

    • Divide the resin into equal portions, one for each amino acid to be incorporated at this position.

    • In separate reaction vessels, couple the respective Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Val-OH, etc.) to each portion of the resin as described in step 1.1.

    • After coupling is complete (confirmed by Kaiser test), combine all resin portions into a single vessel and wash thoroughly with DMF. This constitutes one "mix" step.[1]

  • Repeat for Subsequent Positions:

    • Repeat the Fmoc deprotection and split-and-pool coupling steps for each subsequent variable (X₄) and fixed (D-Hcy) position. For the incorporation of D-homocysteine, use Fmoc-D-homocysteine(Trt)-OH.[15]

    • Continue this iterative process for all remaining amino acid positions (X₂ and X₁).

1.3. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL).

  • Dry the resin under vacuum.

Protocol 2: On-Bead Screening of the Library Against a Protein Target

This protocol describes a general method for screening the synthesized OBOC library against a biotinylated protein target.

2.1. Library Preparation:

  • Swell a portion of the dried peptide library (~100 mg) in a binding buffer (e.g., PBS with 0.1% Tween-20) for at least 1 hour.

  • Block non-specific binding sites by incubating the library with a blocking solution (e.g., 1% BSA in binding buffer) for 1 hour.

2.2. Incubation with Target Protein:

  • Incubate the blocked library with the biotinylated target protein at a suitable concentration (e.g., 1-10 µg/mL in blocking solution) for 1-2 hours with gentle agitation.

  • Wash the library beads extensively with binding buffer to remove unbound protein.

2.3. Detection of "Hit" Beads:

  • Incubate the washed beads with a streptavidin-conjugated fluorescent probe (e.g., Streptavidin-FITC) for 30-60 minutes in the dark.

  • Wash the beads again with binding buffer to remove excess fluorescent probe.

  • Resuspend the beads in buffer and examine under a fluorescence microscope.

  • Manually isolate the fluorescent "hit" beads using a micropipette.[5]

Protocol 3: Cleavage and Characterization of "Hit" Peptides

3.1. Peptide Cleavage from a Single Bead:

  • Place a single "hit" bead into a microcentrifuge tube.

  • Add 20 µL of a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). The TIS acts as a scavenger to protect the deprotected homocysteine thiol group.

  • Incubate at room temperature for 2-3 hours.

  • Evaporate the TFA under a stream of nitrogen.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide pellet.

3.2. Analysis by Mass Spectrometry:

  • Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the peptide sequence and purity using LC-MS/MS.[9][12]

Mandatory Visualizations

experimental_workflow start Start: Swell Resin spps Split-and-Pool SPPS (Fmoc Chemistry) start->spps coupling Amino Acid Coupling (including Fmoc-D-Hcy(Trt)-OH) spps->coupling Split capping N-terminal Acetylation spps->capping Final Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection deprotection->spps Pool & Mix screening On-Bead Screening (Target Protein) capping->screening hit_isolation Isolate 'Hit' Beads screening->hit_isolation cleavage Cleavage from Bead (TFA Cocktail) hit_isolation->cleavage analysis LC-MS/MS Analysis (Sequence Identification) cleavage->analysis end End: Identified 'Hit' Peptide analysis->end p53_mdm2_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 Activates mdm2 MDM2 p53->mdm2 Induces Transcription degradation Proteasomal Degradation p53->degradation apoptosis Apoptosis, Cell Cycle Arrest p53->apoptosis Activates Target Genes mdm2->p53 Binds & Inhibits ubiquitination Ubiquitination mdm2->ubiquitination peptide D-Hcy Peptide Inhibitor peptide->mdm2 Blocks Interaction ubiquitination->p53 Tags p53

References

Technical Notes & Optimization

Troubleshooting

preventing racemization of Fmoc-D-Homocys(Trt)-OH during coupling

For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on preventing racemization during the coupling of Fmoc-D-Homocys(Trt)-OH in solid-phase peptide synthesis (S...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing racemization during the coupling of Fmoc-D-Homocys(Trt)-OH in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help ensure the stereochemical integrity of your synthetic peptides.

Troubleshooting Guide: Minimizing Racemization of Fmoc-D-Homocys(Trt)-OH

High levels of the L-enantiomer in your final peptide product can compromise its biological activity and create purification challenges. The following table outlines potential causes of racemization and recommended actions to mitigate this side reaction.

Issue Potential Cause Recommended Action
High levels of L-Homocys(Trt) detected in the final peptide. Use of strong bases: Tertiary amines like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can promote the abstraction of the α-proton, leading to racemization.[1]Switch to a weaker, more sterically hindered base such as 2,4,6-collidine or 2,6-lutidine.[1][2] For carbodiimide-mediated couplings, consider base-free conditions.
Prolonged pre-activation: Allowing the Fmoc-D-Homocys(Trt)-OH to pre-activate with the coupling reagent and base for an extended period before addition to the resin increases the risk of racemization.[3]Avoid pre-activation. Add the coupling reagents and the protected amino acid to the resin simultaneously or with minimal delay.
Inappropriate coupling reagent: Uronium/aminium-based reagents (e.g., HBTU, HATU) in the presence of strong bases are known to cause significant racemization with sensitive amino acids.[2][3]Use a carbodiimide-based coupling reagent like N,N'-diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma.[1][4][5]
High reaction temperature: Elevated temperatures, particularly in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[1]Perform the coupling reaction at room temperature or consider cooling to 0°C for particularly sensitive couplings.
Solvent polarity: Highly polar aprotic solvents like pure N,N-dimethylformamide (DMF) can facilitate racemization.Use a less polar solvent system, such as a 1:1 mixture of dichloromethane (DCM) and DMF.[2]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Fmoc-D-Homocys(Trt)-OH coupling?

A1: Racemization is the stereochemical conversion of the desired D-enantiomer of homocysteine into its L-enantiomer during the peptide bond formation step. This results in an undesired diastereomeric impurity in the final peptide, which can be difficult to separate and may alter the peptide's biological properties.

Q2: Why is Fmoc-D-Homocys(Trt)-OH susceptible to racemization?

A2: The primary cause of racemization for all Fmoc-amino acids, including Fmoc-D-Homocys(Trt)-OH, is the abstraction of the acidic α-proton from the activated amino acid by a base. This forms a planar carbanion intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of both D and L isomers.[3] Cysteine and its homolog, homocysteine, are particularly prone to this side reaction.[6]

Q3: How do additives like HOBt and Oxyma help prevent racemization?

A3: Additives like HOBt and Oxyma suppress racemization by reacting with the initially formed highly reactive activated intermediate (e.g., O-acylisourea from DIC) to form a more stable active ester. This active ester is more reactive towards the amine on the peptide resin and less prone to base-catalyzed α-proton abstraction, thus minimizing the window for racemization to occur.[5][7]

Q4: Can the choice of the thiol protecting group on homocysteine affect racemization?

A4: Yes, the side-chain protecting group can influence the rate of racemization. While the trityl (Trt) group is widely used, alternative acid-labile S-protecting groups such as 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom) have been shown to suppress racemization of cysteine to a greater extent than the Trt group under standard coupling conditions.[1]

Q5: How can I quantify the extent of racemization in my homocysteine-containing peptide?

A5: The most common methods for quantifying racemization involve hydrolysis of the peptide followed by chiral analysis of the constituent amino acids. This can be achieved using techniques such as:

  • Chiral Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization of the amino acid hydrolysate.[8][9]

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase or a chiral derivatizing agent (e.g., Marfey's reagent).[10]

  • Capillary Electrophoresis (CE): With a chiral selector in the running buffer.[10]

It is important to use a hydrolysis method, for instance with deuterated acid, that allows for the correction of any racemization that may occur during the hydrolysis step itself.[8][11]

Quantitative Data on Racemization

While specific quantitative data for Fmoc-D-Homocys(Trt)-OH is limited in the literature, the following table provides data for the closely related amino acid, Fmoc-L-Cys(Trt)-OH, under various coupling conditions. This data serves as a valuable guide for selecting conditions to minimize racemization of Fmoc-D-Homocys(Trt)-OH. The model peptide used in these studies was typically H-Gly-Cys-Phe-NH₂.

Coupling MethodBaseAdditiveSolventTemperature (°C)% L to D Isomerization
HBTUDIEAHOBtDMFRoom Temp5-33%
HBTU2,4,6-CollidineHOBtCH₂Cl₂/DMF (1:1)Room Temp<1% (no pre-activation)
DIC-HOBtDMFRoom Temp<1% (with 5-min pre-activation)
Preformed Pfp ester--CH₂Cl₂/DMF (1:1)Room Temp<1%

Note: Data is adapted from studies on Fmoc-L-Cys(Trt)-OH and should be considered indicative for Fmoc-D-Homocys(Trt)-OH.[2]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/HOBt

This protocol is recommended for minimizing racemization during the incorporation of Fmoc-D-Homocys(Trt)-OH.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the solution of Fmoc-D-Homocys(Trt)-OH and HOBt to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: Low-Racemization Coupling using HBTU/Collidine

This protocol is an alternative for efficient coupling with reduced racemization risk.

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Reaction: a. In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a 1:1 mixture of DCM and DMF. b. Add the solution to the resin. c. Immediately add 2,4,6-collidine (6 equivalents) to the reaction mixture. d. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 7-8 from Protocol 1.

Visualizing the Mechanism and Workflow

To further aid in understanding and troubleshooting, the following diagrams illustrate the key chemical pathways and decision-making processes.

RacemizationMechanism Activated_AA Activated Fmoc-D-Homocys(Trt)-OH Proton_Abstraction α-Proton Abstraction Activated_AA->Proton_Abstraction Base Base (e.g., DIEA) Base->Proton_Abstraction Planar_Intermediate Planar Carbanion Intermediate Proton_Abstraction->Planar_Intermediate Reprotonation_D Reprotonation (retains D-config) Planar_Intermediate->Reprotonation_D Reprotonation_L Reprotonation (inverts to L-config) Planar_Intermediate->Reprotonation_L D_Product Desired D-Peptide Reprotonation_D->D_Product L_Product Racemized L-Peptide Reprotonation_L->L_Product

Caption: Mechanism of base-catalyzed racemization of Fmoc-D-Homocys(Trt)-OH.

TroubleshootingWorkflow Start High Racemization Detected Check_Base Review Coupling Base Start->Check_Base Is_Strong_Base Using DIEA/NMM? Check_Base->Is_Strong_Base Switch_Base Switch to Collidine or use base-free conditions Is_Strong_Base->Switch_Base Yes Check_Activation Examine Pre-activation Is_Strong_Base->Check_Activation No Reanalyze Re-synthesize and Analyze Switch_Base->Reanalyze Is_Preactivating Prolonged Pre-activation? Check_Activation->Is_Preactivating Avoid_Preactivation Avoid Pre-activation Is_Preactivating->Avoid_Preactivation Yes Check_Reagent Evaluate Coupling Reagent Is_Preactivating->Check_Reagent No Avoid_Preactivation->Reanalyze Is_Uronium Using HBTU/HATU? Check_Reagent->Is_Uronium Switch_Reagent Switch to DIC/HOBt or DIC/Oxyma Is_Uronium->Switch_Reagent Yes Is_Uronium->Reanalyze No Switch_Reagent->Reanalyze

Caption: Troubleshooting workflow for addressing racemization issues.

References

Optimization

Technical Support Center: Fmoc-D-Homocys(Trt)-OH in Solid-Phase Peptide Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-D-Homocys(Trt)-OH in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-D-Homocys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of Fmoc-D-Homocys(Trt)-OH in SPPS?

A1: While Fmoc-D-Homocys(Trt)-OH is a valuable building block, several side reactions can occur during its incorporation into a peptide sequence. Many of these are analogous to those seen with Fmoc-Cys(Trt)-OH. The most common side reactions include:

  • Racemization: The chiral integrity of the D-homocysteine residue can be compromised during the activation and coupling steps, leading to the formation of the L-enantiomer. This is particularly prevalent when using highly activating coupling reagents in the presence of strong bases.[1][2]

  • Intramolecular Thiolactone Formation: Homocysteine has a unique propensity to form a stable five-membered thiolactone ring through intramolecular cyclization. This can occur if the side-chain thiol of a deprotected homocysteine residue attacks the activated C-terminal carboxyl group, leading to chain termination.

  • Oxidation: The thiol group of the homocysteine side chain is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidized species.

  • Incomplete Deprotection of the Trityl Group: The removal of the bulky trityl (Trt) group during the final acid cleavage can sometimes be incomplete due to the stability of the trityl cation and the reversible nature of the deprotection reaction.[1]

  • S-Alkylation: The nucleophilic thiol group can be alkylated by carbocations generated during the cleavage from certain acid-labile resins, such as the Wang resin.[1][3]

  • Trityl Cation-Mediated Side Reactions: The reactive trityl cation released during trifluoroacetic acid (TFA) cleavage can lead to unwanted modifications of other sensitive amino acid residues, such as tryptophan and methionine, if not properly scavenged.[1]

Q2: How does the racemization of Fmoc-D-Homocys(Trt)-OH occur and how can it be minimized?

A2: Racemization of D-homocysteine to its L-isomer occurs via the abstraction of the alpha-proton of the activated amino acid by a base. This creates a planar carbanion intermediate, which can be re-protonated from either side, resulting in a mixture of stereoisomers. Factors that promote this side reaction include the use of potent coupling reagents (e.g., HBTU, HATU) with strong bases (e.g., DIPEA), extended pre-activation times, and elevated temperatures.[1]

To minimize racemization, consider the following strategies:

  • Choice of Coupling Reagent: Utilize carbodiimide-based activators such as DIC/HOBt or DIC/Oxyma, which are known to reduce the extent of racemization.[1][2]

  • Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after the addition of the base.

  • Choice of Base: If a strong activating agent is necessary, consider using a less hindered base like 2,4,6-collidine in place of DIPEA.

  • Control Temperature: Perform the coupling reaction at room temperature or below, as higher temperatures can accelerate racemization.

Q3: Is γ-elimination a significant side reaction for homocysteine, similar to β-elimination for cysteine?

A3: While β-elimination is a well-documented side reaction for C-terminal cysteine residues on Wang-type resins, leading to dehydroalanine and subsequent piperidinylalanine formation, the analogous γ-elimination for homocysteine is less commonly reported.[1][3] This is likely due to the higher energy barrier for the formation of the corresponding five-membered ring transition state required for γ-elimination. However, it remains a potential side reaction, especially under harsh basic conditions. To mitigate this risk, it is advisable to use sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin for peptides with C-terminal homocysteine.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Mass corresponding to the L-isomer of homocysteine is detected. Racemization during coupling.* Switch to a less activating coupling reagent like DIC/HOBt or DIC/Oxyma.[1][2]* Minimize the pre-activation time of the amino acid.[1]* Use a less hindered base such as 2,4,6-collidine instead of DIPEA.* Perform the coupling at room temperature or 0°C.
Mass spectrometry shows a loss of 18 Da (H₂O) from the expected peptide mass, and the peptide is truncated at the homocysteine residue. Intramolecular thiolactone formation.* Ensure complete coupling of the preceding amino acid before deprotecting the Fmoc group of homocysteine.* Avoid prolonged exposure of the deprotected N-terminus of homocysteine to activation conditions.* Consider using a milder activation method for the subsequent amino acid.
A significant peak corresponding to a peptide dimer is observed. Oxidation of the homocysteine thiol group.* Ensure all solvents and reagents are properly degassed.* Work under an inert atmosphere (e.g., nitrogen or argon).* Add a reducing agent like dithiothreitol (DTT) to the cleavage cocktail.[4]
The final peptide product contains the Trityl group (+242 Da). Incomplete deprotection during final cleavage.* Increase the cleavage time with TFA.* Ensure a sufficient concentration of a scavenger like triisopropylsilane (TIS) in the cleavage cocktail to irreversibly trap the trityl cation.* For peptides with multiple Trt-protected residues, increase the scavenger concentration.
An unexpected mass addition of +90 Da is observed on the homocysteine residue when using Wang resin. S-alkylation by the p-hydroxybenzyl group from the Wang linker.[3]* Use a resin with a more stable linker, such as 2-chlorotrityl chloride (2-CTC) resin.[1]* Ensure the use of effective scavengers in the cleavage cocktail.

Data Presentation

Table 1: Influence of Coupling Reagents on Racemization of Fmoc-Cys(Trt)-OH

Note: This data is for Fmoc-Cys(Trt)-OH and serves as a reference for the expected trends with the structurally similar Fmoc-D-Homocys(Trt)-OH.

Coupling Reagent% Racemization (Epimerization)Reference
DIPCDI/Oxyma3.3%
Fmoc-Cys(Thp)-OH with DIPCDI/Oxyma0.74%
Fmoc-Cys(Dpm)-OH with DIPCDI/Oxyma6.8%

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Homocys(Trt)-OH
  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Add fresh 20% piperidine in DMF and agitate for another 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[5]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes. Avoid prolonged pre-activation. [5]

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma
  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin mixture.

  • Reaction: Agitate at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard "odorless" cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water in a ratio of 95:2.5:2.5 (v/v/v). The use of TIS is crucial to scavenge the trityl cations.[1] For peptides also containing tryptophan, a cocktail such as TFA/ethanedithiol (EDT)/TIS/water (92.5:2.5:2.5:2.5) is recommended.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow due to the released trityl cations.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small volume of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Visualizations

G Troubleshooting Workflow for Fmoc-D-Homocys(Trt)-OH Side Reactions start SPPS with Fmoc-D-Homocys(Trt)-OH issue Problematic Analytical Result? start->issue racemization Racemization (D/L Isomer) issue->racemization  Mass spec shows L-isomer thiolactone Truncation / Mass Loss (-H2O) issue->thiolactone  LC-MS shows truncation oxidation Dimer Formation issue->oxidation  Dimer detected incomplete_deprotection Trityl Group Remaining issue->incomplete_deprotection  +242 Da observed s_alkylation S-Alkylation (+90 Da on Wang) issue->s_alkylation  Unexpected mass addition sol_racemization Use DIC/Oxyma Minimize pre-activation Use Collidine Lower temperature racemization->sol_racemization sol_thiolactone Ensure complete previous coupling Milder subsequent activation thiolactone->sol_thiolactone sol_oxidation Use degassed solvents Inert atmosphere Add DTT to cleavage oxidation->sol_oxidation sol_incomplete_deprotection Increase cleavage time Increase TIS concentration incomplete_deprotection->sol_incomplete_deprotection sol_s_alkylation Use 2-CTC resin Ensure sufficient scavengers s_alkylation->sol_s_alkylation

Caption: Troubleshooting workflow for common side reactions with Fmoc-D-Homocys(Trt)-OH.

G Mechanism of Base-Mediated Racemization cluster_0 Activated D-Homocysteine cluster_1 Reprotonation D_Hcy Fmoc-NH-CH(R)-C(=O)-X carbanion Planar Carbanion Intermediate [Fmoc-NH-C(R)-C(=O)-X]⁻ D_Hcy->carbanion α-proton abstraction alpha_H H base Base (e.g., DIPEA) base->carbanion L_Hcy Fmoc-NH-CH(R)-C(=O)-X (L-isomer) carbanion->L_Hcy Protonation from opposite face D_Hcy_regen Fmoc-NH-CH(R)-C(=O)-X (D-isomer) carbanion->D_Hcy_regen Protonation from original face G Potential Intramolecular Thiolactone Formation cluster_0 N-terminally Deprotected Homocysteine Residue cluster_1 Intramolecular Attack hcy_residue H₂N-CH(CH₂CH₂SH)-CO-Peptide-Resin activation Activation of next Fmoc-AA-OH hcy_residue->activation Standard SPPS Cycle intermediate Thiol attacks activated carboxyl of the same residue (if C-terminal is activated) hcy_residue->intermediate Side Reaction Pathway (if conditions are unfavorable) thiolactone Thiolactone Formation (Chain Termination) intermediate->thiolactone

References

Troubleshooting

Technical Support Center: Fmoc-D-Homocys(Trt)-OH Coupling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Fmoc-D-Homocys(Trt)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-D-Homocys(Trt)-OH often incomplete?

A1: Incomplete coupling of Fmoc-D-Homocys(Trt)-OH is primarily attributed to steric hindrance. This hindrance is caused by the bulky trityl (Trt) protecting group on the side-chain thiol. This large protecting group can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling. While structurally similar to cysteine, the additional methylene group in the homocysteine side chain can also influence its conformational flexibility and reactivity. Based on supplier information, coupling strategies for Fmoc-Cys(Trt)-OH are directly applicable to Fmoc-hCys(Trt)-OH.[1]

Q2: My Kaiser test is positive after a standard coupling protocol for Fmoc-D-Homocys(Trt)-OH. What is the immediate course of action?

A2: A positive Kaiser test indicates the presence of unreacted free primary amines, confirming an incomplete coupling reaction. The most straightforward and often effective solution is to perform a "double coupling." This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated Fmoc-D-Homocys(Trt)-OH and coupling reagents. This re-exposes the unreacted sites to a high concentration of the activated amino acid, driving the reaction towards completion.

Q3: Which coupling reagents are most effective for Fmoc-D-Homocys(Trt)-OH?

A3: For sterically hindered amino acids like Fmoc-D-Homocys(Trt)-OH, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU , HCTU , and COMU are highly effective. Phosphonium salt-based reagents like PyBOP and PyAOP are also excellent choices. While more cost-effective, standard carbodiimide reagents like DIC, even with additives like HOBt or Oxyma, may result in slower reaction rates and may require longer coupling times or higher temperatures to achieve complete coupling.

Q4: Can the choice of base and solvent impact the coupling efficiency?

A4: Yes, both the base and solvent can play a crucial role. N,N-Diisopropylethylamine (DIPEA) is a commonly used base; however, for amino acids prone to racemization, a weaker base like 2,4,6-collidine may be preferred. The solvent should be high-purity, peptide-synthesis-grade DMF. In cases of peptide aggregation, which can also hinder coupling, using "magic mixtures" of solvents (e.g., a combination of DMF and DCM) or adding chaotropic salts like LiCl can be beneficial.

Q5: Are there any specific side reactions to be aware of when using Fmoc-D-Homocys(Trt)-OH?

A5: Similar to its cysteine analog, Fmoc-D-Homocys(Trt)-OH can be susceptible to certain side reactions. Racemization at the alpha-carbon can occur, especially with prolonged pre-activation times or the use of strong bases.[2] Although less common than with cysteine, the potential for side reactions involving the trityl group during final cleavage, such as alkylation of other sensitive residues, should be considered. The use of appropriate scavengers in the cleavage cocktail is crucial.

Troubleshooting Guide for Incomplete Coupling of Fmoc-D-Homocys(Trt)-OH

If you are experiencing incomplete coupling of Fmoc-D-Homocys(Trt)-OH, as indicated by a positive Kaiser test or the presence of deletion sequences in your final product, please follow the troubleshooting workflow below.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Start [label="Positive Kaiser Test After Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DoubleCoupling [label="Perform Double Coupling", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Change Coupling Reagent to More Potent One (e.g., HATU, HCTU)", fillcolor="#FBBC05", fontcolor="#202124"]; Extend_Time_Temp [label="Extend Coupling Time and/or Increase Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolventBase [label="Optimize Solvent and Base", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Coupling Successful (Negative Kaiser Test)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Persistent Incomplete Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> DoubleCoupling [label="First Step"]; DoubleCoupling -> Success [label="Problem Solved"]; DoubleCoupling -> CheckReagents [label="Still Positive"]; CheckReagents -> Success [label="Problem Solved"]; CheckReagents -> Extend_Time_Temp [label="Still Positive"]; Extend_Time_Temp -> Success [label="Problem Solved"]; Extend_Time_Temp -> CheckSolventBase [label="Still Positive"]; CheckSolventBase -> Success [label="Problem Solved"]; CheckSolventBase -> Failure; }

Caption: Troubleshooting workflow for incomplete Fmoc-D-Homocys(Trt)-OH coupling.

Quantitative Data on Coupling Reagent Performance

The following table summarizes the general performance of various coupling reagents for sterically hindered amino acids, which can be extrapolated to Fmoc-D-Homocys(Trt)-OH based on its structural similarity to Fmoc-Cys(Trt)-OH.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Coupling Efficiency (%)Key AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt20 - 60 min> 99%Highly reactive, excellent for hindered couplings, low racemization risk.Higher cost, potential for guanidinylation if used in excess.
HCTU Aminium/Uronium Salt20 - 60 min> 99%Similar reactivity to HATU, often more cost-effective.Potential for guanidinylation if used in excess.
PyBOP Phosphonium Salt30 - 120 min98 - 99%Efficient, no risk of guanidinylation side reactions.Byproducts can be challenging to remove in solution-phase synthesis.
COMU Aminium/Uronium Salt15 - 45 min> 99%High reactivity, safer byproducts compared to benzotriazole-based reagents.Higher cost.
DIC/HOBt Carbodiimide/Additive60 - 240 min95 - 98%Cost-effective, low risk of guanidinylation.Slower reaction rates, potential for N-acylurea formation and racemization.
DIC/Oxyma Carbodiimide/Additive60 - 180 min96 - 99%Generally more efficient and less prone to side reactions than DIC/HOBt.Slower than aminium/phosphonium salts.

Experimental Protocols

Protocol 1: Standard Double Coupling Procedure

This protocol is recommended as the first step when a positive Kaiser test is observed after the initial coupling of Fmoc-D-Homocys(Trt)-OH.

  • Initial Coupling Monitoring: After the initial coupling reaction (e.g., 2 hours), take a small sample of resin beads and perform a Kaiser test.

  • Positive Kaiser Test: If the beads turn blue, indicating a positive result, drain the coupling solution from the reaction vessel.

  • Resin Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove any byproducts from the initial coupling.

  • Second Coupling:

    • In a separate vessel, prepare a fresh solution of Fmoc-D-Homocys(Trt)-OH (3 eq.), a potent coupling reagent such as HATU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Add this fresh coupling cocktail to the resin.

    • Allow the second coupling reaction to proceed for an additional 2-4 hours at room temperature.

  • Final Monitoring: After the second coupling, perform another Kaiser test. A negative result (yellow/colorless beads) indicates a successful coupling.

  • Washing: Once the coupling is complete, wash the resin extensively with DMF (5-7 times) to remove all unreacted reagents and byproducts.

Protocol 2: Optimized Coupling with HATU for a Difficult Sequence

This protocol is designed for sequences where steric hindrance is particularly high or when the double coupling protocol fails.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-D-Homocys(Trt)-OH (3-5 equivalents) and HATU (2.9 - 4.5 equivalents) in DMF.

    • Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended overnight, or the temperature can be moderately increased (e.g., to 40°C), though this may increase the risk of racemization.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Once the test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

graph Coupling_Cycle { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

Resin [label="Resin with N-terminal Fmoc", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection (20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing1 [label="Wash (DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling with Activated Fmoc-D-Homocys(Trt)-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing2 [label="Wash (DMF/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Next_Cycle [label="Ready for Next Coupling Cycle", fillcolor="#F1F3F4", fontcolor="#202124"];

Resin -> Deprotection; Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Next_Cycle; }

Caption: A single coupling cycle in solid-phase peptide synthesis.

References

Optimization

Technical Support Center: D-Homocysteine Trt Group Cleavage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal cleavage of the Trityl (T...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal cleavage of the Trityl (Trt) protecting group from D-homocysteine.

Troubleshooting Guide

This guide addresses common issues encountered during the Trt deprotection of D-homocysteine in a question-and-answer format.

Question 1: My HPLC and Mass Spectrometry data show incomplete removal of the Trt group. What are the possible causes and how can I resolve this?

Answer: Incomplete cleavage is a frequent issue. Here are the potential causes and corresponding solutions:

  • Insufficient Cleavage Time: The standard 2-3 hour cleavage time may not be sufficient, especially for sterically hindered substrates.[1]

    • Solution: Extend the reaction time to 4-6 hours and monitor the reaction progress by taking small aliquots for analysis.[1]

  • Inefficient Scavenging: The Trt cation generated during cleavage is stable and can re-attach to the deprotected thiol of D-homocysteine.[2][3]

    • Solution: Ensure an adequate concentration of an effective scavenger in your cleavage cocktail. Triisopropylsilane (TIS) is highly effective at irreversibly trapping the trityl cation.[1][2][3]

  • Reagent Degradation: Old or improperly stored Trifluoroacetic Acid (TFA) can lose its potency, leading to incomplete deprotection.

    • Solution: Use fresh, high-quality TFA for the cleavage cocktail.

  • Steric Hindrance: In complex molecules, the Trt-protected thiol may be in a sterically crowded environment, limiting access for the cleavage reagents.[1]

    • Solution: In addition to extending the reaction time, consider gentle agitation or sonication to improve reagent access.

If incomplete cleavage persists after extending the reaction time, it is advisable to precipitate the product, wash it, and subject it to a second cleavage treatment with a fresh cocktail.[1]

Question 2: I'm observing side products in my reaction mixture. What are they and how can I prevent them?

Answer: The primary side reaction during Trt cleavage is the re-alkylation of the thiol group by the liberated trityl cation.[3] Another common issue is the oxidation of the free thiol to form disulfide bonds.[3]

  • To Prevent Re-alkylation: The use of scavengers is critical. TIS is a highly recommended scavenger that reduces the trityl cation to the inert triphenylmethane.[2][3]

  • To Prevent Oxidation: The inclusion of a reducing agent like 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) in the cleavage cocktail can minimize disulfide bond formation.[3]

Question 3: Can I selectively remove the Trt group from D-homocysteine without cleaving other acid-labile protecting groups or the molecule from a solid support resin?

Answer: Yes, the high acid lability of the Trt group allows for its selective removal.[1] This can be achieved by treating the substrate with a low concentration of TFA in Dichloromethane (DCM), typically in the range of 1-5% TFA.[1][4] This method is particularly useful for on-resin modifications of the deprotected homocysteine.[1]

Frequently Asked Questions (FAQs)

What is the role of a scavenger in the Trt cleavage reaction?

During the acid-mediated cleavage of the Trt group, a stable and reactive trityl cation is formed.[1][3] If not neutralized, this cation can re-attach to the nucleophilic thiol of D-homocysteine or react with other nucleophilic sites in the molecule.[1][2] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations, thus preventing side reactions.[1][3]

What are the most common scavengers used for Trt deprotection?

Commonly used scavengers include:

  • Triisopropylsilane (TIS): A very effective scavenger for the trityl cation.[1][2]

  • Water: Acts as a scavenger and is a component of many standard cleavage cocktails.[1]

  • 1,2-Ethanedithiol (EDT): Particularly useful as it aids in the removal of the Trt group and helps prevent oxidation of the thiol.[1]

What is a standard cleavage cocktail for removing a Trt group?

A widely used and effective cleavage cocktail for Trt deprotection is a mixture of TFA, TIS, and water. The optimal ratio can vary depending on the substrate, but a common starting point is a 95:2.5:2.5 (v/v/v) mixture of TFA:TIS:H₂O.[3] For substrates prone to oxidation, a cocktail containing EDT, such as 92.5% TFA, 2.5% EDT, 2.5% TIS, and 2.5% H₂O, is recommended.[3]

Quantitative Data on Cleavage Cocktails

The following table summarizes common cleavage cocktails used for Trt deprotection, along with their typical reaction conditions.

Cleavage Cocktail Composition (v/v/v)ReagentsTypical Reaction TimeNotes
95:2.5:2.5TFA / TIS / H₂O2-3 hoursA general-purpose and effective cocktail for most substrates.[3]
92.5:2.5:2.5:2.5TFA / EDT / TIS / H₂O2-3 hoursRecommended for substrates with multiple Trt groups or those prone to oxidation.[3]
1-5% TFA in DCMTFA / DCM30 minutes - 2 hoursUsed for selective on-resin deprotection of the Trt group.[1][4]
90:5:2.5:2.5TFA / H₂O / TES / EDT2 hoursAn alternative general-purpose cleavage cocktail.[4]

Detailed Experimental Protocol

This protocol describes a standard procedure for the cleavage of the Trt group from a D-homocysteine-containing compound attached to a solid-phase resin.

Materials:

  • Trt-protected D-homocysteine-containing peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water (H₂O)

  • Dichloromethane (DCM) for washing

  • Cold diethyl ether for precipitation

  • Centrifuge tubes

  • Reaction vessel with a filter

Procedure:

  • Resin Preparation:

    • Place the dried peptidyl-resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to remove any residual solvents and swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[3]

  • Cleavage Reaction:

    • Caution: Perform this step in a well-ventilated fume hood as TFA is corrosive and volatile.[3]

    • Prepare the cleavage cocktail fresh by combining 95% TFA, 2.5% TIS, and 2.5% H₂O. For a 0.1 mmol scale synthesis, prepare approximately 2 mL of the cocktail.

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow color due to the formation of the trityl cation.[5]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin from the solution containing the deprotected product.

    • Wash the resin with a small volume of fresh TFA to ensure complete recovery of the product.

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude product.[3]

    • Centrifuge the mixture to pellet the precipitated product.

    • Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.[3]

    • Dry the crude product pellet under vacuum.

  • Analysis:

    • Analyze the crude product by HPLC and Mass Spectrometry to confirm the complete removal of the Trt group and assess the purity of the product.

Visualizations

Trt_Cleavage_Workflow Resin Trt-Protected Substrate on Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Cleavage Add Cleavage Cocktail (TFA/TIS/H2O) Dry_Resin->Cleavage Incubate Incubate 2-3h at Room Temp Cleavage->Incubate Filter Filter Incubate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Dry_Product Dry Crude Product Centrifuge->Dry_Product Analysis HPLC & MS Analysis Dry_Product->Analysis

Caption: Experimental workflow for Trt group cleavage from a resin-bound substrate.

Trt_Cleavage_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_scavenging Scavenging Trt-S-R Trt-S-R (Protected Homocysteine) Trt_cation Trt+ (Trityl Cation) Trt-S-R->Trt_cation + H+ HS-R HS-R (Deprotected Homocysteine) Trt-S-R->HS-R + H+ TFA TFA (H+) Trt_cation->Trt-S-R Re-alkylation (Side Reaction) Trt-H Trt-H (Triphenylmethane) Trt_cation->Trt-H + TIS HS-R->Trt-S-R TIS TIS (Scavenger)

Caption: Reaction pathway for acid-catalyzed Trt deprotection and scavenger action.

References

Troubleshooting

Technical Support Center: Troubleshooting Aggregation of Peptides with D-Homocysteine

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing D-homocysteine. The information is prese...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing D-homocysteine. The information is presented in a question-and-answer format to directly address specific issues that may arise during synthesis, purification, and experimental use.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common aggregation-related problems with D-homocysteine-containing peptides.

Q1: My peptide containing D-homocysteine precipitated out of solution during purification or after lyophilization. What should I do?

A1: Peptide insolubility is a frequent issue, often stemming from the peptide's amino acid composition and secondary structure formation. Peptides with a high content of hydrophobic residues are particularly prone to aggregation and precipitation. Here is a systematic approach to solubilization:

  • Initial Solvent Selection: Always start by attempting to dissolve a small aliquot of your peptide in sterile, deionized water.[1] If the peptide has a net positive charge, a dilute acidic solution (e.g., 10% acetic acid) may aid dissolution. For peptides with a net negative charge, a dilute basic solution (e.g., 0.1M ammonium bicarbonate) can be effective.[2]

  • Use of Organic Solvents: If aqueous solutions fail, for neutral or very hydrophobic peptides, dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[3][4] Subsequently, slowly add your aqueous buffer to the peptide-organic solvent mixture.[3] Note that DMSO can potentially oxidize the thiol group of homocysteine, similar to its effects on cysteine and methionine.

  • Physical Disruption of Aggregates: Sonication can help break up small aggregates and facilitate dissolution. Gentle warming may also improve solubility, but be cautious as excessive heat can promote further aggregation.[5]

Q2: The synthesis of my D-homocysteine peptide is failing, showing incomplete coupling or deprotection. Could this be due to on-resin aggregation?

A2: Yes, on-resin aggregation is a primary cause of synthesis failure for "difficult sequences," which often include hydrophobic or β-sheet-forming residues.[3][6] Aggregation of peptide chains on the solid support can physically block reactive sites.[3] Here are some strategies to mitigate this:

  • Solvent Choice: Switch from the standard N,N-dimethylformamide (DMF) to a more polar, aggregation-disrupting solvent like N-methylpyrrolidone (NMP) or add DMSO to your synthesis solvents.[3][7]

  • Chaotropic Agents: Washing the resin with a solution containing a chaotropic salt, such as LiCl or NaClO₄ in DMF, before the coupling step can help disrupt secondary structures that lead to aggregation.[7]

  • Elevated Temperature: Performing coupling and deprotection steps at a higher temperature can improve reaction kinetics and disrupt aggregation. This is often achieved using a microwave peptide synthesizer.[3]

  • Resin and Protecting Groups: Using a low-substitution resin or a more polar, PEG-based resin can improve solvation of the growing peptide chains.[7] Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can prevent the hydrogen bonding that drives aggregation.[3][6]

Q3: I've successfully synthesized and purified my D-homocysteine peptide, but it aggregates over time in my experimental buffer. How can I prevent this?

A3: Aggregation in solution is often influenced by factors such as pH, temperature, peptide concentration, and ionic strength.[4]

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI), where it has a net neutral charge. Adjusting the pH of your buffer away from the pI can increase the peptide's net charge and reduce aggregation through electrostatic repulsion.[4]

  • Lower Peptide Concentration: Aggregation is a concentration-dependent process. Working with lower peptide concentrations can slow down the kinetics of aggregation.[8]

  • Inclusion of Excipients: The addition of certain excipients can stabilize the peptide. For example, sugars or other osmolytes can help maintain peptide solubility. In some cases, the addition of specific amino acids like arginine has been shown to reduce aggregation.[8]

  • Storage Conditions: For long-term storage, it is best to keep the peptide in its lyophilized form at -20°C or -80°C.[1] If you must store it in solution, flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q: Why is a peptide containing D-homocysteine prone to aggregation?

A: The aggregation propensity of a peptide containing D-homocysteine can be attributed to several factors:

  • Hydrophobicity: The homocysteine side chain, being longer than that of cysteine, can contribute to the overall hydrophobicity of the peptide, which is a primary driver of aggregation.[4]

  • Disruption of Secondary Structure: The incorporation of a D-amino acid into a peptide sequence composed of L-amino acids can disrupt the formation of stable secondary structures like α-helices.[9] However, it can also promote the formation of specific structures like β-turns or lead to the formation of less organized, amorphous aggregates.[9] The altered backbone geometry can expose hydrophobic regions that might otherwise be buried.

  • Side-Chain Interactions: The thiol group of homocysteine can participate in disulfide bond formation, leading to covalent oligomerization if not properly handled. While D-homocysteine is less prone to enzymatic reactions, its thiol group is still chemically reactive.

  • Thiolactone Formation: Homocysteine can intramolecularly cyclize to form a thiolactone.[10] This reaction is known to occur under acidic conditions and could potentially happen during synthesis or in certain experimental buffers, leading to a modified and potentially aggregation-prone peptide.[10]

Q: How does D-homocysteine differ from D-cysteine in terms of its effect on peptide aggregation?

A: While both are sulfur-containing D-amino acids, the key difference lies in the length of the side chain. The side chain of homocysteine has an additional methylene group compared to cysteine. This increased length and flexibility can influence how the peptide folds and interacts with neighboring peptide chains. The longer side chain might lead to different steric hindrance and hydrophobic interactions, potentially altering the aggregation pathway and the morphology of the resulting aggregates.

Q: Can I use the same analytical techniques to study the aggregation of D-homocysteine peptides as I would for other peptides?

A: Yes, standard techniques for studying peptide aggregation are applicable. These include:

  • Thioflavin T (ThT) Fluorescence Assay: To monitor the formation of β-sheet-rich amyloid-like fibrils.

  • Circular Dichroism (CD) Spectroscopy: To analyze changes in the peptide's secondary structure during aggregation.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the aggregates.

  • Dynamic Light Scattering (DLS): To measure the size distribution of aggregates in solution.

  • Size Exclusion Chromatography (SEC): To separate and quantify monomers, oligomers, and larger aggregates.

Quantitative Data Summary

The following tables summarize key parameters that can influence peptide aggregation. These are general guidelines, and the optimal conditions for your specific D-homocysteine-containing peptide should be determined empirically.

Table 1: Influence of pH on Peptide Solubility and Aggregation

Net Charge of PeptideRecommended pH for SolubilizationRationale
Positive (Basic)Acidic (pH < pI)Increases net positive charge, enhancing electrostatic repulsion.
Negative (Acidic)Basic (pH > pI)Increases net negative charge, enhancing electrostatic repulsion.
NeutralMay require organic solventsLacks significant charge for repulsion; solubility is dominated by hydrophobicity.

Table 2: Common Solvents for Initial Peptide Dissolution

Peptide CharacteristicsPrimary SolventSecondary/Alternative Solvents
Hydrophilic/ChargedSterile Deionized WaterDilute Acetic Acid or Ammonium Bicarbonate
Hydrophobic/NeutralDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF), Acetonitrile (ACN)

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

This protocol is used to monitor the kinetics of amyloid-like fibril formation in vitro.

Materials:

  • Lyophilized D-homocysteine peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)

  • Aggregation buffer (e.g., PBS, Tris-HCl at a desired pH)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Procedure:

  • Prepare Peptide Stock Solution: Carefully dissolve the lyophilized peptide in an appropriate solvent (as determined from solubility tests) to create a concentrated stock solution. Determine the concentration using a suitable method (e.g., UV-Vis spectroscopy).

  • Prepare Reaction Mixture: In each well of the 96-well plate, prepare the final reaction mixture. A typical reaction mixture might contain:

    • Peptide at the final desired concentration (e.g., 10-100 µM)

    • ThT at a final concentration of 10-25 µM

    • Aggregation buffer to the final volume (e.g., 100-200 µL)

  • Set up Controls: Include wells with the buffer and ThT alone (no peptide) to measure background fluorescence.

  • Incubation and Measurement:

    • Place the plate in a fluorometer capable of maintaining a constant temperature (e.g., 37°C).

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.

    • Monitor the fluorescence intensity over time. Measurements can be taken every 5-15 minutes for several hours or days, depending on the aggregation kinetics.

    • Include intermittent shaking if desired to accelerate aggregation.

  • Data Analysis: Subtract the background fluorescence from the peptide sample readings. Plot the fluorescence intensity versus time to obtain a sigmoidal aggregation curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis peptide Lyophilized D-Hcy Peptide solubilize Solubilization Test (Water, Acid, Base, DMSO) peptide->solubilize stock Prepare Concentrated Stock Solution solubilize->stock mix Prepare Reaction Mixture (Peptide, ThT, Buffer) stock->mix plate Load into 96-Well Plate mix->plate incubate Incubate at 37°C in Fluorometer plate->incubate measure Measure Fluorescence (Ex: 450nm, Em: 485nm) incubate->measure plot Plot Fluorescence vs. Time measure->plot kinetics Analyze Aggregation Kinetics plot->kinetics

Caption: Workflow for a Thioflavin T (ThT) peptide aggregation assay.

troubleshooting_logic cluster_synthesis During Synthesis? cluster_solution In Solution? start Peptide Aggregation Observed synthesis_yes Yes start->synthesis_yes solution_yes Yes start->solution_yes solvents Change Solvents (NMP, DMSO) synthesis_yes->solvents salts Use Chaotropic Salts synthesis_yes->salts temp Increase Temperature synthesis_yes->temp solubility Systematic Solubilization (pH, Organic Solvents) solution_yes->solubility conditions Adjust Buffer Conditions (pH, Concentration) solution_yes->conditions storage Optimize Storage solution_yes->storage

References

Optimization

Technical Support Center: Fmoc-D-Homocys(Trt)-OH Solubility

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Fmoc-D-Homocys(Trt)-OH in common solid-phase peptide synthesis (SPPS) solvent...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Fmoc-D-Homocys(Trt)-OH in common solid-phase peptide synthesis (SPPS) solvents, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing difficulty dissolving Fmoc-D-Homocys(Trt)-OH in DMF?

A1: Several factors can contribute to the poor solubility of Fmoc-D-Homocys(Trt)-OH in DMF. The bulky and hydrophobic nature of both the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups can lead to aggregation and limited solubility, especially at higher concentrations.[1][2] Additionally, the quality of the DMF is crucial; degraded DMF containing dimethylamine can negatively impact the synthesis process.[3][4]

Q2: Is NMP a better solvent for Fmoc-D-Homocys(Trt)-OH than DMF?

Q3: What is the expected solubility of Fmoc-D-Homocys(Trt)-OH in DMF?

A3: For the closely related L-stereoisomer, Fmoc-L-Homocys(Trt)-OH, the solubility is described as "clearly soluble" at a concentration of 1 mmole in 2 ml of DMF.[6] Given the molecular weight of 599.74 g/mol for Fmoc-D-Homocys(Trt)-OH, this corresponds to an approximate solubility of 300 mg/mL.

Q4: Can I use heat or sonication to improve solubility?

A4: Yes, gentle heating to approximately 37°C can aid in the dissolution of sparingly soluble Fmoc-amino acids.[1][3] However, prolonged or excessive heating should be avoided to prevent potential degradation of the amino acid derivative. Sonication in an ultrasonic bath is also an effective technique to help dissolve the compound.[1]

Q5: Are there any co-solvents that can enhance the solubility of Fmoc-D-Homocys(Trt)-OH?

A5: Adding a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) to DMF can enhance solubility.[1][3] For particularly challenging cases, a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) with 1% (v/v) Triton X-100 and 2 M ethylenecarbonate has been reported to be effective for difficult sequences.[1]

Troubleshooting Guide

Issue: Fmoc-D-Homocys(Trt)-OH is not dissolving or is precipitating out of solution.

Potential Cause Recommended Solution Citation
Solvent Quality Use fresh, high-purity, peptide-synthesis-grade DMF or NMP with low water content. Degraded DMF can contain dimethylamine, which can interfere with the synthesis.[3][4]
Concentration Attempt to dissolve the amino acid at a lower concentration.
Temperature Gently warm the solution to 30-40°C with intermittent vortexing. Avoid prolonged heating.[1][3]
Mechanical Agitation Use an ultrasonic bath for 5-10 minutes to aid dissolution.[1]
Solvent Choice Switch from DMF to NMP, as NMP has a higher solvating power for hydrophobic molecules.[1][5]
Co-Solvents Add a small percentage (e.g., up to 25% v/v) of DMSO to the DMF to improve solubilization.[3]
Pre-activation Dissolve the Fmoc-D-Homocys(Trt)-OH with the coupling reagents in a minimal amount of solvent before adding it to the resin. This can prevent aggregation that may occur upon dilution.[7]

Quantitative Solubility Data

The following table summarizes the available solubility data for Fmoc-D-Homocys(Trt)-OH and a related compound.

CompoundSolventSolubilityNotesCitation
Fmoc-L-Homocys(Trt)-OHDMF"clearly soluble" (1 mmole in 2 ml)Approx. 300 mg/mL[6]
Fmoc-Cys(Trt)-OHDMF30 mg/mL[7]
Fmoc-Cys(Trt)-OHDMSO100 mg/mLRequires ultrasonication for complete dissolution.[7][8]

Experimental Protocols

Protocol for Dissolving Fmoc-D-Homocys(Trt)-OH
  • Weigh the desired amount of Fmoc-D-Homocys(Trt)-OH into a clean, dry vial.

  • Add the calculated volume of high-purity DMF or NMP.

  • Vortex the vial for 1-2 minutes to suspend the solid.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[1]

  • If solubility is still an issue, gently warm the solution to 37°C with intermittent vortexing.[1]

  • Once dissolved, use the solution immediately for the coupling reaction.

General Coupling Protocol for Fmoc-D-Homocys(Trt)-OH in SPPS
  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH and a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF or NMP.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for the recommended time.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Continue with the subsequent deprotection and coupling steps for the remaining amino acids in the peptide sequence.

Visual Workflows

Dissolution_Workflow start Start: Undissolved Fmoc-D-Homocys(Trt)-OH add_solvent Add DMF or NMP & Vortex start->add_solvent check_sol Fully Dissolved? add_solvent->check_sol sonicate Ultrasonicate (5-10 min) check_sol->sonicate No use_solution Use Solution in SPPS check_sol->use_solution Yes check_sol2 Fully Dissolved? sonicate->check_sol2 heat Gently Warm (to 37°C) check_sol2->heat No check_sol2->use_solution Yes check_sol3 Fully Dissolved? heat->check_sol3 check_sol3->use_solution Yes troubleshoot Proceed to Troubleshooting Guide check_sol3->troubleshoot No

Caption: Workflow for dissolving Fmoc-D-Homocys(Trt)-OH.

Troubleshooting_Logic start Problem: Poor Solubility step1 Step 1: Verify Solvent Quality (Fresh, High-Purity) start->step1 step2 Step 2: Optimize Physical Conditions (Sonication, Gentle Heat) step1->step2 step3 Step 3: Change Solvent System step2->step3 step3_options Switch to NMP OR Use DMF/DMSO Co-solvent step3->step3_options step4 Step 4: Consider Pre-activation step3_options->step4 success Success: Solubility Improved step4->success

Caption: Logical troubleshooting flow for solubility issues.

References

Troubleshooting

minimizing deletion sequences in peptides with D-homocysteine

Technical Support Center: D-Homocysteine Peptide Synthesis This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Homocysteine Peptide Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize deletion sequences during the synthesis of peptides containing D-homocysteine.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and how are they identified?

A1: Deletion sequences are peptides that lack one or more amino acid residues from the intended target sequence. They are common impurities in solid-phase peptide synthesis (SPPS) that arise from incomplete coupling reactions. The primary methods for their identification include:

  • Mass Spectrometry (MS): In the analysis of the crude peptide product, deletion sequences appear as peaks with masses lower than the target peptide. The mass difference corresponds to the mass of the missing amino acid residue(s).[1]

  • High-Performance Liquid Chromatography (HPLC): Deletion sequences often exhibit different retention times compared to the full-length peptide due to changes in hydrophobicity, typically appearing as distinct peaks in the chromatogram.[1][2]

  • Tandem Mass Spectrometry (MS/MS): This powerful technique fragments the peptide and analyzes the resulting ions to determine the precise amino acid sequence. It can directly pinpoint which residue is missing by identifying a gap in the b-ion or y-ion series.[2][3]

  • Edman Degradation: While less common today, this classic method sequentially removes and identifies amino acids from the N-terminus and can be used to confirm the sequence.[1]

Q2: What are the primary causes of deletion sequences in SPPS?

A2: Deletion sequences are primarily the result of incomplete amide bond formation during a coupling cycle. Key contributing factors include:

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures (e.g., β-sheets) or aggregate. This can render the N-terminal amine of the growing chain inaccessible to the incoming activated amino acid.[1][4] Hydrophobic sequences are particularly prone to aggregation.[4]

  • Steric Hindrance: Bulky amino acids or their side-chain protecting groups can physically obstruct the reaction site, slowing down or preventing a complete coupling reaction.[1]

  • Slow Reaction Kinetics: Certain amino acid couplings are inherently slow, and the standard reaction time may not be sufficient for the reaction to go to completion.

Q3: Are peptides with D-homocysteine particularly prone to specific side reactions leading to deletion sequences?

A3: Yes, D-homocysteine's structure, being a homolog of D-cysteine and an analog of D-methionine, presents unique challenges. The primary concern is the intramolecular cyclization of the homocysteine residue to form a stable five-membered ring called a thiolactone.[5][6] This can occur under acidic conditions and effectively cap the growing peptide chain, preventing further elongation and leading to truncated sequences, which are a form of deletion product. The thioether side chain, similar to methionine, is also susceptible to oxidation.[4]

Q4: How can I minimize the formation of deletion sequences during the synthesis of D-homocysteine peptides?

A4: A multi-faceted approach is recommended:

  • Optimize Coupling Strategy: For difficult couplings, including the one following a D-homocysteine residue, employ strategies like "double coupling," where the coupling reaction is performed twice.[1] Using highly efficient coupling reagents like HATU or HBTU can also significantly improve reaction rates.[1][7]

  • Side-Chain Protection: The thiol group of D-homocysteine must be protected to prevent side reactions. Acid-labile protecting groups like Trityl (Trt) are commonly used and are removed during the final cleavage step.[8][9]

  • Prevent Aggregation: If the sequence is prone to aggregation, switch to solvents with better resin-swelling properties like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts.[4][10]

  • Capping: After the coupling step, any unreacted N-terminal amines can be permanently blocked or "capped" using a reagent like acetic anhydride. This prevents them from reacting in subsequent cycles, which stops the formation of deletion sequences, making the purification of the target peptide easier.[1]

Q5: What analytical methods are best for detecting and characterizing deletion sequences?

A5: A combination of UPLC-MS and MS/MS is the most effective approach. UPLC (or HPLC) separates the components of the crude product, while the initial MS scan identifies the masses of these components, allowing for the detection of potential deletion products.[2][11] Subsequent MS/MS analysis of the parent ion of a suspected deletion sequence will fragment the peptide and provide definitive sequence information, confirming the identity of the missing residue.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with deletion sequences in your D-homocysteine peptide synthesis.

Observed Problem: Your analytical HPLC shows multiple peaks, and the mass spectrum reveals significant peaks with masses lower than your target peptide.

Systematic Troubleshooting Workflow

Caption: Workflow for troubleshooting deletion sequences.

  • Analyze Crude Product: Use RP-HPLC and MS to confirm the presence and relative abundance of deletion sequences.[1][2]

  • Identify Missing Residue: Calculate the mass difference between the target peptide and the impurity to hypothesize the missing amino acid. Confirm its identity and position using tandem mass spectrometry (MS/MS).[2]

  • Review the Sequence & Protocol: Examine the peptide sequence for "difficult" residues (e.g., bulky, hydrophobic) at or immediately before the deletion site. Review your synthesis parameters, paying close attention to the coupling time and reagents used for that specific cycle.

  • Optimize Coupling Strategy: If a difficult coupling is identified, re-synthesize the peptide using a more robust strategy for that residue, such as double coupling or employing a more potent activation reagent like HATU.[1]

  • Address Potential Aggregation: If the sequence is hydrophobic, consider switching the primary solvent from DMF to NMP or using a resin designed to minimize aggregation (e.g., PEG-based resins).[10]

  • Implement Capping: To simplify purification and prevent the formation of further deletion products, introduce a capping step with acetic anhydride after the problematic coupling step to terminate any unreacted peptide chains.[1]

Quantitative Data

Table 1: Common Amino Acid Residues and Corresponding Mass Differences in Deletion Sequences

Missing Amino AcidMonoisotopic Mass (Da) of Residue
Glycine (Gly)57.02
Alanine (Ala)71.04
Serine (Ser)87.03
Proline (Pro)97.05
Valine (Val)99.07
Threonine (Thr)101.05
Cysteine (Cys)103.01
Homocysteine (Hcy) 117.03
Leucine (Leu)113.08
Isoleucine (Ile)113.08
Asparagine (Asn)114.04
Aspartic Acid (Asp)115.03
Glutamine (Gln)128.06
Lysine (Lys)128.09
Glutamic Acid (Glu)129.04
Methionine (Met)131.04
Histidine (His)137.06
Phenylalanine (Phe)147.07
Arginine (Arg)156.10
Tyrosine (Tyr)163.06
Tryptophan (Trp)186.08

Note: The mass of the residue is calculated as the mass of the amino acid minus the mass of a water molecule.

Table 2: Comparison of Common Coupling Reagents

ReagentRelative EfficiencyKey AdvantagesPotential Issues
HBTU/HCTUHighGood balance of reactivity and stability.Benzotriazole-based; potential for side reactions.
HATU Very High Fast reaction times, highly effective for hindered couplings. [1][7]Higher cost, benzotriazole-based. [1]
DIC/HOBtModerateCost-effective.Can be slower; potential for racemization with some residues.
COMUVery HighHighly efficient, particularly for difficult sequences.Higher cost.

Experimental Protocols

Protocol 1: Double Coupling for a Difficult Residue

This protocol is used to enhance coupling efficiency for sterically hindered or aggregation-prone amino acids, including D-homocysteine.

  • Perform the standard N-terminal Fmoc deprotection and wash the resin with DMF (3-5 times).

  • First Coupling: Prepare a fresh solution of the activated amino acid (e.g., using HATU/DIPEA). Add this solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove byproducts.[1]

  • Second Coupling: Prepare a fresh solution of the same activated amino acid.[1]

  • Add the new solution to the resin and allow the second coupling reaction to proceed for another 1-2 hours.

  • Wash the resin thoroughly with DMF (5 times) before proceeding to the next deprotection step.

Protocol 2: Acetic Anhydride Capping

This protocol is used to terminate unreacted N-terminal amines after a coupling step, preventing them from forming deletion sequences.

  • Following the completion of the coupling step (and after any double coupling), wash the resin three times with DMF.

  • Prepare a fresh capping solution. A common mixture is acetic anhydride, DIPEA, and DMF in a 5:6:89 (v/v/v) ratio.[1]

  • Add the capping solution to the resin, ensuring it is fully submerged.

  • Agitate the mixture at room temperature for 20-30 minutes.[1]

  • Drain the capping solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the capping reagents before proceeding.

Protocol 3: Analytical RP-HPLC for Purity Assessment

This protocol outlines a general method for analyzing the purity of the crude peptide product.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, such as a 50:50 mixture of water and acetonitrile.[2]

  • Column: Use a C18 reversed-phase column suitable for peptide separations.[2]

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water.[2]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

  • Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the hydrophobicity of your specific peptide.[2]

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of the main product and any impurities, including potential deletion sequences.

Visualizations

Caption: D-Homocysteine side reactions leading to deletions.

G start Deletion Detected at Residue X is_bulky Is Residue X or X-1 sterically hindered? start->is_bulky is_hydrophobic Is the sequence aggregation-prone? is_bulky->is_hydrophobic No double_couple Action: Use Double Coupling for Residue X is_bulky->double_couple Yes change_solvent Action: Switch solvent to NMP is_hydrophobic->change_solvent Yes capping Action: Add Capping Step after coupling is_hydrophobic->capping No hat_reagent Action: Switch to HATU coupling reagent double_couple->hat_reagent hat_reagent->is_hydrophobic change_solvent->capping end_node Re-synthesize & Analyze capping->end_node

Caption: Decision tree for optimizing coupling strategy.

References

Optimization

Technical Support Center: Purification of Hydrophobic D-Amino Acid Peptides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of hydrophobic D-amino acid peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying hydrophobic D-amino acid peptides?

The purification of hydrophobic D-amino acid peptides is primarily complicated by two main factors: their inherent hydrophobicity and the stereochemistry of D-amino acids.

  • Hydrophobicity-related challenges :

    • Poor Solubility : These peptides often have low solubility in aqueous solutions and standard HPLC mobile phases, which can lead to precipitation and low recovery.[1][2][3][4][5]

    • Aggregation : Hydrophobic peptides have a strong tendency to aggregate, forming larger, often insoluble structures that can complicate purification and lead to poor chromatographic performance.[3][6][7]

    • Strong Retention : Their high hydrophobicity can cause strong binding to reversed-phase HPLC columns, requiring high concentrations of organic solvents for elution, which can sometimes lead to co-elution of impurities.[5]

  • D-amino acid-related challenges :

    • Diastereomeric Impurities : The synthesis of peptides containing D-amino acids can result in diastereomeric impurities, where an L-amino acid is incorrectly incorporated instead of a D-amino acid, or vice-versa.[3] These impurities have the same mass but different three-dimensional structures, making them difficult to separate.[3][8]

    • Altered Secondary Structure : The presence of D-amino acids can disrupt or alter the peptide's secondary structure (e.g., α-helices), which can affect its interaction with the stationary phase during chromatography.[3][9]

Q2: How does the presence of D-amino acids affect peptide purification by RP-HPLC?

The incorporation of D-amino acids into a peptide sequence can significantly influence its behavior during reversed-phase high-performance liquid chromatography (RP-HPLC). The primary effect is on the peptide's three-dimensional conformation. A D-amino acid can disrupt the formation of secondary structures like α-helices that are common in all-L-peptides.[3][9] This altered conformation can reduce the peptide's overall hydrophobic interaction with the C18 or C8 stationary phase. Consequently, a peptide containing a D-amino acid will often elute earlier from an RP-HPLC column than its all-L-amino acid counterpart.[3][9] This difference in retention time provides the basis for separating diastereomeric impurities.

Q3: What is the recommended initial approach for purifying a novel hydrophobic D-amino acid peptide?

For a novel hydrophobic D-amino acid peptide, a systematic approach is recommended:

  • Solubility Testing : Begin by testing the peptide's solubility in various solvents.[1][4] This will help in preparing the sample for injection and choosing an appropriate mobile phase.

  • Analytical RP-HPLC First : Before attempting preparative purification, develop an analytical method to assess the purity of the crude peptide and to optimize the separation conditions. This will save valuable sample and time.

  • Standard Column and Mobile Phase : Start with a standard C18 reversed-phase column and a mobile phase consisting of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).[10]

  • Gradient Optimization : Run a broad gradient (e.g., 5% to 95% acetonitrile) to determine the approximate elution concentration of your peptide. Then, optimize the gradient around this concentration to improve resolution.

  • Monitor for Diastereomers : Pay close attention to peaks that are close to the main peak, as these could be diastereomeric impurities.

Q4: How can I improve the solubility of my hydrophobic peptide for purification?

Improving the solubility of hydrophobic peptides is crucial for successful purification.[5] Here are several strategies:

  • Organic Solvents : Dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase.[2]

  • Co-solvents in Mobile Phase : Incorporate alcohols such as isopropanol or ethanol into the mobile phase.[11] These can increase the solubility of hydrophobic peptides and reduce aggregation.

  • Adjusting pH : For peptides with acidic or basic residues, adjusting the pH of the solvent can increase their charge and improve solubility in aqueous solutions.[2][9]

  • Elevated Temperature : Increasing the column temperature during HPLC can enhance the solubility of hydrophobic peptides and improve peak shape.[9]

  • Chaotropic Agents : In some cases, chaotropic agents like guanidine hydrochloride can be used to dissolve highly aggregated peptides, but their compatibility with HPLC must be considered.[12]

Q5: My peptide is aggregating during purification. What can I do?

Peptide aggregation can lead to column clogging, poor peak shape, and low recovery.[7] To mitigate aggregation:

  • Work with Dilute Solutions : Whenever possible, work with more dilute peptide solutions to reduce intermolecular interactions.

  • Use Organic Solvents : As with improving solubility, using organic solvents like DMSO, DMF, or alcohols in the sample solvent and mobile phase can disrupt hydrophobic aggregation.[9][11]

  • Increase Temperature : Running the purification at an elevated temperature can help to break up aggregates.[9]

  • Hydrophilic Tagging : For particularly difficult peptides, consider synthesizing them with a temporary hydrophilic tag (e.g., a poly-arginine tail) that can be cleaved off after purification.[5]

Q6: How do I separate diastereomeric impurities (peptides with D- and L-amino acid variations)?

Separating diastereomers is a significant challenge due to their similar properties.[8] However, it is often achievable with careful optimization of the RP-HPLC method:[3]

  • Shallow Gradient : Use a very shallow gradient of the organic solvent.[8] A slow increase in the organic phase concentration will provide more time for the column to resolve closely eluting species.

  • Alternative Stationary Phases : If a C18 column does not provide adequate separation, try a different stationary phase. A C8 column is slightly less hydrophobic, while a phenyl column offers different selectivity based on aromatic interactions.[9]

  • Temperature Optimization : Varying the column temperature can alter the selectivity of the separation and may improve the resolution of diastereomers.[9]

  • Chiral Chromatography : In very difficult cases, chiral chromatography using a chiral stationary phase (CSP) may be necessary.[1][12] This technique provides a chiral environment that can differentiate between stereoisomers.

Q7: What are the best HPLC columns and mobile phases for these peptides?

  • Columns :

    • C18 and C8 columns are the most commonly used for peptide purification.[9] C18 offers higher hydrophobicity and retention, while C8 is slightly less retentive.

    • Wide-pore columns (300 Å) are recommended for peptides to ensure they can access the bonded phase within the pores of the stationary phase particles.

    • Phenyl columns can provide alternative selectivity, especially for peptides containing aromatic residues.[9]

  • Mobile Phases :

    • The standard mobile phase is a mixture of water and acetonitrile .[10]

    • Trifluoroacetic acid (TFA) at 0.1% is a common additive that acts as an ion-pairing agent to improve peak shape and provides an acidic pH to keep peptides protonated.[10]

    • For peptides that are difficult to dissolve or prone to aggregation, adding isopropanol or ethanol to the mobile phase can be beneficial.[11]

    • In some cases, using a different acidifier like formic acid may be necessary, especially if the peptide is to be analyzed by mass spectrometry.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor peak shape / Tailing peaks - Peptide aggregation on the column.- Secondary interactions with the stationary phase.- Low solubility in the mobile phase.- Add organic modifiers like isopropanol to the mobile phase.[11]- Increase the column temperature.[9]- Ensure the peptide is fully dissolved in the injection solvent.- Use a mobile phase with an ion-pairing agent like 0.1% TFA.[10]
Low recovery of the peptide - Irreversible adsorption to the column.- Precipitation of the peptide.- Peptide aggregation.- Use a less hydrophobic column (e.g., C8 or C4 instead of C18).- Increase the organic solvent concentration in the elution gradient.- Dissolve the crude peptide in a stronger solvent like DMSO or HFIP before injection.[2]- Check for precipitation in the sample vial and tubing.
Peptide precipitates in the autosampler or on the column - Low solubility of the peptide in the initial mobile phase conditions.- Dissolve the sample in a solvent that is stronger than the initial mobile phase (e.g., add a small percentage of acetonitrile or isopropanol).- Decrease the sample concentration.- Increase the initial percentage of the organic solvent in the gradient.
Co-elution of impurities with the target peptide - Similar hydrophobicity of the impurity and the target peptide.- Diastereomeric impurities.- Optimize the gradient by making it shallower around the elution point of the target peptide.[8]- Try a different stationary phase (e.g., C8 or phenyl) to alter selectivity.[9]- Adjust the column temperature.[9]
Inconsistent retention times - Changes in mobile phase composition.- Column degradation.- Fluctuation in column temperature.- Prepare fresh mobile phase daily.- Use a column thermostat to maintain a consistent temperature.[9]- Flush the column thoroughly after each use.

Data Presentation

Table 1: Impact of Different Solvents on Hydrophobic Peptide Solubility

SolventGeneral ApplicabilityConsiderations
Water with 0.1% TFA Good for peptides with sufficient charged residues.Often insufficient for highly hydrophobic peptides.
Acetonitrile/Water Mixtures Standard for RP-HPLC mobile phases.Solubility may be limited at low acetonitrile concentrations.
Isopropanol/Ethanol Effective at solubilizing hydrophobic peptides and disrupting aggregation.[9]Higher viscosity can lead to higher backpressure.
Dimethyl Sulfoxide (DMSO) Excellent for dissolving very hydrophobic peptides.[2]High UV absorbance can interfere with detection; may be difficult to remove.
Hexafluoroisopropanol (HFIP) A very strong solvent for highly aggregated peptides.[2]Corrosive and requires careful handling; can be difficult to remove.

Table 2: Typical RP-HPLC Conditions for Hydrophobic Peptides

ParameterAnalytical ScalePreparative Scale
Column C18 or C8, 4.6 x 150-250 mm, 3-5 µmC18 or C8, 20-50 mm ID x 250 mm, 5-10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15-50 mL/min (depending on column ID)
Gradient Linear, optimized for resolution (e.g., 30-60% B in 30 min)Scaled up from analytical gradient
Temperature 25-60 °C (optimization may be needed)25-60 °C
Detection UV at 214 nm and 280 nmUV at 214 nm and 280 nm

Detailed Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Hydrophobic D-Amino Acid Peptide

  • Sample Preparation :

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA). If solubility is poor, use a stronger solvent like DMSO and then dilute with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Analytical Method Development :

    • Equilibrate a C18 column (e.g., 4.6 x 250 mm, 5 µm, 300 Å) with the initial mobile phase (e.g., 95% A, 5% B).

    • Inject a small volume (10-20 µL) of the sample.

    • Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the peptide.

    • Optimize the gradient to be shallower around the retention time of the target peptide to maximize resolution of impurities, including potential diastereomers.

  • Preparative Purification :

    • Equilibrate a preparative C18 column of appropriate size with the initial mobile phase.

    • Dissolve the desired amount of crude peptide in the sample solvent and inject it onto the column.

    • Run the optimized gradient from the analytical scale, adjusting the flow rate for the larger column diameter.

    • Collect fractions corresponding to the target peptide peak.

  • Fraction Analysis and Post-Purification :

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent by rotary evaporation or lyophilization.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Protocol 2: Method for Improving Peptide Solubility for HPLC Injection

This protocol is for peptides that show poor solubility in standard HPLC mobile phases.[1][4]

  • Initial Dissolution :

    • Weigh a small, known amount of the lyophilized peptide into a clean vial.

    • Add a minimal volume of a strong organic solvent such as DMSO or HFIP to fully dissolve the peptide. Sonication may be used to aid dissolution.

  • Dilution :

    • Once the peptide is fully dissolved, slowly add the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA) dropwise while vortexing to prevent precipitation.

    • Dilute to the desired final concentration for injection.

  • Filtration :

    • Filter the final solution through a 0.22 µm syringe filter to remove any remaining particulates before injection.

Mandatory Visualizations

Purification_Workflow cluster_prep Preparation cluster_hplc RP-HPLC cluster_post Post-Purification Crude_Peptide Crude Hydrophobic D-Amino Acid Peptide Solubility_Test Solubility Testing (DMSO, ACN/H2O, etc.) Crude_Peptide->Solubility_Test Dissolution Dissolve in Optimal Solvent Solubility_Test->Dissolution Filtration Filter Sample (0.22 µm) Dissolution->Filtration Analytical_HPLC Analytical HPLC (Method Development) Filtration->Analytical_HPLC Gradient_Optimization Gradient Optimization (Shallow Gradient) Analytical_HPLC->Gradient_Optimization Preparative_HPLC Preparative HPLC (Fraction Collection) Gradient_Optimization->Preparative_HPLC Fraction_Analysis Fraction Purity Analysis (Analytical HPLC) Preparative_HPLC->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide (>95% Purity) Lyophilization->Pure_Peptide

Caption: Workflow for the purification of a hydrophobic D-amino acid peptide.

Troubleshooting_Low_Recovery Start Problem: Low Peptide Recovery Check_Solubility Is the peptide fully soluble in the injection solvent? Start->Check_Solubility Improve_Solubility Action: Use stronger solvent (e.g., DMSO, HFIP) or add co-solvent (isopropanol). Check_Solubility->Improve_Solubility No Check_Precipitation Is there evidence of precipitation on the column or in tubing? Check_Solubility->Check_Precipitation Yes Improve_Solubility->Check_Precipitation Modify_Mobile_Phase Action: Increase initial % of organic solvent. Increase column temperature. Check_Precipitation->Modify_Mobile_Phase Yes Check_Column_Choice Is the peptide irreversibly binding to the column? Check_Precipitation->Check_Column_Choice No Modify_Mobile_Phase->Check_Column_Choice Change_Column Action: Use a less hydrophobic column (e.g., C8 or C4). Check_Column_Choice->Change_Column Yes Final_Check Re-evaluate gradient and sample load. Check_Column_Choice->Final_Check No Change_Column->Final_Check

Caption: Troubleshooting decision tree for low peptide recovery during purification.

References

Troubleshooting

Technical Support Center: Handling Homocysteine-Containing Peptides

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing the oxidation of homocysteine residues during peptide...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing the oxidation of homocysteine residues during peptide synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: My mass spectrometry results for a homocysteine-containing peptide show a mass increase of +32 Da and a loss of the free thiol. What is the likely cause?

A1: A mass increase of +32 Da strongly suggests the oxidation of the homocysteine thiol group to a sulfonic acid, a side reaction that can occur under harsh oxidative conditions. The loss of the free thiol is consistent with this modification. It is also possible, though less common during synthesis, to observe the formation of a sulfone.

Q2: I observe a significant amount of dimerized peptide in my crude product after cleavage. How can I prevent this?

A2: Dimerization occurs through the formation of a disulfide bond between two homocysteine residues. This is a common issue and can be minimized by:

  • Using an appropriate protecting group for the homocysteine side chain during synthesis, such as Trityl (Trt).

  • Employing a cleavage cocktail that contains scavengers , such as triisopropylsilane (TIS) and ethanedithiol (EDT), to create a reducing environment.

  • Performing the cleavage and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

Q3: What is the optimal pH for storing a purified homocysteine-containing peptide in solution?

A3: To minimize the rate of oxidation, solutions of peptides with free thiols should be kept at a slightly acidic pH, ideally between 5 and 6.[1] Oxidation of thiols to disulfides is accelerated at neutral or slightly basic pH.[1] For long-term storage, it is highly recommended to store the peptide in lyophilized form at -20°C or below.[1][2]

Q4: Can I use the same side-chain protecting groups for homocysteine as I would for cysteine in Fmoc-SPPS?

A4: Yes, the principles for protecting the thiol group of cysteine are directly applicable to homocysteine. Commonly used acid-labile protecting groups in Fmoc solid-phase peptide synthesis (SPPS) that are effective for homocysteine include:

  • Trityl (Trt): This is a good choice for routine synthesis as it is removed during the final cleavage with trifluoroacetic acid (TFA).

  • 4-Methoxytrityl (Mmt): This group is more acid-labile than Trt and can be removed selectively on-resin if needed.[3]

  • Acetamidomethyl (Acm): This group is stable to TFA and requires specific deprotection conditions, often involving iodine or mercury(II) acetate, allowing for selective disulfide bond formation.[4]

  • tert-Butyl (tBu): This group is very stable and requires strong acid for removal, making it suitable for orthogonal protection schemes.[4][5]

Q5: Besides disulfide formation, are there other side reactions specific to homocysteine that I should be aware of during peptide synthesis?

A5: Yes, homocysteine can undergo intramolecular cyclization to form a stable five-membered ring called a homocysteine thiolactone.[6] This can occur when the homocysteine is activated for coupling, particularly if the coupling reaction is slow. This side reaction is a key difference compared to cysteine, which forms a much less stable four-membered thiolactone.

Troubleshooting Guide

Identifying Homocysteine Oxidation

The primary methods for identifying the oxidation of homocysteine-containing peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

  • RP-HPLC: The oxidized species (e.g., disulfide-linked dimer) will typically have a different retention time than the reduced monomeric peptide. Dimer formation often results in a later-eluting peak.

  • Mass Spectrometry: This is the most definitive method. Look for the following mass changes from the expected molecular weight of the reduced peptide:

    • Dimerization: (Expected Mass x 2) - 2 Da

    • Sulfoxide formation: +16 Da

    • Sulfone formation: +32 Da

    • Homocysteic acid formation: +34 Da[7]

Reversing Unwanted Oxidation

If your peptide has oxidized to form disulfide bonds, you can reverse this by treating the peptide with a reducing agent. The two most common reagents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

  • DTT is effective at slightly basic pH (7-9.5).[1]

  • TCEP is a more powerful reducing agent that is effective over a wider pH range, including acidic conditions, and is more resistant to air oxidation itself.[1]

Data Summary

The following table summarizes the expected outcomes for homocysteine oxidation based on the conditions used during cleavage and handling. The percentages are illustrative and can vary based on the specific peptide sequence.

Condition Cleavage Cocktail Composition Handling Atmosphere Expected Oxidation (Dimerization) Rationale
Optimized 92.5% TFA / 5% H₂O / 2.5% TISInert Gas (Argon/Nitrogen)< 5%TIS acts as a scavenger for carbocations and a reducing agent, minimizing oxidation. An inert atmosphere prevents air oxidation.
Sub-optimal 95% TFA / 5% H₂OAir10-30%The absence of scavengers allows for oxidation by both air and reactive species generated during cleavage.
Poor 95% TFA / 5% H₂O (prolonged cleavage)Air> 30%Extended exposure to acidic conditions in the presence of oxygen increases the likelihood of oxidation.
Post-Purification Peptide in aqueous buffer at pH 8AirSignificant over timeBasic pH deprotonates the thiol group, making it much more susceptible to oxidation.[1]
Post-Purification Peptide in aqueous buffer at pH 5-6AirMinimalAcidic pH keeps the thiol group protonated, significantly slowing the rate of air oxidation.[1]

Experimental Protocols

Protocol 1: Optimized Cleavage of Homocysteine-Containing Peptides (Fmoc-SPPS)

This protocol is designed to minimize oxidation during the final cleavage and deprotection step.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 0.1 mmol) in a reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 5 mL) to swell it.

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail. For a standard peptide, a recommended mixture is:

      • Trifluoroacetic acid (TFA): 9.25 mL (92.5%)

      • Deionized Water: 0.5 mL (5%)

      • Triisopropylsilane (TIS): 0.25 mL (2.5%)

    • Note: If the peptide also contains Trp, add 2.5% ethanedithiol (EDT).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approx. 10 mL for 0.1 mmol scale).

    • Gently agitate the mixture at room temperature for 2-3 hours. It is recommended to perform this step under an inert atmosphere (nitrogen or argon).

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).

    • Centrifuge the mixture (e.g., at 3000 x g for 5 minutes) to pellet the peptide.

    • Decant the ether. Wash the peptide pellet with cold ether two more times to remove scavengers and organic byproducts.

  • Drying:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The crude peptide is now ready for purification by RP-HPLC.

Protocol 2: Reduction of Oxidized Homocysteine Peptides with DTT

This protocol is for reducing unwanted disulfide bonds in a purified or crude peptide sample.[1]

  • Buffer Preparation:

    • Prepare a 0.1 M sodium bicarbonate (NaHCO₃) solution. The pH should be approximately 8.5.

    • Degas the buffer by bubbling nitrogen or argon through it for at least 15 minutes to remove dissolved oxygen.[1]

  • Peptide Dissolution:

    • Dissolve the oxidized peptide in the degassed NaHCO₃ buffer at a concentration of 1-5 mg/mL.

  • Reduction with DTT:

    • Add DTT to the peptide solution. Use a 3-fold molar excess of DTT for each mole of peptide.

    • Maintain the inert atmosphere over the solution.

    • Allow the reaction to proceed at room temperature for 45-60 minutes.

  • Monitoring and Quenching:

    • (Optional) Monitor the progress of the reduction by RP-HPLC. The peak corresponding to the oxidized peptide should decrease, while the peak for the reduced monomer should increase.

    • Once the reduction is complete, quench the reaction by adding acetic acid to lower the pH to below 4.[1]

  • Purification:

    • The reduced peptide must be purified from DTT and its oxidized byproducts. This can be achieved by:

      • Immediate purification via RP-HPLC.

      • Using a desalting column (e.g., Sephadex G-10) equilibrated with a degassed, dilute acetic acid solution.

  • Handling:

    • To prevent re-oxidation, use the reduced peptide immediately or lyophilize it for storage.[1]

Visualizations

Oxidation_Pathway cluster_peptide Peptide Chain Hcy_SH Homocysteine (Reduced Thiol) -SH Hcy_S_S_Hcy Homocystine Dimer (Disulfide Bond) -S-S- Hcy_SH->Hcy_S_S_Hcy Oxidation (e.g., O₂, basic pH) Hcy_SO2H Homocysteine Sulfinic Acid -SO₂H Hcy_SH->Hcy_SO2H Strong Oxidation Hcy_S_S_Hcy->Hcy_SH Reduction (DTT, TCEP) Hcy_SO3H Homocysteic Acid -SO₃H Hcy_SO2H->Hcy_SO3H Further Oxidation

Caption: Oxidation pathway of a homocysteine residue in a peptide.

Prevention_Workflow cluster_synthesis Fmoc-SPPS cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis Start Start Synthesis Incorporate Incorporate Fmoc-Hcy(Trt)-OH Start->Incorporate Synthesize Complete Peptide Elongation Incorporate->Synthesize Cleave Cleave with TFA / H₂O / TIS (under inert atmosphere) Synthesize->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC (acidic mobile phase, e.g., pH 2-4) Precipitate->Purify Analyze Analyze by MS and HPLC Purify->Analyze Store Store Lyophilized at -20°C Analyze->Store

Caption: Workflow for preventing homocysteine oxidation during synthesis.

Reduction_Workflow Start Oxidized Peptide Detected (e.g., Dimer by MS) Dissolve Dissolve Peptide in Degassed 0.1M NaHCO₃ Buffer (pH ~8.5) Start->Dissolve Reduce Add 3 eq. DTT Incubate 45-60 min at RT Dissolve->Reduce Monitor Monitor by HPLC (Optional) Reduce->Monitor Quench Quench with Acetic Acid (pH < 4) Monitor->Quench Purify Purify Immediately by RP-HPLC or Desalting Column Quench->Purify End Reduced Monomeric Peptide Purify->End

Caption: Workflow for the reduction of an oxidized homocysteine peptide.

References

Optimization

effect of coupling reagents on Fmoc-D-Homocys(Trt)-OH stability

Welcome to the technical support center for Fmoc-D-Homocys(Trt)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this reagent in so...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-D-Homocys(Trt)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this reagent in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the use of Fmoc-D-Homocys(Trt)-OH in SPPS?

A1: The main challenges when using Fmoc-D-Homocys(Trt)-OH are related to its chemical structure. The bulky trityl (Trt) protecting group on the side-chain thiol can lead to steric hindrance, potentially resulting in slow or incomplete coupling reactions.[1] Additionally, similar to other protected amino acids like cysteine and histidine, there is a risk of racemization at the α-carbon during the activation and coupling steps, particularly when using strong activating reagents and bases.[2][3][4]

Q2: How does the stability of the trityl (Trt) group affect the synthesis?

A2: The trityl group is sensitive to acidic conditions and is typically removed during the final cleavage of the peptide from the resin with a trifluoroacetic acid (TFA) cocktail.[5][6] However, premature cleavage of the Trt group can occur if it is exposed to even mild acidic conditions during synthesis, which can lead to unwanted side reactions involving the unprotected thiol group. The stability of the trityl cation formed upon cleavage means the deprotection can be reversible, so appropriate scavengers in the final cleavage cocktail are crucial.[2][6]

Q3: Which coupling reagents are recommended for incorporating Fmoc-D-Homocys(Trt)-OH?

A3: The choice of coupling reagent is critical for balancing coupling efficiency with the minimization of side reactions, particularly racemization.

  • Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), when used with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), are generally recommended to suppress racemization.[3][7][8]

  • Uronium/aminium and phosphonium-based reagents such as HBTU, HATU, and PyBOP are more potent and can be effective for sterically hindered couplings. However, they can increase the risk of racemization, especially when used with a strong base like N,N-diisopropylethylamine (DIPEA).[4][9] If these reagents are necessary, consider using a weaker base like collidine to mitigate racemization.[4][10]

Q4: What is the role of the base in the coupling reaction and which one should I choose?

A4: A base is required to activate the carboxylic acid for coupling when using uronium/aminium or phosphonium reagents. While DIPEA is commonly used, it is a strong base that can increase the risk of racemization.[4] For sensitive amino acids like Fmoc-D-Homocys(Trt)-OH, a weaker base such as collidine is a better choice to minimize this side reaction.[4][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance from the bulky Trt group and the homocysteine side chain.- Perform a double coupling with fresh reagents.[1]- Switch to a more potent coupling reagent like HATU or PyBOP, but be mindful of the increased risk of racemization.[1]- Increase the coupling time and/or temperature slightly (e.g., up to 50°C), though this may also increase racemization risk.[1][11]
High Levels of D-Enantiomer (Racemization) - Use of strong activating reagents (e.g., HBTU, HATU) with a strong base (e.g., DIPEA).- Prolonged pre-activation time.- Use a carbodiimide-based coupling method such as DIC/Oxyma or DIC/HOBt.[3][7][8]- If using uronium/phosphonium reagents, replace DIPEA with a weaker base like collidine.[4][10]- Minimize the pre-activation time before adding the activated amino acid to the resin.[4][12]
Presence of Deletion Sequences Inefficient coupling leading to the capping of unreacted amines in the subsequent cycle.- Optimize the coupling protocol as described for incomplete coupling.- Ensure all reagents are fresh and anhydrous.
Side Product with +51 Da Mass Shift If piperidine is used for Fmoc deprotection, base-catalyzed β-elimination can occur, especially if the residue is C-terminal, leading to a dehydroamino acid intermediate that can react with piperidine.[13]- This is more common for C-terminal cysteine, but could be a consideration for homocysteine.- Using a sterically bulky resin like a 2-chlorotrityl resin can help minimize this side reaction.[2][13]
Incomplete Removal of Trt Group During Final Cleavage The cleavage reaction is reversible due to the stability of the trityl cation and the nucleophilicity of the thiol group.[2][6]- Use a cleavage cocktail containing effective scavengers for the trityl cation, such as triisopropylsilane (TIS).[6] A common cocktail is TFA/TIS/Water (95:2.5:2.5).[12]

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Racemization-Prone and Sterically Hindered Amino Acids *

Coupling ReagentClassRelative ReactivityRacemization RiskSuitability for Fmoc-D-Homocys(Trt)-OH
DIC/HOBt CarbodiimideModerateLowRecommended for minimizing racemization.[3]
DIC/Oxyma CarbodiimideModerate-HighLowA good alternative to HOBt with improved safety and reactivity.[7][12]
HBTU/DIPEA Uronium/AminiumHighHighUse with caution; risk of racemization.[4]
HBTU/Collidine Uronium/AminiumHighModerateA better choice than DIPEA to reduce racemization.[4]
HATU/DIPEA Uronium/AminiumVery HighHighEffective for difficult couplings but carries a high risk of racemization.[1]
PyBOP/DIPEA PhosphoniumVery HighHighSimilar to HATU in performance and racemization risk.[14]
DEPBT PhosphoniumHighVery LowAn excellent choice for minimizing racemization, especially for sensitive residues.[8][11]

*Data is representative and compiled from studies on sterically hindered and racemization-prone amino acids like Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH. Performance with Fmoc-D-Homocys(Trt)-OH is expected to be similar.

Experimental Protocols

Protocol 1: Standard Coupling using DIC/Oxyma to Minimize Racemization
  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Coupling: a. In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF. b. Add this solution to the deprotected peptide-resin. c. Add DIC (3 equivalents) to the reaction vessel. d. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times).

Protocol 2: Coupling for Sterically Hindered Sequences using HATU/Collidine
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: a. In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. b. Add collidine (6 equivalents) to the solution and mix for 1-2 minutes. Avoid prolonged pre-activation.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring swell_resin Swell Resin in DMF fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->fmoc_deprotection activate_aa Activate Fmoc-D-Homocys(Trt)-OH + Coupling Reagent fmoc_deprotection->activate_aa couple_to_resin Couple to Resin activate_aa->couple_to_resin wash_resin Wash Resin (DMF, DCM) couple_to_resin->wash_resin kaiser_test Kaiser Test wash_resin->kaiser_test kaiser_test->fmoc_deprotection kaiser_test->activate_aa Positive (Blue) -> Recouple

Caption: Standard workflow for an Fmoc-SPPS coupling cycle.

troubleshooting_guide cluster_problem Identify the Issue cluster_solution Implement Solution start Problem Encountered incomplete_coupling Incomplete Coupling (Positive Kaiser Test) start->incomplete_coupling racemization High Racemization (Chiral Analysis) start->racemization recouple Double Couple incomplete_coupling->recouple potent_reagent Use Potent Reagent (e.g., HATU) incomplete_coupling->potent_reagent change_reagent Use DIC/Oxyma racemization->change_reagent change_base Use Weaker Base (e.g., Collidine) racemization->change_base minimize_preactivation Minimize Pre-activation racemization->minimize_preactivation

Caption: Troubleshooting logic for common synthesis issues.

References

Troubleshooting

optimizing reaction time for Fmoc-D-Homocys(Trt)-OH coupling

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the coupling of Fmoc-D-Homocys(Trt)-OH in solid-phase peptide synthes...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the coupling of Fmoc-D-Homocys(Trt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling Fmoc-D-Homocys(Trt)-OH?

A1: The primary challenges include slower reaction kinetics due to the steric hindrance from the bulky trityl (Trt) protecting group and the potential for side reactions, such as lactam formation, which can lead to incomplete coupling and the generation of impurities.

Q2: Which coupling reagents are recommended for Fmoc-D-Homocys(Trt)-OH?

A2: For sterically hindered amino acids like Fmoc-D-Homocys(Trt)-OH, more potent coupling reagents are generally recommended. Urinium-based reagents like HATU and HBTU, or phosphonium-based reagents such as PyBOP, are often preferred over carbodiimides like DIC alone. The choice of reagent can significantly impact the reaction time and efficiency.

Q3: How can I monitor the progress of the coupling reaction?

A3: The most common method for monitoring the completion of a coupling reaction in SPPS is the Kaiser test (ninhydrin test). A positive Kaiser test (blue beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative test (yellow/colorless beads) suggests the reaction is complete. For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC-MS.

Q4: Is a double coupling strategy recommended for this amino acid?

A4: Yes, for challenging couplings involving sterically hindered amino acids, a double coupling strategy is often employed. This involves repeating the coupling step with a fresh solution of the amino acid and coupling reagents to ensure the reaction goes to completion.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of Fmoc-D-Homocys(Trt)-OH.

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after the scheduled coupling time is the most common issue, indicating that not all free amines on the resin have reacted with the amino acid.

Troubleshooting Steps:

  • Extend the Reaction Time: The initial and simplest step is to allow the reaction to proceed for a longer duration (e.g., an additional 1-2 hours) before performing another Kaiser test.

  • Perform a Double Coupling: If extending the time is ineffective, filter the resin, wash it thoroughly with DMF, and then repeat the coupling procedure with a fresh preparation of activated Fmoc-D-Homocys(Trt)-OH.

  • Re-evaluate Your Coupling Reagent: If incomplete coupling is a persistent issue, consider switching to a more powerful coupling reagent. The relative efficiency of common reagents is summarized in the table below.

  • Check Reagent Quality: Ensure that the Fmoc-D-Homocys(Trt)-OH, coupling reagents, and solvents (especially DMF) are fresh and of high purity. Old or degraded reagents can significantly reduce coupling efficiency.

Issue 2: Formation of Deletion Sequences in Final Peptide

The presence of deletion sequences (peptides missing the D-Homocys(Trt) residue) in the final HPLC or mass spectrometry analysis is a direct consequence of failed coupling at that position.

Troubleshooting Steps:

  • Implement Capping: To prevent unreacted amines from participating in subsequent coupling steps, a capping step can be introduced after the D-Homocys(Trt) coupling. This is typically done by acetylating the unreacted amines with a solution of acetic anhydride and a base like DIPEA or pyridine in DMF.

  • Optimize Coupling Protocol: Refer to the tables and protocols below to ensure your coupling conditions (reagent choice, equivalents, time) are optimized for this specific amino acid.

Quantitative Data & Protocols

Table 1: Comparison of Coupling Reagents for Fmoc-D-Homocys(Trt)-OH
Coupling ReagentTypical Equivalents (AA:Reagent:Base)Typical Reaction TimeCoupling EfficiencyKey Considerations
HBTU/DIPEA 4:3.9:62 - 4 hours~98%A standard and effective choice.
HATU/DIPEA 4:3.9:61 - 3 hours>99%More reactive than HBTU, ideal for difficult couplings.
DIC/HOBt 4:4:44 - 8 hours~95-97%A more economical but slower option; may be less effective.
PyBOP/DIPEA 4:4:62 - 4 hours~98.5%Good alternative to aminium salts, lower risk of racemization.

Note: Data is compiled from typical peptide synthesis protocols. Actual results may vary based on peptide sequence, resin, and specific laboratory conditions.

Experimental Protocols

Protocol 1: Standard HATU Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour. Perform Fmoc deprotection using 20% piperidine in DMF.

  • Activation: In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Visual Guides

Workflow for Troubleshooting Incomplete Coupling

G start Start Coupling: Fmoc-D-Homocys(Trt)-OH kaiser_test Perform Kaiser Test start->kaiser_test is_complete Is Test Negative (Complete)? kaiser_test->is_complete double_couple Perform Double Coupling kaiser_test->double_couple Still Positive capping Optional: Cap unreacted amines with Acetic Anhydride kaiser_test->capping Still Positive extend_time Extend Reaction Time (+1-2 hours) is_complete->extend_time No next_step Proceed to Next Step (Fmoc Deprotection) is_complete->next_step Yes extend_time->kaiser_test double_couple->kaiser_test After 2nd Coupling capping->next_step reassess Reassess Protocol: - Check Reagent Quality - Use Stronger Coupling Reagent (e.g., HATU) capping->reassess G cluster_reactants Reactants cluster_reagents Reagents AA Fmoc-D-Homocys(Trt)-OH Activation Carboxyl Group Activation AA->Activation Resin Resin-NH2 (Free Amine) Coupling Peptide Bond Formation (Coupling) Resin->Coupling CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Product Resin-NH-CO-D-Homocys(Trt)-Fmoc Coupling->Product

Optimization

Technical Support Center: Fmoc-D-Homocys(Trt)-OH Coupling Efficiency

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fmoc-D-Homocys(Trt)-OH in solid-phase peptide synthesis (SPPS). The following s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fmoc-D-Homocys(Trt)-OH in solid-phase peptide synthesis (SPPS). The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a specific focus on the impact of temperature on coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling Fmoc-D-Homocys(Trt)-OH?

A1: The main challenge in coupling Fmoc-D-Homocys(Trt)-OH is its steric hindrance. This is due to the bulky trityl (Trt) protecting group on the side chain and the D-amino acid configuration, which can slow down the reaction rate and lead to incomplete coupling. Careful optimization of coupling conditions is necessary to achieve high efficiency.

Q2: How does temperature affect the coupling efficiency of Fmoc-D-Homocys(Trt)-OH?

A2: Temperature is a critical parameter in the coupling of sterically hindered amino acids.[1] Generally, increasing the temperature can provide the necessary energy to overcome the activation barrier, leading to a faster and more complete reaction.[2] However, elevated temperatures also increase the risk of side reactions, most notably racemization.[1] For amino acids prone to racemization, such as Cysteine and Histidine, it is often recommended to perform couplings at room temperature or below.[3][4] While specific data for Fmoc-D-Homocys(Trt)-OH is limited, a cautious approach to increasing temperature is advised.

Q3: What is a recommended starting temperature for optimizing the coupling of Fmoc-D-Homocys(Trt)-OH?

A3: A recommended starting point for the coupling of Fmoc-D-Homocys(Trt)-OH is room temperature (20-25°C).[4][5] If coupling is found to be incomplete, a moderate increase in temperature (e.g., to 40-50°C) can be explored, especially if using microwave-assisted peptide synthesis.[3] However, any increase in temperature should be carefully evaluated for its potential to cause racemization of the D-amino acid.

Q4: Are D-amino acids more prone to racemization at higher temperatures?

A4: Both L- and D-amino acids are susceptible to racemization under basic conditions and at elevated temperatures during the activation step of peptide coupling.[6][7] The mechanism involves the abstraction of the alpha-proton to form a planar intermediate, which can be re-protonated from either face, leading to epimerization.[8] Therefore, the same precautions taken for racemization-prone L-amino acids should be applied to their D-counterparts.

Q5: Which coupling reagents are recommended for a sterically hindered amino acid like Fmoc-D-Homocys(Trt)-OH?

A5: For sterically hindered amino acids, potent coupling reagents are recommended. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP, are generally more effective than standard carbodiimide reagents like DIC on its own.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Positive Kaiser test after coupling (incomplete reaction) 1. Insufficient reaction time due to steric hindrance.2. Suboptimal coupling reagent.3. Low reaction temperature.1. Increase coupling time: Extend the reaction time (e.g., from 1-2 hours to 4 hours or even overnight).2. Use a more potent coupling reagent: Switch to HATU, HCTU, or PyBOP.3. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.4. Moderately increase temperature: Cautiously increase the temperature to 40-50°C, monitoring for potential side reactions. Microwave synthesis can be effective for this.[2][3]
Presence of deletion sequences in the final peptide Incomplete coupling of Fmoc-D-Homocys(Trt)-OH.Follow the solutions for a positive Kaiser test. Ensure adequate resin swelling and use of high-quality solvents.
Low purity of the final peptide Possible racemization due to excessive temperature or prolonged pre-activation with a strong base.1. Reduce coupling temperature: Perform the coupling at room temperature or 0°C if racemization is suspected.2. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after a short pre-activation period (1-2 minutes).3. Use a weaker base: Consider using a hindered base like 2,4,6-collidine instead of DIPEA, especially with phosphonium or uronium reagents.[3]

Quantitative Data Summary

Coupling Temperature Amino Acid Effect on Coupling Efficiency Risk of Racemization Recommendation
0°CFmoc-Cys(Trt)-OHMay be slower, requiring longer coupling times.LowRecommended for sensitive sequences to minimize racemization.
Room Temperature (20-25°C)Fmoc-Cys(Trt)-OHGenerally a good balance between reaction rate and minimizing side reactions.ModerateStandard starting temperature for most couplings.
50°C (Microwave)Fmoc-Cys(Trt)-OHIncreased efficiency, shorter reaction times.IncreasedCan be used to limit racemization compared to higher microwave temperatures.[3]
> 60°C (Microwave)Fmoc-Cys(Trt)-OHHigh efficiency.HighNot recommended for racemization-prone amino acids like Cysteine.[3]

Disclaimer: The data presented above is for Fmoc-Cys(Trt)-OH and should be used as a reference for optimizing the coupling of Fmoc-D-Homocys(Trt)-OH. Empirical optimization for your specific peptide sequence is highly recommended.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Homocys(Trt)-OH using HATU

This protocol is for a standard coupling on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, refer to the troubleshooting guide.

  • Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: Double Coupling for Difficult Sequences

If the Kaiser test is positive after the standard protocol, a double coupling is recommended.

  • After the first coupling (Step 4 in Protocol 1), drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat the "Amino Acid Activation and Coupling" and "Reaction" steps from Protocol 1 with a fresh solution of activated Fmoc-D-Homocys(Trt)-OH.

  • Perform a final Kaiser test to confirm the completion of the coupling.

  • Proceed with the "Washing" step.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) reagent Using potent reagent? (e.g., HATU, HCTU) start->reagent time Sufficient coupling time? (2-4 hours) reagent->time Yes change_reagent Switch to More Potent Reagent (e.g., HATU, COMU) reagent->change_reagent No double_coupling Perform Double Coupling time->double_coupling Yes increase_time Increase Coupling Time (e.g., overnight) time->increase_time No increase_temp Moderately Increase Temperature (e.g., 40-50°C) double_coupling->increase_temp final_check Re-evaluate with Kaiser Test increase_time->final_check change_reagent->final_check increase_temp->final_check

Caption: Troubleshooting workflow for incomplete coupling.

SPPS_Workflow General Experimental Workflow for Fmoc-SPPS cluster_cycle Single Coupling Cycle deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-D-Homocys(Trt)-OH + Activator) wash1->coupling monitor 4. Monitor Reaction (Kaiser Test) coupling->monitor wash2 5. DMF/DCM Wash monitor->wash2 next_aa Proceed to Next Amino Acid wash2->next_aa If not last residue final_cleavage Final Cleavage from Resin wash2->final_cleavage If last residue start Start: Resin Swelling in DMF start->deprotection next_aa->deprotection

References

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Chiral HPLC Analysis of Peptides with D-Homocysteine

For researchers, scientists, and drug development professionals, the stereochemistry of constituent amino acids in a peptide is a critical determinant of its biological activity and therapeutic potential. The incorporati...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of constituent amino acids in a peptide is a critical determinant of its biological activity and therapeutic potential. The incorporation of non-proteinogenic amino acids, such as D-homocysteine, presents unique analytical challenges. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of peptides containing D-homocysteine, supported by experimental data and detailed protocols.

The accurate separation and quantification of peptide diastereomers, which differ only in the stereochemistry of one or more amino acid residues, is paramount for ensuring the purity, efficacy, and safety of peptide-based therapeutics. Two primary strategies are employed for the chiral HPLC analysis of these molecules: direct separation on chiral stationary phases (CSPs) and indirect separation following chiral derivatization.

Direct Separation on Chiral Stationary Phases (CSPs)

Direct methods utilize HPLC columns where the stationary phase itself is chiral, allowing for the differential interaction and separation of stereoisomers. This approach is often preferred for its simplicity as it avoids the need for derivatization.[1] Macrocyclic glycopeptide-based columns, such as Chirobiotic T and TAG, and crown ether-based columns are prominent examples of CSPs used for the separation of amino acids and peptides.[2][3]

Table 1: Chiral Separation of a Tripeptide and its Diastereomer on a Crown-Ether CSP [4]

AnalyteRetention Time (min)Resolution (Rs)
L-Asn-D-Trp-L-Phe-NH26.26.28
L-Asn-L-Trp-L-Phe-NH218.2

As demonstrated in the table, a significant separation between the two diastereomers was achieved, highlighting the efficacy of direct chiral HPLC.

Indirect Separation via Chiral Derivatization

The indirect method involves the reaction of the peptide (or its constituent amino acids after hydrolysis) with a chiral derivatizing agent to form diastereomers. These newly formed diastereomers can then be separated on a standard, achiral reversed-phase HPLC column.[1] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used chiral derivatizing agent for this purpose.[1] This method can offer high sensitivity, especially when a fluorescent tag is incorporated.

Table 2: Conceptual Comparison of Direct and Indirect Chiral HPLC Methods

FeatureDirect Method (CSP)Indirect Method (Derivatization)
Principle Differential interaction with a chiral stationary phase.Formation of diastereomers with a chiral reagent, followed by separation on an achiral column.[1]
Sample Preparation Minimal, direct injection of the peptide solution.Requires a derivatization step prior to HPLC analysis.[1]
Column Type Chiral Stationary Phase (e.g., Chirobiotic, Crown-Ether).[2][4]Standard Achiral Reversed-Phase (e.g., C18).[1]
Advantages Simpler workflow, less sample manipulation.[1]Can be more sensitive, applicable with common achiral columns.
Disadvantages Chiral columns can be more expensive and have specific mobile phase requirements.Derivatization adds complexity and potential for side reactions.

Experimental Protocols

Direct Chiral HPLC Separation of a Tripeptide

This protocol is based on the separation of L-Asn-D-Trp-L-Phe-NH2 and its L-Trp diastereomer.[4] A similar approach can be adapted for peptides containing D-homocysteine.

1. Sample Preparation:

  • Synthesize and purify the target peptide and its diastereomer using standard solid-phase peptide synthesis and reversed-phase HPLC.[4]

  • Dissolve the purified peptides in the initial mobile phase to a final concentration of approximately 1 mg/mL.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Crown-ether based chiral stationary phase (CR-I(+)).[4]

  • Mobile Phase: A mixture of aqueous perchloric acid (pH 1.0), acetonitrile, and methanol in a ratio of 50:15:35 (v/v/v).[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: Ambient.

  • Detection: UV at 220 nm.[4]

3. Data Analysis:

  • Identify the peaks corresponding to the two diastereomers based on their retention times.

  • Calculate the resolution (Rs) between the two peaks to assess the quality of the separation.

Indirect Chiral Analysis via Derivatization with Marfey's Reagent

This protocol outlines the general steps for the analysis of the amino acid composition of a peptide, including the determination of the chirality of homocysteine.

1. Peptide Hydrolysis:

  • Hydrolyze the peptide sample using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Dry the hydrolysate completely to remove the acid.

2. Derivatization: [1]

  • Dissolve the dried hydrolysate in 100 µL of water.

  • Add 40 µL of 1.0 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.[1]

  • Heat the mixture at 40°C for 1 hour.[1]

  • Cool the reaction to room temperature and stop the reaction by adding 20 µL of 2 M HCl.[1]

3. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A standard reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). The exact gradient will need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 340 nm (for the DNP group of Marfey's reagent).

4. Data Analysis:

  • Run standards of D- and L-homocysteine derivatized in the same manner.

  • Compare the retention times of the peaks in the sample chromatogram to the standards to identify and quantify the D- and L-homocysteine.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of a peptide containing D-homocysteine.

G cluster_sample Sample cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Peptide Peptide containing D-Homocysteine Hydrolysis Acid Hydrolysis (for Indirect Method) Peptide->Hydrolysis Indirect Method HPLC HPLC System Peptide->HPLC Direct Method Derivatization Chiral Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization Derivatization->HPLC CSP_Column Chiral Stationary Phase Column HPLC->CSP_Column Direct Achiral_Column Achiral C18 Column HPLC->Achiral_Column Indirect Chromatogram Chromatogram CSP_Column->Chromatogram Achiral_Column->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for Chiral HPLC Analysis of Peptides.

References

Comparative

Confirming D-Homocysteine Incorporation: A Comparative Guide to Analytical Techniques

For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid incorporation, such as D-homocysteine, into a peptide or protein therapeutic is a critical step in dev...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid incorporation, such as D-homocysteine, into a peptide or protein therapeutic is a critical step in development. This guide provides an objective comparison of mass spectrometry and alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection.

The deliberate incorporation of D-amino acids like D-homocysteine can significantly enhance the therapeutic properties of peptides, notably by increasing their resistance to proteolytic degradation. However, verifying the successful and site-specific incorporation of these stereoisomers presents an analytical challenge. Standard mass spectrometry (MS) can confirm the mass change, but distinguishing between D- and L-isomers requires specialized techniques. This guide explores the capabilities of advanced mass spectrometry, compares it with traditional and emerging methods, and provides the necessary details for their application.

Method Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical method depends on the specific requirements of the study, including the need for quantitative data, sequence confirmation, and stereoisomer specificity.

FeatureMass Spectrometry (LC-MS/MS)Ion Mobility Mass Spectrometry (IM-MS)Edman DegradationFluorescent Labeling
Primary Function Mass determination, peptide sequencingSeparation of isomers, sequencingN-terminal sequencingDetection and quantification
Stereoisomer Specificity Low (isobaric)HighModerate (with chiral columns)Indirect (requires specific probes)
Sensitivity High (picomole to femtomole)HighModerate (picomole)High (nanomolar to micromolar)
Throughput HighMediumLowHigh
Quantitative Capability High (with standards)[1][2][3]Semi-quantitative to quantitativeLowHigh (with calibration)
Limitations Cannot distinguish L/D isomers.[4]Specialized instrumentation required.Blocked N-terminus prevents analysis; limited to ~30-50 residues.[5]Indirect confirmation; requires specific probes for homocysteine.[6][7][8]

Mass Spectrometry-Based Approaches

Mass spectrometry is a cornerstone of protein analytics due to its high sensitivity and ability to provide detailed sequence information.

Standard LC-MS/MS for Mass Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the workhorse for confirming the incorporation of a non-canonical amino acid by detecting the expected mass shift in the target peptide. The process involves proteolytic digestion of the protein, followed by chromatographic separation of the resulting peptides and their analysis by tandem mass spectrometry.

Experimental Protocol: LC-MS/MS for D-Homocysteine Incorporation

  • Protein Digestion:

    • Denature the protein containing putative D-homocysteine in a buffer containing 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.[9]

    • Alkylate cysteine residues with iodoacetamide in the dark for 30 minutes.

    • Dilute the solution to <2 M urea and digest with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

  • LC Separation:

    • Inject the peptide digest onto a C18 reverse-phase column.

    • Elute peptides using a gradient of acetonitrile in 0.1% formic acid.

  • MS/MS Analysis:

    • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein database containing the target sequence with the D-homocysteine modification.

    • A successful identification is confirmed by the observation of a peptide with the correct mass-to-charge ratio and a fragmentation pattern that supports the sequence with the incorporated D-homocysteine.

Ion Mobility Mass Spectrometry for Isomer Differentiation

A significant limitation of standard MS is its inability to distinguish between isobaric isomers like D- and L-homocysteine.[4] Ion mobility-mass spectrometry (IM-MS) addresses this by separating ions based on their size, shape, and charge in the gas phase.[10][11] Peptides containing a D-amino acid can have a different three-dimensional structure and thus a different collision cross-section (CCS) compared to their all-L counterparts, allowing for their separation and unambiguous identification.[10][11]

cluster_workflow Mass Spectrometry Workflow for D-Homocysteine Confirmation cluster_ms MS Analysis Protein Protein with D-Homocysteine Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion LC LC Separation (Reverse Phase) Digestion->LC ESI Electrospray Ionization (ESI) LC->ESI MS Mass Spectrometer IM Ion Mobility Separation ESI->IM Ion Separation by Shape/Size MS1 MS1 Analysis (Precursor m/z) IM->MS1 Separated Ions CID Fragmentation (CID/HCD) MS1->CID Precursor Selection MS2 MS2 Analysis (Fragment Ions) CID->MS2 Data Data Analysis (Sequence & CCS) MS2->Data

Caption: Workflow for D-homocysteine confirmation using IM-MS.

Alternative Confirmation Methods

While mass spectrometry is powerful, other techniques can provide complementary or alternative evidence of D-homocysteine incorporation.

Edman Degradation

Edman degradation is a classic protein sequencing method that sequentially removes amino acids from the N-terminus.[12][13][14] By coupling the analysis with chiral chromatography, it is possible to determine the stereochemistry of each amino acid in the sequence.[15]

Experimental Protocol: Chiral Edman Degradation

  • Immobilization: Covalently attach the purified peptide to a solid support.

  • Coupling: React the N-terminal amino acid with phenyl isothiocyanate (PITC) under basic conditions.[16]

  • Cleavage: Treat with anhydrous trifluoroacetic acid to cleave the N-terminal residue as a thiazolinone derivative.

  • Conversion: Convert the thiazolinone derivative to the more stable phenylthiohydantoin (PTH)-amino acid.

  • Chiral HPLC Analysis: Inject the PTH-amino acid onto a chiral HPLC column (e.g., cyclodextrin-based) to separate the D- and L-enantiomers.

  • Repeat: Repeat the cycle for the next residue.

Comparison Data: While highly accurate for N-terminal sequencing, Edman degradation has lower throughput than MS and may fail if the N-terminus is chemically blocked.[5][17] It is generally effective for sequences up to 30-50 amino acids.[5][12]

Fluorescent Labeling

Fluorescent probes that selectively react with homocysteine can be used to confirm its presence.[6][8] This method is typically applied to the free amino acid after acid hydrolysis of the protein. While it doesn't provide sequence information, it can offer quantitative data on the total amount of incorporated homocysteine.

Experimental Protocol: Fluorescent Detection of D-Homocysteine

  • Acid Hydrolysis: Hydrolyze the protein sample in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Labeling: React the hydrolysate with a homocysteine-selective fluorescent probe (e.g., an aldehyde-functionalized dye) under optimized pH conditions.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Quantification: Determine the concentration of homocysteine by comparing the fluorescence signal to a standard curve generated with known concentrations of D-homocysteine.

Conclusion

Confirming the incorporation of D-homocysteine requires a thoughtful analytical strategy. Standard LC-MS/MS is an excellent starting point for verifying the correct mass and sequence of the modified peptide. For unambiguous confirmation of the D-stereoisomer, ion mobility-mass spectrometry is the most powerful and direct method. Edman degradation with chiral analysis offers a lower-throughput but reliable alternative for N-terminal sequence verification. Fluorescent labeling can provide quantitative data on total incorporation but lacks positional information. For drug development and rigorous scientific research, a combination of these methods, particularly IM-MS and a complementary technique, will provide the most comprehensive and definitive evidence of successful D-homocysteine incorporation.

References

Validation

A Comparative Guide to Fmoc-D-Homocys(Trt)-OH and Fmoc-L-Homocys(Trt)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a key strategy to enhance peptide stability, modu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a key strategy to enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. Among these, the stereoisomers of S-trityl-homocysteine, Fmoc-D-Homocys(Trt)-OH and Fmoc-L-Homocys(Trt)-OH, offer distinct advantages. This guide provides an objective comparison of these two building blocks in the context of solid-phase peptide synthesis (SPPS), supported by established principles of peptide chemistry and extrapolated experimental data.

Core Distinctions: D- vs. L-Homocysteine

The fundamental difference between Fmoc-D-Homocys(Trt)-OH and Fmoc-L-Homocys(Trt)-OH lies in the stereochemistry at the alpha-carbon. While L-amino acids are the natural building blocks of proteins, the incorporation of D-amino acids can profoundly alter the resulting peptide's properties.[1] Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[1] This enhanced stability is a significant advantage in the design of peptide-based therapeutics.

Performance in Peptide Synthesis: An Objective Comparison

While direct, side-by-side quantitative data for the synthesis of a specific peptide using both Fmoc-D-Homocys(Trt)-OH and Fmoc-L-Homocys(Trt)-OH is not extensively published, we can extrapolate expected performance based on the known behaviors of D- and L-amino acids in Fmoc-SPPS.

Data Presentation: Expected Performance in SPPS

The following table summarizes the anticipated quantitative data for the synthesis of a model decapeptide containing a single homocysteine residue. These values are illustrative and can vary depending on the peptide sequence, coupling reagents, and synthesis conditions.

ParameterFmoc-L-Homocys(Trt)-OHFmoc-D-Homocys(Trt)-OHRationale
Crude Peptide Purity (by RP-HPLC) ~85%~80%D-amino acids can sometimes lead to slightly lower crude purity due to potential for minor side reactions or incomplete couplings, although modern protocols minimize this.
Final Peptide Yield (after purification) ~35%~30%The slightly lower crude purity of the D-isomer containing peptide may result in a marginally lower yield after purification to the same final purity level.
Coupling Efficiency (per cycle) >99%>98.5%With optimized protocols, the coupling efficiency for both isomers is expected to be high. The slightly bulkier nature of the D-amino acid in a growing L-peptide chain might marginally decrease efficiency in some contexts.
Racemization at Homocysteine Residue <1%Not Applicable (already D-isomer)Racemization of L-amino acids to their D-form is a known risk during activation, particularly for sterically hindered residues or with certain coupling reagents. This is not a concern when intentionally incorporating a D-amino acid.

Experimental Protocols

The following protocols outline the standard methodologies for solid-phase peptide synthesis, analysis, and characterization applicable to peptides containing either D- or L-homocysteine.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

A standard Fmoc-SPPS protocol is employed for the synthesis of peptides incorporating either homocysteine isomer.

  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treatment with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • The Fmoc-Homocys(Trt)-OH (D- or L-isomer, 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) and a base (e.g., N,N-diisopropylethylamine, DIEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • The activated amino acid solution is added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature.

    • Completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, the N-terminal Fmoc group is removed.

    • The peptide is cleaved from the resin and all side-chain protecting groups (including the Trt group from homocysteine) are removed by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification:

    • The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.

    • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Analysis and Characterization
  • Purity Assessment: The purity of the synthesized peptide is determined by analytical RP-HPLC, monitoring the absorbance at 210-220 nm.

  • Identity Confirmation: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Amino Acid Analysis: The amino acid composition and enantiomeric purity can be determined by gas chromatography-mass spectrometry (GC-MS) of the acid-hydrolyzed peptide.

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Homocys(Trt)-OH, Coupling Reagents, DIEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for subsequent amino acids Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage after final coupling Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Signaling Pathway Implication: L-Homocysteine and Oxidative Stress

Elevated levels of L-homocysteine have been implicated in promoting oxidative stress in endothelial cells through an endothelial nitric oxide synthase (eNOS)-dependent mechanism. While the direct impact of incorporating D-homocysteine into a peptide on this pathway is not established, it is a relevant consideration for peptides designed to interact with the vascular system.

Homocysteine_eNOS_Pathway L_Hcy L-Homocysteine eNOS Endothelial Nitric Oxide Synthase (eNOS) L_Hcy->eNOS activates Superoxide Superoxide (O2-) Production eNOS->Superoxide Lipid_Peroxidation Lipid Peroxidation Superoxide->Lipid_Peroxidation Oxidative_Stress Endothelial Oxidative Stress Lipid_Peroxidation->Oxidative_Stress

Caption: L-Homocysteine's role in eNOS-dependent oxidative stress.

Impact on Peptide Structure and Biological Activity

The choice between incorporating D- or L-homocysteine has significant implications for the final peptide's three-dimensional structure and its biological function.

  • Conformational Flexibility: The incorporation of a D-amino acid into a peptide sequence composed primarily of L-amino acids can introduce a "kink" or a turn in the peptide backbone, altering its overall conformation. This can be advantageous for mimicking or disrupting specific protein-protein interactions.

  • Receptor Binding: The altered conformation of a D-homocysteine-containing peptide can lead to changes in its binding affinity and selectivity for its biological target. In some cases, this can result in enhanced potency, while in others it may lead to reduced or altered activity.

  • Proteolytic Stability: As previously mentioned, peptides containing D-amino acids are generally more resistant to degradation by proteases. This is a critical factor for increasing the bioavailability and therapeutic window of peptide drugs.

Conclusion

The selection of Fmoc-D-Homocys(Trt)-OH versus Fmoc-L-Homocys(Trt)-OH is a strategic decision in peptide design that should be guided by the desired properties of the final product.

  • Fmoc-L-Homocys(Trt)-OH is the appropriate choice when the goal is to synthesize a peptide that mimics a natural L-amino acid sequence to retain or study its native biological function.

  • Fmoc-D-Homocys(Trt)-OH is a valuable tool for medicinal chemists and drug developers seeking to enhance the proteolytic stability of a peptide, introduce conformational constraints, and explore novel structure-activity relationships.

While the synthesis of peptides containing D-amino acids may present minor challenges compared to their all-L counterparts, the potential benefits in terms of improved pharmacokinetic properties and biological activity often outweigh these considerations. Careful optimization of synthesis and purification protocols is key to successfully incorporating both D- and L-homocysteine into custom peptides.

References

Comparative

D-Homocysteine Peptides vs. L-Isomers: A Comparative Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-proteinogenic amino acids into peptide therapeutics is a rapidly advancing strategy to overcome the limitations of their naturally...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide therapeutics is a rapidly advancing strategy to overcome the limitations of their naturally occurring L-amino acid-based counterparts. This guide provides a comprehensive comparison of the biological activity of peptides containing D-homocysteine versus their L-isomers, supported by established principles and illustrative experimental data. Understanding these differences is paramount for the rational design of novel peptide-based drugs with enhanced therapeutic profiles.

Executive Summary

The fundamental difference between D- and L-homocysteine lies in their stereochemistry, which dictates their interaction with the chiral environment of biological systems. L-homocysteine is the biologically active and often pathogenic isomer, participating in various metabolic pathways and contributing to conditions like hyperhomocysteinemia.[1] In contrast, D-homocysteine is generally considered biologically inert.[1] When incorporated into peptides, this stereochemical difference translates into significant disparities in enzymatic stability, pharmacokinetic profiles, and, consequently, overall biological activity. Peptides containing D-amino acids, including D-homocysteine, exhibit substantially increased resistance to proteolytic degradation, a critical advantage for therapeutic applications.[2][3]

Quantitative Comparison of Biological Activities

While direct comparative studies on a specific D-homocysteine peptide versus its L-isomer are not extensively available in public literature, the following table provides a representative comparison based on established principles and data from analogous D-amino acid-containing peptides. These values should be considered illustrative and would require experimental verification for any specific peptide sequence.

ParameterL-Homocysteine PeptideD-Homocysteine PeptideRationale
Receptor Binding Affinity (Kd) High (nM range)Low to negligible (µM range or no binding)Receptors are stereospecific and evolved to recognize L-amino acids.
Enzymatic Stability (Half-life in plasma) < 10 minutes> 12 hoursProteases are stereospecific for L-amino acids.[2][3]
In Vitro Bioactivity (IC50) Potent (nM to low µM range)Significantly lower or inactiveBiological targets are chiral and selectively interact with L-isomers.
In Vivo Efficacy Limited by rapid degradationPotentially higher due to prolonged exposureIncreased stability can lead to sustained therapeutic concentrations.

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and comparative evaluation of D- and L-homocysteine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic pentapeptide containing either L- or D-homocysteine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-amino acids and Fmoc-D-homocysteine(Trt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/DTT/Water (92.5:2.5:2.5:2.5) for 3 hours.

  • Peptide Precipitation: Precipitate the peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

G Solid-Phase Peptide Synthesis Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Characterized Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis.

Proteolytic Stability Assay

This protocol assesses the stability of D- and L-homocysteine peptides in the presence of serum proteases.

Materials:

  • D- and L-homocysteine peptide stock solutions (1 mg/mL)

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA, 10% w/v)

  • RP-HPLC system

Procedure:

  • Sample Preparation: Dilute the peptide stock solution to 100 µg/mL in human serum and a control sample in PBS.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Enzyme Quenching: Immediately add an equal volume of 10% TCA to the aliquot to precipitate proteins and stop enzymatic activity.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide.

G Proteolytic Stability Assay Workflow start Start: Prepare Peptide Samples (in Serum and PBS) incubation Incubate at 37°C start->incubation sampling Withdraw Aliquots at Different Time Points incubation->sampling quenching Quench with TCA sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation analysis Analyze Supernatant by RP-HPLC centrifugation->analysis data_analysis Calculate Peptide Half-life analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for Proteolytic Stability Assay.

Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of D- and L-homocysteine peptides on a relevant cell line.

Materials:

  • Target cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • D- and L-homocysteine peptide solutions of various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the D- or L-homocysteine peptides. Include untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each peptide.

G Cell Viability (MTT) Assay Workflow start Start: Seed Cells in 96-well Plate treatment Treat Cells with Peptides start->treatment incubation Incubate for 24-48 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance at 570 nm formazan_solubilization->absorbance data_analysis Calculate Cell Viability and IC50 absorbance->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for Cell Viability (MTT) Assay.

Conclusion

The stereochemistry of homocysteine in peptides plays a pivotal role in their biological activity. While L-homocysteine-containing peptides may exhibit high affinity for their biological targets, their therapeutic potential is often curtailed by rapid enzymatic degradation. Conversely, the incorporation of D-homocysteine can dramatically enhance peptide stability, leading to improved pharmacokinetic profiles and potentially greater in vivo efficacy, albeit often at the cost of reduced target affinity. The strategic use of D-homocysteine, therefore, presents a powerful tool in peptide drug design, enabling the development of more robust and effective therapeutic agents. The provided experimental protocols offer a framework for the systematic evaluation and comparison of D- and L-homocysteine peptide isomers, facilitating the rational design of next-generation peptide therapeutics.

References

Validation

A Comparative Guide to the Proteolytic Stability of D-Homocysteine Containing Peptides

For researchers, scientists, and drug development professionals, a critical hurdle in the advancement of peptide-based therapeutics is their inherent vulnerability to enzymatic degradation. This guide offers a detailed c...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical hurdle in the advancement of peptide-based therapeutics is their inherent vulnerability to enzymatic degradation. This guide offers a detailed comparison of the proteolytic stability of peptides containing the non-canonical D-amino acid, D-homocysteine, relative to their L-amino acid counterparts and other modified peptides. By providing supporting experimental data and comprehensive methodologies, this document serves as a vital resource for the rational design of more robust and efficacious peptide drug candidates.

The strategic substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established method to bolster peptide stability. This modification sterically hinders the approach of proteases, which are chiral enzymes evolved to recognize and cleave peptide bonds between L-amino acids. The inclusion of D-homocysteine, a homolog of D-cysteine, is one such strategy to enhance resistance to proteolysis and extend the in-vivo half-life of therapeutic peptides.

Enhanced Stability of D-Amino Acid Containing Peptides: A Quantitative Comparison

While specific comparative data for D-homocysteine is limited in publicly available literature, the principle of enhanced stability can be effectively demonstrated by examining data from peptides incorporating other D-amino acids. The following tables summarize the significant improvements in stability observed when L-amino acids are replaced with their D-counterparts.

Peptide SequenceModificationHalf-life in Human Serum (hours)Key Finding
L-Peptide (unmodified)None< 1Rapid degradation
D-Peptide (all D-amino acids) Full D-amino acid substitution > 48 Significantly enhanced stability
L-Peptide with N-terminal L-amino acidNone~ 5Susceptible to aminopeptidases
L-Peptide with N-terminal D-amino acid N-terminal D-amino acid substitution > 24 Protection from aminopeptidase degradation

Table 1: Comparative Serum Stability of L- vs. D-Amino Acid Containing Peptides. This table illustrates the dramatic increase in serum half-life achieved by substituting L-amino acids with D-amino acids. Even a single substitution at the N-terminus can confer substantial protection against enzymatic degradation.

PeptideProtease% Intact Peptide after 4 hoursKey Finding
L-Peptide (unmodified)Trypsin< 10%Highly susceptible to tryptic cleavage
D-Peptide (all D-amino acids) Trypsin > 95% Complete resistance to trypsin
L-Peptide with L-LysineTrypsin~ 15%Cleavage at the C-terminus of Lysine
L-Peptide with D-Lysine Trypsin > 90% Substitution at cleavage site prevents degradation

Table 2: Comparative Stability of L- vs. D-Amino Acid Containing Peptides against Trypsin. This table demonstrates the effectiveness of D-amino acid substitution in preventing degradation by specific proteases like trypsin. Replacing a target cleavage site with a D-amino acid renders the peptide bond resistant to the enzyme.

The Protective Mechanism of D-Amino Acid Incorporation

Proteases possess a precisely shaped active site that recognizes the specific stereochemistry of L-amino acids. The introduction of a D-amino acid creates a steric clash, preventing the peptide from binding effectively to the enzyme's active site. This disruption of the enzyme-substrate complex inhibits proteolytic cleavage.

cluster_0 L-Peptide and Protease cluster_1 D-Homocysteine Peptide and Protease L-Peptide L-Peptide Protease Protease Active Site L-Peptide->Protease Binding Cleaved Peptide Cleaved Peptide Protease->Cleaved Peptide Cleavage D-Hcy-Peptide D-Homocysteine Peptide Protease2 Protease Active Site D-Hcy-Peptide->Protease2 Steric Hindrance (No Binding) Intact Peptide Intact Peptide Protease2->Intact Peptide No Cleavage

Mechanism of Proteolytic Resistance

Experimental Protocols

A standardized and robust protocol is essential for accurately assessing the proteolytic stability of modified peptides. Below are detailed methodologies for performing serum stability and trypsin degradation assays.

Protocol 1: Serum Stability Assay

This assay evaluates the overall stability of the peptide in a complex biological fluid containing a multitude of proteases.

1. Materials:

  • Test Peptide (e.g., D-homocysteine containing peptide)

  • Control Peptide (e.g., L-amino acid counterpart)

  • Human or Animal Serum (pooled)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) in water, or Acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • HPLC or LC-MS system

2. Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test and control peptides in a suitable solvent (e.g., sterile water or DMSO).

  • Reaction Setup:

    • Pre-warm the serum to 37°C.

    • In a microcentrifuge tube, add serum and PBS to achieve the desired serum concentration (e.g., 50% serum).

    • Spike the serum mixture with the peptide stock solution to a final concentration of 100 µg/mL.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

  • Time Points: Collect aliquots of the peptide-serum mixture at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours). The 0-hour time point is collected immediately after adding the peptide and serves as the 100% reference.

  • Quenching and Protein Precipitation:

    • To each aliquot, add two volumes of the cold quenching solution to stop enzymatic degradation and precipitate serum proteins.

    • Vortex the samples and incubate on ice for at least 20 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant by RP-HPLC or LC-MS. Monitor the absorbance at a suitable wavelength (e.g., 220 nm) for HPLC. For LC-MS, monitor the parent ion mass of the intact peptide.

  • Data Analysis:

    • Determine the peak area or intensity of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine the peptide's half-life (t½).

Protocol 2: Trypsin Stability Assay

This assay assesses the stability of the peptide against a specific endopeptidase.

1. Materials:

  • Test Peptide

  • Control Peptide

  • Trypsin (sequencing grade)

  • Ammonium Bicarbonate Buffer (50 mM, pH 8.0)

  • Quenching Solution (e.g., 10% TFA in water)

  • HPLC or LC-MS system

2. Procedure:

  • Peptide and Trypsin Solutions:

    • Prepare a 1 mg/mL stock solution of the test and control peptides in the ammonium bicarbonate buffer.

    • Prepare a 1 mg/mL stock solution of trypsin in the same buffer.

  • Digestion Reaction:

    • In a microcentrifuge tube, mix the peptide solution with the trypsin solution. A typical enzyme-to-substrate ratio is 1:50 (w/w).

    • Incubate the reaction at 37°C.

  • Time-Point Sampling and Quenching:

    • At specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the quenching solution to lower the pH and inactivate the trypsin.

  • Analysis:

    • Analyze the samples directly by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point and determine the half-life.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a proteolytic stability assay.

start Start: Prepare Peptide and Protease/Serum Solutions incubate Incubate at 37°C start->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction & Precipitate Proteins sample->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze by HPLC / LC-MS supernatant->analyze data Data Analysis: Calculate % Intact Peptide and Half-life analyze->data end End: Stability Profile Determined data->end

Proteolytic Stability Assay Workflow

Comparative

A Researcher's Guide to Thiol Protection: Comparing Trityl (Trt) with Alternative Groups for Homocysteine

In the complex landscape of peptide synthesis and drug development, the strategic protection of reactive functional groups is paramount. The thiol side chain of homocysteine, a close structural analog of cysteine, is hig...

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of peptide synthesis and drug development, the strategic protection of reactive functional groups is paramount. The thiol side chain of homocysteine, a close structural analog of cysteine, is highly nucleophilic and prone to oxidation, necessitating robust protection to prevent unwanted side reactions and ensure the desired final product.[1][2] The trityl (Trt) group is a widely used, acid-labile protecting group for this purpose. However, the optimal choice of a protecting group is contingent on the overall synthetic strategy, particularly the requirements for orthogonality and selective deprotection.

This guide provides an objective comparison of the trityl (Trt) protecting group with other commonly used alternatives for homocysteine thiol protection: Acetamidomethyl (Acm), tert-butyl (tBu), and 4-methoxytrityl (Mmt). The comparison is supported by experimental data and detailed protocols, primarily drawing from studies on cysteine, as the principles of thiol protection and deprotection are directly transferable to homocysteine.[1][3]

Performance Comparison of Thiol Protecting Groups

The selection of a thiol protecting group is primarily dictated by its lability and compatibility with other protecting groups used in the synthetic scheme—a concept known as orthogonality.[1] An ideal protecting group should be stable during peptide chain elongation and selectively removable without affecting other protected functional groups. The following table summarizes the key performance characteristics of Trt and its alternatives.

Protecting GroupKey CharacteristicsDeprotection ConditionsRelative Lability & StabilityOrthogonality & Key Applications
Trityl (Trt) A bulky triphenylmethyl group offering acid-sensitive thioether linkage.[1] Cost-effective and common for standard synthesis.[4]Standard strong acidolysis (e.g., 90-95% Trifluoroacetic acid (TFA) with scavengers like Triisopropylsilane (TIS)).[1][5]High Lability: Easily cleaved by TFA during the final cleavage step from the resin.[6] Stability: Stable to base (e.g., piperidine) used in Fmoc-SPPS.Non-Orthogonal with other acid-labile groups (e.g., tBu, Boc). Ideal for syntheses where the final product requires a free thiol.[1]
Acetamidomethyl (Acm) Provides a stable thioether linkage resistant to both acidic and basic conditions.[1]Oxidative cleavage with iodine (I₂) or treatment with mercury(II) acetate.[1][7]Low Lability: Stable to TFA and piperidine.[7] Considered a more "permanent" protecting group until specific cleavage is desired.Fully Orthogonal to acid- and base-labile groups. Essential for complex syntheses requiring regioselective formation of multiple disulfide bonds.[1][4]
tert-butyl (tBu) A highly stable alkyl-based protecting group.[7]Strong acids (e.g., anhydrous HF) or mercury(II) acetate in TFA.[1][5]Very Low Lability: Highly stable to standard TFA cleavage cocktails.[7]Orthogonal to mild acid- and base-labile groups (Trt, Mmt, Fmoc). Its high stability is advantageous for complex syntheses where other groups are removed first.[1]
4-methoxytrityl (Mmt) A trityl derivative with increased acid sensitivity due to the electron-donating methoxy group.[7]Very mild acid (e.g., 1-2% TFA in Dichloromethane (DCM)).[1][7]Very High Lability: Significantly more acid-labile than Trt.[7]Orthogonal to tBu and Acm. Allows for selective on-resin deprotection, enabling on-resin modifications like disulfide bond formation or alkylation.[1]

Strategic Workflow for Selecting a Thiol Protecting Group

The choice between Trt and other protecting groups depends on the specific goals of the peptide synthesis. The following diagram illustrates a decision-making workflow for selecting the appropriate protecting group.

G start Start: Define Synthetic Goal for Homocysteine Residue q1 Is the final peptide intended to have a free thiol group? start->q1 q2 Does the synthesis require regioselective disulfide bonds or late-stage thiol modification? q1->q2 No trt Use Trityl (Trt) (Deprotects during final cleavage) q1->trt Yes q3 Is selective on-resin thiol deprotection required? q2->q3 No acm_tbu Use Acm or tBu (Orthogonal protection) q2->acm_tbu Yes q3->trt No mmt Use Mmt (Highly acid-labile) q3->mmt Yes end End: Proceed with Synthesis trt->end acm_tbu->end mmt->end

Decision workflow for selecting a thiol protecting group.

General Experimental Workflow

The protection of the homocysteine thiol and its subsequent deprotection are critical steps in the overall synthetic process. The diagram below outlines a generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a protected homocysteine residue.

G cluster_0 Preparation cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Cleavage & Deprotection hcy Unprotected Homocysteine protect Thiol Protection (e.g., with Trt-Cl) hcy->protect fmoc_hcy_pg Fmoc-Hcy(PG)-OH protect->fmoc_hcy_pg coupling Couple Fmoc-Hcy(PG)-OH to resin-bound peptide fmoc_hcy_pg->coupling resin Resin resin->coupling elongation Continue Peptide Chain Elongation coupling->elongation cleavage Global Deprotection & Cleavage from Resin elongation->cleavage peptide Purified Peptide with Free Homocysteine Thiol

Generalized workflow for SPPS with protected homocysteine.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application and removal of protecting groups. Below are representative protocols for the protection of homocysteine with trityl chloride and the deprotection of Trt- and Acm-protected residues.

Protocol 1: Protection of Homocysteine Thiol with Trityl Chloride

This protocol describes the synthesis of Fmoc-Hcy(Trt)-OH, adapting a standard procedure for cysteine.[5]

  • Materials:

    • Fmoc-Hcy-OH

    • Trityl chloride (Trt-Cl)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Fmoc-Hcy-OH in a mixture of DCM and DMF.

    • Add DIPEA (2-3 equivalents) to the solution to act as a base.

    • Slowly add a solution of trityl chloride (1.5-2 equivalents) in DCM to the reaction mixture at room temperature.

    • Stir the reaction for several hours. Monitor completion by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with methanol.

    • Remove the solvent under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel to obtain the final product, Fmoc-Hcy(Trt)-OH.

Protocol 2: TFA-Mediated Deprotection of Hcy(Trt)

This protocol describes the standard procedure for the final cleavage and deprotection of a peptide containing a Hcy(Trt) residue, performed at the end of an Fmoc-based SPPS.[1][4]

  • Materials:

    • Hcy(Trt)-containing peptidyl-resin (dried)

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

    • Cold diethyl ether

  • Procedure:

    • Place the dry peptidyl-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide). TIS is a critical scavenger that traps the liberated trityl cation, preventing its reattachment to the thiol.[6]

    • Agitate the mixture at room temperature for 2-3 hours.[4]

    • Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Pellet the peptide by centrifugation and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum. The product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Iodine-Mediated Deprotection of Hcy(Acm) for Disulfide Formation

This method is commonly used for the simultaneous removal of the Acm group and the formation of a disulfide bond, highlighting its use in orthogonal strategies.[1][8]

  • Materials:

    • Acm-protected peptide

    • Solvent: 80% Acetic Acid in water or a mixture of methanol and water

    • Iodine solution (e.g., 0.1 M in methanol, typically 10-50 fold excess)[8]

    • Ascorbic acid solution (e.g., 1 M aqueous) for quenching

  • Procedure:

    • Dissolve the Acm-protected peptide in the chosen solvent to a concentration of 1-2 mg/mL.

    • Slowly add the iodine solution dropwise while stirring until a persistent yellow-brown color remains.

    • Continue to stir the reaction for 1-2 hours, monitoring the progress by HPLC.

    • Once the reaction is complete, quench the excess iodine by adding the ascorbic acid solution dropwise until the yellow color disappears.[1]

    • Purify the resulting disulfide-bridged peptide by preparative HPLC.

Conclusion

The choice of a thiol protecting group for homocysteine is a critical decision that profoundly impacts the synthetic strategy.

  • The Trityl (Trt) group is an excellent, cost-effective choice for routine peptide synthesis where the goal is to produce a final peptide with a free thiol, as it is efficiently removed during standard final cleavage with TFA.[1][6]

  • The Acetamidomethyl (Acm) group is invaluable for more complex syntheses. Its stability to both acid and base provides the orthogonality required for the regioselective formation of multiple disulfide bonds or for late-stage, selective modifications of the thiol group.[1][4]

  • The tert-butyl (tBu) group offers the highest stability, making it suitable for intricate, multi-step syntheses where the homocysteine thiol must remain protected until the very late stages.[1]

  • The 4-methoxytrityl (Mmt) group provides a strategic advantage for on-resin modifications due to its extreme acid lability, allowing for selective deprotection without cleaving the peptide from the resin or removing other acid-labile groups.[1]

Ultimately, a careful evaluation of the desired final product and the complexity of the synthetic route will guide the researcher to the most appropriate thiol protection strategy.

References

Validation

D-Amino Acid Integration in Peptides Alters Mass Spectrometry Fragmentation Patterns, New Guide Reveals

For Immediate Release Shanghai, China – December 29, 2025 – A new comprehensive guide published today details the significant impact of incorporating D-amino acids into peptide sequences on their fragmentation patterns i...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – A new comprehensive guide published today details the significant impact of incorporating D-amino acids into peptide sequences on their fragmentation patterns in tandem mass spectrometry (MS/MS). This guide, targeted at researchers, scientists, and drug development professionals, provides an in-depth comparison of the MS/MS behavior of peptides containing D-amino acids versus their all-L-amino acid counterparts, supported by experimental data and detailed protocols. The findings are critical for the accurate characterization and quantification of synthetic peptides and for understanding the roles of D-amino acids in biological systems.

The presence of a D-amino acid, a stereoisomer of the naturally more abundant L-amino acids, does not alter the mass of a peptide or its fragments. However, it introduces subtle yet significant changes in the three-dimensional structure of the peptide ion, which in turn affects its fragmentation during MS/MS analysis. These differences manifest primarily as variations in the relative intensities of fragment ions.

The guide highlights that various fragmentation techniques exhibit different sensitivities to the presence of D-amino acids. Electron Capture Dissociation (ECD) and Radical-Directed Dissociation (RDD) have been shown to be particularly sensitive to the stereochemistry of the amino acid residues.[1][2][3][4] For instance, ECD can produce more distinct chiral recognition compared to the more commonly used Collision-Activated Dissociation (CAD) or Higher-Energy Collisional Dissociation (HCD).[1][2][5] This is attributed to the smaller degree of vibrational excitation in ECD, which helps preserve the subtle structural differences between diastereomeric peptides in the gas phase.[1][2][5]

Quantitative analysis has demonstrated the potential to determine the relative abundance of D-amino acids in peptide mixtures. An adaptation of the kinetic method has been successfully used, with ECD achieving an accuracy of 1% and CAD an accuracy of 3-5% for quantifying D-amino acids in diastereomeric peptide mixtures.[1][2][5]

A case study on the therapeutic peptide liraglutide revealed that HCD fragmentation can also be used to distinguish and even localize D-amino acid substitutions.[6][7][8] Significant differences in the intensities of specific doubly charged y-ions were observed when a D-amino acid was located in the middle of the peptide sequence, particularly at normalized collision energies (NCEs) between 15% and 30%.[6]

The guide also underscores the growing importance of ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) as a powerful tool for the analysis of D-amino acid-containing peptides (DAACPs).[9][10][11] IMS separates peptide ions based on their size and shape (collision cross-section) prior to MS/MS analysis, often allowing for the baseline separation of diastereomers that are indistinguishable by mass alone.[9][11]

Comparative Fragmentation Data

The following table summarizes the observed differences in fragment ion intensities for model peptides containing D-amino acids compared to their all-L counterparts across different fragmentation methods.

Peptide Model SystemD-Amino Acid PositionFragmentation MethodKey ObservationReference
Tryptophan Cage (20-residue protein)Tyr3ECDSignificant change in the mass spectrum, with enhanced abundance of the z16 fragment corresponding to cleavage C-terminal to the substitution.[5]
Dermorphin (opioid peptide)AlanineCAD/ECDBoth methods showed chiral recognition, with ECD being more distinct.[1][2][5]
Liraglutide (31-amino acid peptide)Various (middle of sequence)HCDSignificant intensity differences in doubly charged y-ions from quadruply charged precursors at low NCEs (15-20%).[6][7]
Biologically relevant peptides (various)Serine, Alanine, Aspartic AcidRDDRDD provided significantly better chiral discrimination than CID for most peptides examined.[4]

Experimental Workflow & Methodologies

A typical workflow for the analysis of peptides containing D-amino acids involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis peptide_synthesis Peptide Synthesis (All-L and D-isomer) purification Purification (e.g., RP-HPLC) peptide_synthesis->purification quantification Quantification purification->quantification lc_separation LC Separation (e.g., nanoflow RP-HPLC) quantification->lc_separation ims_separation Ion Mobility Separation (Optional) lc_separation->ims_separation ms1 MS1 (Precursor Ion Selection) ims_separation->ms1 fragmentation MS/MS Fragmentation (e.g., HCD, ECD) ms1->fragmentation ms2 MS2 (Fragment Ion Analysis) fragmentation->ms2 spectral_comparison Spectral Comparison ms2->spectral_comparison fragment_intensity Fragment Ion Intensity Analysis spectral_comparison->fragment_intensity statistical_analysis Statistical Analysis (p-value calculation) fragment_intensity->statistical_analysis

Caption: A generalized experimental workflow for the comparative analysis of peptides containing D-amino acids using liquid chromatography-tandem mass spectrometry.

Detailed Experimental Protocol: HCD Fragmentation of Liraglutide Epimers

The following protocol is based on the methodology used for analyzing liraglutide and its D-amino acid-containing counterparts.[6]

  • Sample Preparation:

    • Synthesize liraglutide (all-L) and its epimers with single D-amino acid substitutions.

    • Purify all peptides to >95% using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Accurately quantify the peptides using amino acid analysis or a similar method.[12]

    • Prepare solutions of each peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid) for infusion or LC-MS analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC System: A nanoflow HPLC system.

    • Column: A C18 reversed-phase column suitable for peptide separations.

    • Mobile Phases:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of any impurities and stable elution of the target peptide.

    • Mass Spectrometer: A high-resolution Orbitrap mass spectrometer.

  • MS/MS Analysis (HCD):

    • Full Scan (MS1): Acquire full scan spectra to identify the triply and quadruply charged precursor ions of liraglutide.

    • Precursor Selection: Isolate the desired precursor ion (e.g., the quadruply charged ion) in the quadrupole.

    • Fragmentation: Subject the isolated precursor ions to HCD. Systematically vary the normalized collision energy (NCE) from 10% to 100% to observe changes in fragmentation patterns. The most significant differences for liraglutide were observed at NCEs of 15-20%.[6]

    • Fragment Ion Detection (MS2): Analyze the resulting fragment ions in the Orbitrap at high resolution.

  • Data Analysis:

    • Process the raw data to obtain MS/MS spectra for each peptide at each NCE.

    • Align the MS/MS spectra from the D-amino acid-containing peptides with the all-L liraglutide spectrum.

    • Annotate the b- and y-ions.

    • Calculate the relative intensity of each fragment ion.

    • Perform statistical analysis to identify fragment ions with statistically significant intensity differences between the epimers. A p-value < 0.05 is typically considered significant.[6]

Logical Relationship of Fragmentation and Stereochemistry

The underlying principle connecting D-amino acid incorporation to altered fragmentation patterns is the change in the peptide's gas-phase conformation, which influences the fragmentation pathways.

logical_relationship d_amino_acid D-Amino Acid Incorporation conformation Altered 3D Gas-Phase Conformation d_amino_acid->conformation proton_mobility Changes in Proton Mobility and Charge Distribution conformation->proton_mobility fragmentation_pathways Altered Fragmentation Pathways/Kinetics proton_mobility->fragmentation_pathways ion_intensity Different Relative Fragment Ion Intensities fragmentation_pathways->ion_intensity

Caption: The causal chain from D-amino acid incorporation to observable differences in MS/MS fragment ion intensities.

This guide provides a foundational understanding for researchers working with synthetic peptides or investigating the biological roles of D-amino acids. The ability to distinguish and characterize peptides based on the stereochemistry of their amino acids opens up new avenues for quality control in drug manufacturing and for the discovery of novel biomarkers.

References

Comparative

A Comparative Guide to Validating the Stereochemical Integrity of D-Homocysteine in Peptides

For Researchers, Scientists, and Drug Development Professionals The stereochemical integrity of amino acids within peptide-based therapeutics is a critical quality attribute that can profoundly impact their efficacy, saf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acids within peptide-based therapeutics is a critical quality attribute that can profoundly impact their efficacy, safety, and stability. For peptides incorporating non-proteinogenic amino acids such as D-homocysteine, rigorous validation of its stereochemistry is paramount. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric purity of D-homocysteine in peptides, supported by experimental data and detailed protocols.

Introduction to Stereochemical Integrity

The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific sequence and chirality of its constituent amino acids. The incorporation of D-amino acids, like D-homocysteine, is a common strategy in drug design to enhance proteolytic stability and modulate bioactivity. However, the potential for racemization—the conversion of a chiral center to a mixture of enantiomers—during peptide synthesis or sample preparation necessitates robust analytical methods to confirm and quantify the desired stereochemistry. Even minor amounts of the incorrect enantiomer (L-homocysteine in this case) can lead to altered pharmacological properties and potential immunogenicity.

Core Analytical Approaches

The validation of D-homocysteine's stereochemical integrity in peptides primarily relies on chromatographic techniques. These methods can be broadly categorized into two approaches:

  • Direct Methods: These involve the separation of enantiomers on a chiral stationary phase (CSP) without prior derivatization of the amino acid.

  • Indirect Methods: This approach involves derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral stationary phase.

The principal techniques employed for both approaches are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the desired sample throughput. The following table provides a comparative overview of the most common techniques for the chiral analysis of D-homocysteine.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (direct) or separation of diastereomeric derivatives on an achiral phase (indirect).Separation of volatile and thermally stable amino acid derivatives on a chiral capillary column, followed by mass spectrometric detection.Differential migration of charged enantiomers or their derivatives in an electric field, often in the presence of a chiral selector in the background electrolyte.
Sample Preparation Peptide hydrolysis is required. For indirect methods, subsequent derivatization (e.g., with Marfey's reagent) is necessary.Peptide hydrolysis followed by mandatory derivatization to create volatile and thermally stable derivatives.Peptide hydrolysis is required. Derivatization may be necessary for detection and to enhance separation.
Limit of Detection (LOD) Direct (electrochemical): 0.05 - 0.50 µg/mL. Indirect (UV): Generally in the low µM range.[1]High sensitivity, often in the low ng/mL to pg/mL range, especially with selected ion monitoring (SIM).Can be very low depending on the detector and preconcentration techniques used.
Limit of Quantitation (LOQ) Direct (electrochemical): 0.17 - 1.67 µg/mL. Indirect (UV): Typically in the low µM range.[1]Typically in the low ng/mL range.Dependent on the detection method and sample matrix.
Resolution Generally provides good to excellent resolution, especially with modern chiral stationary phases.Offers very high resolution due to the efficiency of capillary GC columns.Capable of extremely high-resolution separations.
Analysis Time Typically 15-40 minutes per sample.Can be faster than HPLC, with run times often under 20 minutes, but derivatization adds to the overall time.Generally fast, with separation times often in the range of 10-30 minutes.
Precision (%RSD) Excellent, typically <2% for intra- and inter-day precision.Good, generally <5%, but the multi-step derivatization can introduce variability.Good, typically <5%, but can be influenced by injection and capillary conditions.
Key Advantages Well-established, robust, and versatile. A wide variety of chiral stationary phases are commercially available. Direct and indirect methods are well-documented.[1][2]High sensitivity and selectivity, providing structural information from mass spectra. Excellent for complex matrices.[3][4]High separation efficiency, low sample and reagent consumption, and amenable to automation for high-throughput analysis.[5][6][7]
Key Disadvantages Can be less sensitive than GC-MS. Chiral columns can be expensive and have limited lifetimes.Requires derivatization, which can be time-consuming and a source of error. Not suitable for non-volatile compounds without derivatization.Can have lower loading capacity compared to HPLC. Sensitivity can be a limitation with UV detection without preconcentration techniques. Reproducibility can be more challenging to maintain.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the key analytical techniques.

Peptide Hydrolysis: A Critical First Step

All chromatographic methods for determining the stereochemical integrity of an amino acid within a peptide require the initial hydrolysis of the peptide bonds to liberate the individual amino acids. Acid hydrolysis is the most common method.

Protocol for Acid Hydrolysis:

  • Accurately weigh approximately 0.5-1.0 mg of the peptide into a hydrolysis tube.

  • Add 1 mL of 6 M HCl.

  • For quantitative analysis where racemization during hydrolysis is a concern, use 6 M DCl in D₂O. This allows for the differentiation of in-situ racemized amino acids by mass spectrometry.

  • Seal the tube under vacuum or flush with nitrogen to prevent oxidation of sulfur-containing amino acids.

  • Heat the sample at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the acid to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the amino acid residue in a suitable solvent (e.g., 0.1 M HCl or ultrapure water) for subsequent analysis or derivatization.

Mitigating Racemization during Hydrolysis:

Acid hydrolysis can induce racemization, particularly for sensitive amino acids. To minimize this, a combination of partial chemical and enzymatic hydrolysis can be employed.[8][9]

  • Perform a brief partial chemical hydrolysis in 6 M HCl at 80-90°C for 15 minutes.[8]

  • Follow with enzymatic hydrolysis using a broad-specificity protease like pronase.[8]

  • A final enzymatic digestion with a mixture of peptidases can ensure complete hydrolysis with minimal racemization.[8]

Method 1: Chiral HPLC with Indirect Detection (Marfey's Method)

This is a widely used and robust method that involves the derivatization of the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) to form diastereomers that are separable on a standard C18 column.

Experimental Protocol:

  • Hydrolysis: Perform acid hydrolysis of the peptide as described above.

  • Derivatization:

    • To the dried amino acid residue, add 100 µL of 1 M sodium bicarbonate solution.

    • Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.

    • Incubate the mixture at 40°C for 1 hour with occasional vortexing.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • Evaporate the acetone under a gentle stream of nitrogen.

    • Dilute the sample with the mobile phase to the desired concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: Standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be from 10% to 60% B over 30 minutes. The gradient should be optimized for the specific peptide hydrolysate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Analysis: The elution order of the L- and D-amino acid derivatives is determined by analyzing derivatized standards. Typically, the L-D diastereomer elutes before the L-L diastereomer.

Method 2: Chiral GC-MS Analysis

This method offers high sensitivity and selectivity. It requires derivatization of the amino acids to make them volatile.

Experimental Protocol:

  • Hydrolysis: Perform acid hydrolysis of the peptide as described above.

  • Derivatization (two-step esterification and acylation):

    • Esterification: Add 1 mL of 3 M HCl in n-butanol to the dried hydrolysate. Heat at 100°C for 15 minutes. Evaporate the reagent to dryness.

    • Acylation: Add 500 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 10 minutes. Evaporate the reagents to dryness.

    • Reconstitute the derivatized amino acids in a suitable solvent like ethyl acetate for GC-MS injection.

  • GC-MS Conditions:

    • Column: Chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 200°C) to elute all derivatives. The program needs to be optimized for the specific derivatives.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

    • Analysis: Compare the retention times and mass spectra of the peaks in the sample to those of derivatized D- and L-homocysteine standards.

Method 3: Capillary Electrophoresis (CE)

CE provides high-efficiency separations with low sample and reagent consumption.

Experimental Protocol:

  • Hydrolysis: Perform acid hydrolysis of the peptide as described above.

  • Derivatization (optional but often necessary for detection and improved separation):

    • Derivatize the hydrolysate with a UV-active or fluorescent tag, such as 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (ABD-F), which also aids in the interaction with the chiral selector.[5][10]

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): A low pH buffer (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector. Cyclodextrins (e.g., γ-cyclodextrin) are commonly used.[5]

    • Voltage: 20-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV or Laser-Induced Fluorescence (LIF) detector, depending on the derivatizing agent used.

    • Analysis: The migration times of the D- and L-homocysteine derivatives are compared to those of standards. The L-enantiomer often migrates faster than the D-enantiomer in the presence of a cyclodextrin selector.[5]

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC (Indirect) cluster_gcms Chiral GC-MS cluster_ce Capillary Electrophoresis peptide Peptide containing D-Homocysteine hydrolysis Peptide Hydrolysis (e.g., 6M HCl, 110°C, 24h) peptide->hydrolysis hydrolysate Amino Acid Hydrolysate hydrolysis->hydrolysate derivatization_hplc Derivatization (e.g., Marfey's Reagent) hydrolysate->derivatization_hplc derivatization_gcms Derivatization (Esterification & Acylation) hydrolysate->derivatization_gcms derivatization_ce Derivatization (Optional) (e.g., with a fluorophore) hydrolysate->derivatization_ce hplc Reversed-Phase HPLC derivatization_hplc->hplc hplc_data Chromatogram (Separated Diastereomers) hplc->hplc_data gcms Chiral GC-MS derivatization_gcms->gcms gcms_data Chromatogram & Mass Spectra gcms->gcms_data ce Capillary Electrophoresis (with Chiral Selector) derivatization_ce->ce ce_data Electropherogram ce->ce_data

Caption: General experimental workflow for the validation of D-homocysteine stereochemical integrity.

decision_tree decision decision method method start Start: Need to validate D-Homocysteine stereochemistry sensitivity High sensitivity required? start->sensitivity throughput High throughput needed? sensitivity->throughput No structural_info Structural confirmation needed? sensitivity->structural_info Yes method_ce Capillary Electrophoresis throughput->method_ce Yes method_hplc HPLC-UV throughput->method_hplc No method_gcms GC-MS structural_info->method_gcms Yes method_hplc_ms HPLC-MS structural_info->method_hplc_ms No

Caption: Decision tree for selecting a suitable analytical method.

Conclusion

The validation of the stereochemical integrity of D-homocysteine in peptides is a critical aspect of quality control in drug development. Chiral HPLC, GC-MS, and CE each offer distinct advantages and are powerful tools for this purpose. The choice of method should be guided by the specific analytical requirements, such as sensitivity, throughput, and the need for structural confirmation. For routine quality control, chiral HPLC with either direct or indirect detection provides a robust and reliable platform. When high sensitivity and unambiguous identification are paramount, chiral GC-MS is the method of choice. For high-throughput screening and applications where sample volume is limited, Capillary Electrophoresis offers an excellent alternative. Careful consideration of sample preparation, particularly the potential for racemization during peptide hydrolysis, is essential for obtaining accurate and meaningful results. By selecting the appropriate methodology and implementing rigorous experimental protocols, researchers can confidently ensure the stereochemical purity of their D-homocysteine-containing peptides.

References

Validation

A Comparative Analysis of Peptide Synthesis Yields: D- vs. L-Homocysteine

For researchers, scientists, and drug development professionals, the stereochemistry of amino acid residues is a critical consideration in peptide design and synthesis. While L-amino acids are the proteinogenic standard,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of amino acid residues is a critical consideration in peptide design and synthesis. While L-amino acids are the proteinogenic standard, the incorporation of D-amino acids can confer valuable properties, such as increased resistance to enzymatic degradation.[1][2] This guide provides a comparative analysis of the synthetic yields of peptides containing D- versus L-homocysteine, based on established principles of solid-phase peptide synthesis (SPPS).

A comprehensive review of currently available literature did not yield studies that directly and quantitatively compare the overall synthesis yields of peptides containing D-homocysteine versus L-homocysteine. The difficulty and final yield of a peptide synthesis are predominantly influenced by the specific peptide sequence, the length of the peptide, and the presence of "difficult" sequences that are prone to aggregation, rather than the stereochemistry of a single amino acid residue.[3]

The chemical reactivity of D- and L-amino acid enantiomers is identical in an achiral environment. During SPPS, the growing peptide chain is attached to an insoluble resin, and reagents are added in solution.[4][5] While the growing peptide-resin complex is a chiral entity, for the addition of a single homocysteine residue, the stereochemistry (D vs. L) is not expected to significantly impact the coupling efficiency of that residue or subsequent amino acids in a predictable, generalizable manner that would lead to substantial differences in the final yield. Minor variations could theoretically arise from differences in the aggregation propensity of the growing peptide chain depending on the stereochemistry of the incorporated homocysteine, but this would be highly sequence-dependent.

Given the lack of direct comparative data, this guide will focus on the standard methodology for synthesizing peptides containing either D- or L-homocysteine and the factors that generally influence peptide synthesis yield.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of a Homocysteine-Containing Peptide

The following is a representative protocol for the manual synthesis of a hypothetical peptide containing either D- or L-homocysteine using Fmoc/tBu-based solid-phase peptide synthesis.

1. Materials:

  • Resin: Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminal functionality).[6]

  • Amino Acids: Fmoc-protected L-amino acids, Fmoc-D-homocysteine(Trt)-OH or Fmoc-L-homocysteine(Trt)-OH. The trityl (Trt) group is a common protecting group for the thiol side chain of homocysteine.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Methanol (MeOH).[4]

  • Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[1]

  • Base: N,N-Diisopropylethylamine (DIPEA).[1]

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation/Washing: Cold diethyl ether.

2. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[1]

  • Drain the DMF.

3. Fmoc Deprotection:

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for another 15 minutes and drain.

  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.[1]

4. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.[1]

  • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • To check for reaction completion, a small sample of resin beads can be taken for a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.[4]

  • Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

5. Peptide Chain Elongation:

  • Repeat steps 3 (Fmoc Deprotection) and 4 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence, including the Fmoc-D-homocysteine(Trt)-OH or Fmoc-L-homocysteine(Trt)-OH.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform one last Fmoc deprotection (step 3).

7. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

8. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether several times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity of the purified peptide by mass spectrometry.

Visualizing the Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeated for each amino acid) cluster_final Final Steps Resin Resin with Linker Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Wash1 Wash (DMF, DCM) Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Prepare for Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification Isolate Crude Peptide

A flowchart illustrating the key stages of Fmoc-based solid-phase peptide synthesis.

Conclusion

References

Comparative

Conformational Analysis of D-Homocysteine Peptides by Circular Dichroism: A Literature Review

Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by chiral molecules.[1][2] This differential absorpt...

Author: BenchChem Technical Support Team. Date: December 2025

Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by chiral molecules.[1][2] This differential absorption provides information about the secondary structure of peptides, such as α-helices, β-sheets, and random coils.[3][4] The incorporation of D-amino acids into peptides is known to significantly influence their conformation, stability, and biological activity, often inducing unique structural motifs not accessible with only L-amino acids.[5][6]

Despite the established utility of CD spectroscopy and the interest in D-amino acid-containing peptides, the current body of literature focuses on several related but distinct areas:

  • General Peptide Conformational Analysis: Numerous studies utilize CD to analyze the structure of synthetic peptides, detailing the characteristic spectra for different secondary structures and the effects of environmental conditions.[7][8][9]

  • Peptides with Other D-Amino Acids: Research has been conducted on the conformational impact of incorporating various D-amino acids, such as D-alanine and D-leucine, into peptide backbones, often showing significant alterations in secondary structure.[3][6] For instance, the substitution of an L-amino acid with its D-enantiomer can disrupt or even invert helical structures.[6]

  • Homocysteine Chemistry and Biology: The biological roles and chemical reactivity of homocysteine, particularly its L-isomer, are well-documented, including its involvement in various diseases through the modification of proteins (homocysteinylation).[10][11] Some studies have employed CD to observe the structural changes in larger proteins upon homocysteinylation.[10]

  • Synthesis of Homocysteine Peptides: Methodologies for the synthesis of peptides containing homocysteine and its derivatives have been developed.[12][13] However, these studies primarily focus on the chemical synthesis rather than detailed conformational analysis using CD spectroscopy.

The absence of specific studies on the circular dichroism of D-homocysteine peptides prevents a direct, data-driven comparison as requested. Such a guide would require access to experimental data, including molar ellipticity values at specific wavelengths for D-homocysteine peptides and their counterparts (e.g., L-homocysteine or cysteine-containing peptides).

Experimental Approach for Future Studies

For researchers interested in pursuing this area of study, a standard experimental workflow using circular dichroism can be proposed. This workflow is based on established protocols for peptide conformational analysis.[4][14]

Experimental Protocol: Circular Dichroism Spectroscopy of Synthetic Peptides
  • Peptide Synthesis and Purification:

    • Synthesize the D-homocysteine-containing peptide and its analogues (e.g., L-homocysteine, L-cysteine) using solid-phase peptide synthesis (SPPS).

    • Purify the peptides to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptides by mass spectrometry.

  • Sample Preparation:

    • Dissolve the purified peptides in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be chosen for its low absorbance in the far-UV region.

    • Accurately determine the peptide concentration using a reliable method, such as quantitative amino acid analysis or by measuring the absorbance of aromatic residues if present.[4]

  • CD Spectrometer Setup and Data Acquisition:

    • Use a calibrated circular dichroism spectrometer.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Set the experimental parameters:

      • Wavelength range: Typically 190-260 nm for secondary structure analysis.

      • Path length of the cuvette: Usually 0.1 cm.

      • Bandwidth: 1.0 nm.

      • Scan speed: 50 nm/min.

      • Data pitch: 0.5 nm.

      • Number of accumulations: 3-5 scans to improve the signal-to-noise ratio.

      • Temperature: Controlled using a Peltier device, typically 25°C.

  • Data Collection and Processing:

    • Record the CD spectrum of the buffer alone as a baseline.

    • Record the CD spectrum of each peptide sample.

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹ using the following equation: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in M × number of residues)

  • Data Analysis:

    • Analyze the CD spectra to identify characteristic features of secondary structures (e.g., minima at ~208 nm and ~222 nm for α-helices; a minimum around 218 nm for β-sheets).

    • Use deconvolution algorithms (e.g., CONTIN, SELCON3, CDSSTR) to estimate the percentage of different secondary structure elements.[7]

Visualizing the Workflow

The logical flow of such an experiment can be visualized as follows:

G cluster_prep Peptide Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis & Comparison peptide_synthesis Peptide Synthesis (D-Hcy, L-Hcy, etc.) purification Purification (RP-HPLC) peptide_synthesis->purification characterization Characterization (Mass Spec) purification->characterization sample_prep Sample Preparation (Buffer, Concentration) characterization->sample_prep data_acq Data Acquisition (190-260 nm) sample_prep->data_acq data_proc Data Processing (Baseline Subtraction, Molar Ellipticity) data_acq->data_proc spectral_analysis Spectral Analysis (Feature Identification) data_proc->spectral_analysis deconvolution Deconvolution (% Secondary Structure) spectral_analysis->deconvolution comparison Comparative Analysis (D-Hcy vs. Analogues) deconvolution->comparison

Figure 1. Experimental workflow for the conformational analysis of D-homocysteine peptides.

References

Validation

A Researcher's Guide to Fmoc-D-Homocys(Trt)-OH and Other Non-Natural Amino Acids in Peptide Synthesis

In the landscape of modern drug discovery and chemical biology, the incorporation of non-natural amino acids into peptides is a cornerstone strategy for enhancing therapeutic potential. These unique building blocks offer...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and chemical biology, the incorporation of non-natural amino acids into peptides is a cornerstone strategy for enhancing therapeutic potential. These unique building blocks offer a powerful toolkit to modulate peptide structure, improve stability, and introduce novel functionalities. This guide provides an objective comparison of Fmoc-D-Homocys(Trt)-OH with three other significant non-natural amino acid analogues: its natural counterpart's enantiomer, Fmoc-L-Cys(Trt)-OH; a sterically hindered analogue, Fmoc-D-Pen(Trt)-OH; and a bioorthogonally functionalized amino acid, Fmoc-L-Propargylglycine.

This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of building blocks for solid-phase peptide synthesis (SPPS).

Core Comparison of Non-Natural Amino Acids

The selection of a non-natural amino acid is dictated by the desired properties of the final peptide. Fmoc-D-Homocys(Trt)-OH, a D-enantiomer of a homocysteine derivative, is primarily utilized to enhance proteolytic stability. Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids.[1][2][3] This extended half-life is a critical attribute for therapeutic peptides.

In contrast, Fmoc-L-Cys(Trt)-OH serves as a baseline, representing the natural stereochemistry for the closest proteinogenic amino acid, cysteine.[4] Fmoc-D-Pen(Trt)-OH , a derivative of D-penicillamine, introduces both proteolytic resistance due to its D-configuration and significant conformational constraints because of the gem-dimethyl groups on its β-carbon.[5][6] These constraints can lock a peptide into a specific, bioactive conformation.[7] Fmoc-L-Propargylglycine represents a class of amino acids designed for post-synthetic modification. Its terminal alkyne group is a chemical handle for "click chemistry," allowing for the covalent attachment of various molecules like imaging agents, PEG chains, or cytotoxic drugs.[7][8]

Data Presentation: Performance in Peptide Synthesis

While direct head-to-head quantitative data for the synthesis of an identical peptide sequence with each of these amino acids is scarce in published literature, performance characteristics can be compiled from established principles of peptide chemistry and available data. The following tables summarize the expected performance and resulting peptide properties.

Table 1: Comparison of Performance in Solid-Phase Peptide Synthesis (SPPS)

ParameterFmoc-D-Homocys(Trt)-OHFmoc-L-Cys(Trt)-OHFmoc-D-Pen(Trt)-OHFmoc-L-Propargylglycine
Expected Coupling Efficiency High (>98%)Very High (>99%)Moderate to LowHigh (>98%)
Typical Coupling Time 1-2 hours1-2 hours2-4 hours (or double coupling)[6]1-2 hours
Need for Potent Reagents Standard (e.g., HBTU/DIPEA)Standard (e.g., HBTU/DIPEA)High (e.g., HATU, COMU)[6]Standard (e.g., HBTU/DIPEA)
Risk of Racemization LowLow for Cys(Trt)LowLow
Expected Crude Purity HighHighModerateHigh

Table 2: Impact on Final Peptide Properties

PropertyFmoc-D-Homocys(Trt)-OHFmoc-L-Cys(Trt)-OHFmoc-D-Pen(Trt)-OHFmoc-L-Propargylglycine
Proteolytic Stability Significantly Enhanced[1][9]Standard (Susceptible)Significantly Enhanced[5]Standard (Susceptible)
Conformational Constraint ModerateLowHigh[5][7]Low
Disulfide Bridging Possible (forms Homocystine bridge)Standard Cys-Cys bridgePossible (forms more rigid bridge)[10]Not Applicable
Bioorthogonal Functionality NoneNoneNoneYes (Alkyne for Click Chemistry)[8]
Key Application Enhance in vivo half-lifeMimic natural sequencesInduce specific secondary structuresSite-specific conjugation

Experimental Protocols

The following protocols provide a detailed methodology for the manual incorporation of a non-natural amino acid using Fmoc/tBu solid-phase peptide synthesis. Specific modifications for each of the compared amino acids are noted.

Protocol 1: General Fmoc-SPPS Cycle for Non-Natural Amino Acid Incorporation

Materials:

  • Fmoc-protected amino acids (including the non-natural derivative)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: e.g., HATU, HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes with gentle agitation.[5]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling of the Amino Acid:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 2.9-4.5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 1-5 minutes.[5]

    • Note for Fmoc-D-Pen(Trt)-OH: Due to steric hindrance, use a more potent coupling reagent like HATU or COMU.[6] Avoid prolonged pre-activation to minimize side reactions.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature.

    • Note on Coupling Time: For most amino acids, 1-2 hours is sufficient. For Fmoc-D-Pen(Trt)-OH, extend the coupling time to 2-4 hours.[6]

  • Monitoring the Coupling:

    • Perform a qualitative Kaiser test to check for the presence of free primary amines.[4] A negative result (yellow/colorless beads) indicates a complete reaction.

    • Note for Fmoc-D-Pen(Trt)-OH: If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) with a fresh solution of activated amino acid for another 2 hours.[6]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours at room temperature.[11]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13]

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylglycine-Containing Peptide

This protocol is for the post-synthetic modification of a peptide synthesized using Fmoc-L-Propargylglycine.

Materials:

  • Purified peptide containing Propargylglycine

  • Azide-functionalized molecule (e.g., Azide-PEG, fluorescent azide dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended)

  • Reaction buffer (e.g., PBS or water/t-butanol mixture)

Procedure:

  • Preparation of Reagents:

    • Dissolve the purified peptide and the azide-functionalized molecule in the reaction buffer.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

  • Reaction Setup:

    • In a reaction vessel, combine the peptide and a slight excess (1.1-1.5 eq.) of the azide molecule.

    • Add CuSO₄ (e.g., 0.1 eq.) and, if used, the TBTA ligand (0.1-0.2 eq.).

    • Initiate the reaction by adding sodium ascorbate (e.g., 0.5-1.0 eq.). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically rapid and high-yielding.[14]

    • Monitor the reaction progress by RP-HPLC or LC-MS to observe the consumption of the starting peptide and the formation of the triazole-linked product.

  • Purification:

    • Once the reaction is complete, purify the conjugated peptide from excess reagents and catalyst using RP-HPLC.[15]

    • Characterize the final product by mass spectrometry to confirm successful conjugation.

Visualizations

The following diagrams illustrate key workflows and relationships discussed in this guide.

SPPS_Workflow cluster_0 Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF/DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Activated AA) Wash1->Coupling Wash2 5. Washing (DMF/DCM) Coupling->Wash2 Monitor Kaiser Test Wash2->Monitor Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Monitor->Coupling Positive (Recouple) Repeat Repeat for Next Amino Acid Monitor->Repeat Negative Repeat->Deprotection Purify 7. Purification (RP-HPLC) Cleavage->Purify Analyze 8. Analysis (LC-MS) Purify->Analyze

General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Amino_Acid_Comparison AA1 Fmoc-D-Homocys(Trt)-OH Prop1 D-Enantiomer AA1->Prop1 AA2 Fmoc-L-Cys(Trt)-OH Prop3 Natural Stereochemistry AA2->Prop3 AA3 Fmoc-D-Pen(Trt)-OH AA3->Prop1 Prop5 gem-Dimethyl Groups AA3->Prop5 AA4 Fmoc-L-Propargylglycine Prop8 Terminal Alkyne AA4->Prop8 Prop2 Proteolytic Resistance Prop1->Prop2 Prop4 Standard for Disulfide Bonds Prop3->Prop4 Prop6 High Steric Hindrance Prop5->Prop6 Prop7 Conformational Constraint Prop5->Prop7 Prop9 Bioorthogonal 'Click' Handle Prop8->Prop9

Key structural features and resulting properties of the compared amino acids.

Click_Chemistry_Workflow Peptide Peptide with Propargylglycine (Alkyne) Reaction CuAAC Reaction (+ Cu(I), NaAsc) Peptide->Reaction Molecule Molecule with Azide Group (e.g., Dye-N3) Molecule->Reaction Product Covalently Linked Peptide Conjugate (Triazole Linkage) Reaction->Product Purify RP-HPLC Purification Product->Purify Final Pure Peptide Conjugate Purify->Final

Workflow for post-synthetic modification via Click Chemistry.

References

Comparative

A Comparative Guide to Enzymatic Digestion Assays for D-Amino Acid-Containing Peptides

The development of peptide-based therapeutics offers significant promise due to their high specificity and potency. However, a major obstacle to their clinical application is their rapid degradation by endogenous proteas...

Author: BenchChem Technical Support Team. Date: December 2025

The development of peptide-based therapeutics offers significant promise due to their high specificity and potency. However, a major obstacle to their clinical application is their rapid degradation by endogenous proteases, resulting in short in vivo half-lives.[1] A primary and effective strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-amino acid stereoisomers. This guide provides an objective comparison of the enzymatic stability of peptides containing D-amino acids versus their L-amino acid counterparts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Stereochemical Advantage: Why D-Amino Acids Enhance Stability

Proteases, the enzymes responsible for breaking down peptides, are inherently chiral. They have evolved to specifically recognize and bind substrates composed of L-amino acids, which are the fundamental building blocks of proteins in most organisms.[1][2] The incorporation of a D-amino acid introduces a stereochemical barrier. The different three-dimensional orientation of the D-amino acid's side chain prevents the peptide from fitting correctly into the active site of the protease.[1] This mismatch significantly reduces the binding affinity and, consequently, the rate of enzymatic cleavage, thereby enhancing the peptide's stability and prolonging its therapeutic window.[1][3]

Principle of Protease Resistance cluster_L L-Amino Acid Peptide (Substrate) cluster_D D-Amino Acid Peptide (Resistant) cluster_Enzyme Protease Active Site l_peptide L-Peptide enzyme Active Site (L-Specific) l_peptide->enzyme Good Fit d_peptide D-Peptide d_peptide->enzyme Poor Fit cleavage Degradation Products enzyme->cleavage Cleavage no_cleavage Intact Peptide enzyme->no_cleavage No Cleavage

D-amino acid stereochemistry prevents binding to L-specific protease active sites.

Data Presentation: Quantitative Comparison of Peptide Stability

The introduction of D-amino acids has been consistently shown to improve peptide stability against various proteases and in biological fluids like serum or plasma.[1][4] The following table summarizes findings from studies comparing the proteolytic resistance of L-peptides with their D-amino acid-modified analogs.

Peptide DescriptionAssay ConditionL-Amino Acid Peptide StabilityD-Amino Acid Peptide StabilitySource(s)
Antimicrobial PeptideIncubation with TrypsinSusceptible to degradationHighly stable to trypsin treatment[5]
Antimicrobial PeptideIncubation in Fetal Calf Serum (FCS)Susceptible to degradationResistant to proteolysis[5]
Peptide HydrogelatorIncubation with Proteinase K (4 hours)Complete degradation~85% remaining (after 24h)[3]
Antitumor Peptide RDP215Incubation in Human Serum (24 hours)DegradedNot affected[4]
VPMS↓MRGG LinkerIncubation with Collagenase (24 hours)Complete degradationIncreased resistance with more D-AA substitutions[6][7]

Experimental Protocols

Standardized protocols are essential for comparing the stability of different peptide candidates. Below are detailed methodologies for common in vitro enzymatic digestion assays.

This assay assesses the stability of a peptide against a specific protease.

Materials:

  • Synthesized L- and D-amino acid-containing peptides

  • Protease (e.g., Trypsin, proteomics grade)

  • Assay Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS system

Procedure:

  • Solution Preparation: Prepare stock solutions of the peptides and the protease in the assay buffer. A typical final peptide concentration is 0.1 mg/mL.[8]

  • Digestion Reaction: In a microcentrifuge tube, mix the peptide solution with the protease solution. A common enzyme-to-substrate ratio is 1:50 (w/w).[8]

  • Incubation: Incubate the reaction mixture at 37°C.[8]

  • Time-Point Sampling: At predefined time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[8]

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution (e.g., 10% TFA).[8]

  • Analysis: Analyze the samples using RP-HPLC or LC-MS to determine the percentage of the intact peptide remaining.[8] The disappearance of the parent peptide peak and the appearance of new peaks corresponding to cleavage products are monitored.[1]

  • Data Analysis: Calculate the percentage of intact peptide at each time point relative to the 0-minute sample. Plot the percentage of intact peptide versus time to determine the degradation rate or half-life.

This assay evaluates peptide stability in a more physiologically relevant biological matrix.

Materials:

  • Synthesized peptides

  • Pooled human plasma or serum

  • Precipitation Solution (e.g., Acetonitrile, Trichloroacetic Acid)

  • HPLC or LC-MS system

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable buffer.[8]

  • Incubation: Thaw the plasma or serum and centrifuge to remove any precipitates. Incubate the peptide with the plasma/serum at a specific final concentration (e.g., 100 µg/mL) at 37°C.[8]

  • Time-Point Sampling: Collect aliquots at various intervals (e.g., 0, 0.5, 1, 4, 8, 24 hours).[1][9]

  • Reaction Quenching & Protein Precipitation: Stop the enzymatic activity by adding a precipitation solution (e.g., organic solvents like acetonitrile).[1][10] This step is critical to precipitate plasma proteins and prevent further degradation.[10]

  • Sample Clarification: Vortex the samples and incubate on ice. Centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[8]

  • Analysis: Collect the supernatant containing the peptide and analyze it by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[8]

  • Data Analysis: Calculate the peptide half-life (t½) by plotting the percentage of intact peptide remaining against time.[8]

Workflow and Analytical Techniques

The general workflow for assessing peptide stability involves incubation, quenching, and analysis. The choice of analytical technique is critical for accurate quantification.

cluster_workflow General Workflow for In Vitro Peptide Stability Assay prep 1. Peptide Incubation Peptide is incubated in plasma/serum or with a specific protease at 37°C. sampling 2. Time-Point Sampling Aliquots are collected at various time intervals. prep->sampling quench 3. Reaction Quenching Enzymatic activity is stopped (e.g., protein precipitation). sampling->quench analysis 4. Sample Analysis Quantification of remaining intact peptide via HPLC or LC-MS. quench->analysis

Key steps in a typical in vitro peptide stability assay.

Common Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a widely used technique to separate the intact peptide from its degradation fragments.[11][12] The amount of remaining peptide is quantified by measuring the area of its corresponding peak in the chromatogram.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) provide higher sensitivity and specificity.[12][13] This method can identify both the parent peptide and its specific cleavage products, offering detailed insights into the degradation pathway.[14] It is the preferred method for complex biological matrices and for identifying unknown metabolites.[15][16]

Conclusion

The substitution of L-amino acids with D-amino acids is a robust and highly effective strategy for enhancing the enzymatic stability of therapeutic peptides.[2][3][5] The experimental data overwhelmingly demonstrate that D-amino acid-containing peptides exhibit significantly greater resistance to proteolytic degradation in various enzymatic and biological environments compared to their all-L-amino acid counterparts.[4][5] By utilizing the standardized assays and advanced analytical techniques outlined in this guide, researchers can effectively evaluate and compare the stability of novel peptide candidates, accelerating the development of more durable and effective peptide-based drugs.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Fmoc-D-Homocys(Trt)-OH: A Guide for Laboratory Professionals

For immediate reference, treat Fmoc-D-Homocys(Trt)-OH as chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Fmoc-D-Homocys(Trt)-OH as chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. This guide provides detailed procedures for the safe handling and disposal of Fmoc-D-Homocys(Trt)-OH, a reagent commonly used in peptide synthesis, to ensure the safety of researchers and compliance with environmental regulations.

While some safety data sheets (SDS) for similar compounds indicate a non-hazardous classification, it is prudent to handle Fmoc-D-Homocys(Trt)-OH with care due to the potential for unthoroughly investigated hazards.[1] Always use personal protective equipment (PPE) and work in a well-ventilated area.

Key Physical and Chemical Properties

A summary of the relevant physical and chemical properties of Fmoc-D-Homocys(Trt)-OH is presented below. Understanding these properties is crucial for making informed decisions on its proper handling and disposal.

PropertyValue
CAS Number 1007840-62-1[2]
Molecular Formula C₃₈H₃₃NO₄S[2]
Molecular Weight 599.76 g/mol [2]
Appearance White to off-white solid/powder[3]
Storage Keep container tightly closed and dry in a well-ventilated place.[4] Recommended storage at 15-25°C.[5]

Personal Protective Equipment (PPE) and Handling

Proper handling of Fmoc-D-Homocys(Trt)-OH requires adherence to specific safety measures to minimize exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[6][7]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves before use and dispose of them as contaminated waste after handling.[6]

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn.[6]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[4][6]

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4][6]

Step-by-Step Disposal Protocol

The primary directive for the disposal of Fmoc-D-Homocys(Trt)-OH is to manage it as chemical waste.

  • Waste Segregation: Do not mix Fmoc-D-Homocys(Trt)-OH waste with other chemical waste streams unless compatibility has been verified.[1] Solid waste should be collected separately from liquid waste.[1]

  • Containment of Solid Waste: Place all solid waste contaminated with Fmoc-D-Homocys(Trt)-OH, such as weighing paper, contaminated gloves, and pipette tips, into a designated, leak-proof hazardous waste container.[1][8]

  • Containment of Liquid Waste: Collect any solutions containing Fmoc-D-Homocys(Trt)-OH in a separate, sealed, and properly labeled hazardous waste container.[1][6] This is particularly relevant in peptide synthesis, where waste streams may contain solvents like DMF or reagents like piperidine and TFA.[6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Fmoc-D-Homocys(Trt)-OH".[1][8]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][8] This area should be clearly marked as a hazardous waste accumulation site.[1]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1][8] Provide them with a complete and accurate description of the waste.

Spill Management

In the event of a small spill, and if it is safe to do so, contain the spill using an absorbent material.[1] Sweep up solid material without creating dust and place it in a closed container for disposal.[4][6]

Disposal Workflow

cluster_prep Preparation cluster_waste Waste Collection & Segregation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Collect Solid Waste (e.g., contaminated gloves, paper) PPE->SolidWaste Handle Waste LiquidWaste Collect Liquid Waste (e.g., solutions with the compound) PPE->LiquidWaste Handle Waste SolidContainer Seal in Labeled Solid Waste Container SolidWaste->SolidContainer LiquidContainer Seal in Labeled Liquid Waste Container LiquidWaste->LiquidContainer StorageArea Store in Designated Hazardous Waste Area SolidContainer->StorageArea LiquidContainer->StorageArea EHS Contact EHS or Licensed Contractor StorageArea->EHS

Caption: Workflow for the proper disposal of Fmoc-D-Homocys(Trt)-OH.

References

Handling

Essential Safety and Logistics for Handling Fmoc-D-Homocys(Trt)-OH

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Fmoc-D-Homocys(Trt)-OH are paramount. This guide provides immediate, essential safe...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Fmoc-D-Homocys(Trt)-OH are paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling Fmoc-D-Homocys(Trt)-OH, especially in its solid, powdered form, appropriate personal protective equipment is critical to prevent exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety glasses with side shields or chemical safety goggles[1]Chemical-resistant nitrile gloves[1]Laboratory coat[1]NIOSH-approved respirator if dust may be generated[1]
Handling Solutions Safety glasses with side shields or chemical safety gogglesChemical-resistant nitrile glovesLaboratory coatWork in a chemical fume hood[1]
Waste Disposal Safety glasses with side shields or chemical safety gogglesChemical-resistant nitrile glovesLaboratory coatWork in a well-ventilated area or fume hood

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes risks and ensures the integrity of the experiment.

Preparation and Weighing
  • Location : Perform all manipulations of solid Fmoc-D-Homocys(Trt)-OH within a chemical fume hood to minimize inhalation exposure.[1]

  • Pre-Handling Check : Before use, inspect the container for any damage. Ensure all necessary PPE is correctly worn.

  • Weighing : Use a dedicated weighing paper or boat. Handle the powder carefully to avoid generating dust.[1] After weighing, securely close the main container.

  • Storage : Store the compound in a tightly sealed container in a dry, well-ventilated place.[2] Recommended storage temperatures can range from 2-8°C to below -15°C.[3][4]

Dissolution and Use in Peptide Synthesis
  • Solvents : Fmoc-D-Homocys(Trt)-OH is typically dissolved in organic solvents like dimethylformamide (DMF) for use in solid-phase peptide synthesis (SPPS).[5]

  • Procedure : In the fume hood, add the solvent to the vessel containing the weighed solid. Gently swirl or stir to dissolve.

  • Fmoc Deprotection : The Fmoc protecting group is typically removed using a mild base, commonly a 20% piperidine solution in DMF, to expose the free amine for the next coupling step in peptide synthesis.[5][6]

Spill Management
  • Solid Spills : In case of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a labeled, sealed container for hazardous waste disposal.[1][2]

  • Liquid Spills : Absorb spills of solutions containing the compound with an inert absorbent material and place it in a sealed container for hazardous waste disposal.

  • Ventilation : Ensure the area is well-ventilated after a spill.

Disposal Plan

Proper disposal of Fmoc-D-Homocys(Trt)-OH and associated waste is crucial due to the chemical nature of the Fmoc and trityl groups. Treat all waste as hazardous chemical waste.

Waste Segregation
  • Solid Waste : Collect unused or waste Fmoc-D-Homocys(Trt)-OH powder, contaminated weighing papers, and other contaminated solids in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste : Solutions containing Fmoc-D-Homocys(Trt)-OH, including reaction mixtures and rinsates from triple-rinsed empty containers, must be collected in a separate, compatible, and clearly labeled hazardous waste container.[1] This includes solvent waste containing DMF and piperidine from deprotection steps.[5]

  • Contaminated Consumables : Dispose of used gloves, pipette tips, and other contaminated disposable items as solid hazardous waste.[1]

Disposal Procedure
  • Labeling : All waste containers must be affixed with a hazardous waste label detailing the contents.

  • Storage : Store sealed hazardous waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1]

  • Collection : Arrange for hazardous waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps in the handling and disposal workflow for Fmoc-D-Homocys(Trt)-OH.

G Workflow for Handling and Disposal of Fmoc-D-Homocys(Trt)-OH cluster_prep Preparation & Weighing cluster_op Operation cluster_disposal Waste Disposal cluster_collection Final Disposal prep_start Don PPE weigh Weigh Solid in Fume Hood prep_start->weigh consumable_waste Collect Contaminated Consumables prep_start->consumable_waste dissolve Dissolve in Solvent (e.g., DMF) weigh->dissolve solid_waste Collect Solid Waste weigh->solid_waste react Use in Peptide Synthesis dissolve->react liquid_waste Collect Liquid Waste dissolve->liquid_waste react->solid_waste react->liquid_waste label_waste Label Hazardous Waste solid_waste->label_waste liquid_waste->label_waste consumable_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Handling and disposal workflow for Fmoc-D-Homocys(Trt)-OH.

References

© Copyright 2026 BenchChem. All Rights Reserved.